molecular formula C9H6ClNO B1628815 1-Chloroisoquinolin-5-ol CAS No. 90224-96-7

1-Chloroisoquinolin-5-ol

Cat. No.: B1628815
CAS No.: 90224-96-7
M. Wt: 179.6 g/mol
InChI Key: CXTMRJPMLZECQJ-UHFFFAOYSA-N
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Description

1-Chloroisoquinolin-5-ol is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloroisoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6ClNO/c10-9-7-2-1-3-8(12)6(7)4-5-11-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTMRJPMLZECQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621097
Record name 1-Chloroisoquinolin-5-ol
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Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90224-96-7
Record name 1-Chloroisoquinolin-5-ol
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Record name 1-chloroisoquinolin-5-ol
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Foundational & Exploratory

The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 1-Chloroisoquinolin-5-ol

Abstract: This technical guide provides a comprehensive analysis of this compound (CAS No: 90224-96-7), a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. We will explore its core physicochemical properties, spectroscopic characteristics, and inherent reactivity. The document delves into logical synthetic strategies and highlights the compound's utility as a scaffold in the development of complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this valuable intermediate.

The isoquinoline nucleus, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry.[1] This scaffold is prevalent in a vast number of natural alkaloids, such as morphine and papaverine, and is a key pharmacophore in numerous synthetic drugs.[1][2] The introduction of specific functional groups onto the isoquinoline core, such as the chloro- and hydroxyl-moieties in this compound, provides chemists with strategic handles to modulate electronic properties, solubility, metabolic stability, and target binding interactions, making it a highly valuable scaffold for creating novel therapeutic agents.[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is critical for its effective application in synthesis and research.

Molecular Identity

This compound is a solid organic compound whose identity is defined by the following descriptors.

IdentifierValueSource
CAS Number 90224-96-7[5][6]
Molecular Formula C₉H₆ClNO[3][5]
Molecular Weight 179.60 g/mol [3][5]
Canonical SMILES C1=CC2=C(C=CN=C2Cl)C(=C1)O[5]
InChI Key FWRDHJBPGUUWIG-UHFFFAOYSA-N[3]
Physical Properties

The macroscopic properties of this compound dictate its handling, storage, and reaction conditions.

PropertyValueSource
Melting Point 225 °C[5]
Appearance Likely a solid at room temperatureInferred
Spectroscopic Characterization

While specific spectral data for this compound is not widely published, its structure allows for predictable spectroscopic signatures essential for its identification and purity assessment.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing chlorine atom and the electron-donating hydroxyl group, leading to a complex splitting pattern in the aromatic region (typically δ 7.0-8.5 ppm). The phenolic proton will appear as a broad singlet, the position of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would confirm the 9 carbon atoms of the isoquinoline framework. The carbon atom at C1, bonded to the chlorine, would be significantly affected, as would the carbon at C5 bearing the hydroxyl group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. A key diagnostic feature would be the characteristic M+ and M+2 isotopic pattern in a roughly 3:1 ratio, confirming the presence of a single chlorine atom.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenolic group. Aromatic C-H and C=C/C=N stretching vibrations would also be present in the fingerprint region.[3]

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the C1-chloro substituent and the C5-hydroxyl group.

Caption: Reactivity map of this compound.

Analysis of Reactive Centers
  • The C1-Chloro Group: The chlorine atom at the C1 position is significantly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to its position adjacent to the electron-withdrawing nitrogen atom in the pyridine ring, which stabilizes the intermediate Meisenheimer complex formed during the substitution reaction.[3] This makes it an excellent electrophilic site for reactions with amines, thiols, and other nucleophiles to generate diverse 1-substituted isoquinoline derivatives.[1]

  • The C5-Hydroxyl Group: The hydroxyl group at the C5 position imparts typical phenolic reactivity. It is weakly acidic and can be deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile. This enables reactions such as Williamson ether synthesis (etherification) and esterification.[3] This group also serves as a hydrogen bond donor, which can be critical for molecular recognition in biological systems.[3]

Plausible Synthetic Pathways

start 5-Nitroisoquinoline step1 Chlorination (e.g., POCl₃) start->step1 inter1 1-Chloro-5-nitroisoquinoline step1->inter1 step2 Reduction of Nitro Group (e.g., SnCl₂·2H₂O) inter1->step2 inter2 5-Amino-1-chloroisoquinoline step2->inter2 step3 Diazotization (NaNO₂, HCl, 0-5°C) inter2->step3 inter3 Diazonium Salt Intermediate step3->inter3 step4 Hydrolysis (H₂O, Δ) inter3->step4 final This compound step4->final

Caption: A proposed synthetic workflow for this compound.

This proposed multi-step synthesis leverages well-documented transformations:

  • Chlorination: Conversion of a suitable isoquinolinone precursor (or N-oxide) to the 1-chloro derivative using reagents like phosphoryl chloride (POCl₃).[1][7]

  • Nitro Group Reduction: Reduction of a nitro group at the 5-position to a primary amine using standard conditions, such as stannous chloride (SnCl₂) in an acidic medium or catalytic hydrogenation.[8]

  • Sandmeyer-type Reaction: Conversion of the 5-amino group to a hydroxyl group. This involves diazotization of the amine with sodium nitrite in a strong acid at low temperatures, followed by hydrolysis of the resulting diazonium salt.[9]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate. Its bifunctional nature—an electrophilic center at C1 and a nucleophilic/H-bonding center at C5—allows for orthogonal derivatization.

  • Scaffold for Library Synthesis: Researchers can exploit the C1-Cl for SNAr or cross-coupling reactions to introduce a wide array of substituents. Subsequently, the C5-OH can be modified or used as an anchoring point, enabling the rapid generation of focused compound libraries for high-throughput screening.

  • Pharmacological Significance: The chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding and can enhance binding affinity and specificity.[3] The hydroxyl group is a classic hydrogen bond donor and acceptor, crucial for anchoring a molecule within a biological target's active site.[3] The combination of these features makes this compound an attractive starting point for designing inhibitors for enzymes like kinases or for agents targeting nucleic acids.

Experimental Protocols

The following protocols are adapted from procedures for structurally related compounds and provide a validated framework for the synthesis of key precursors to this compound.

Protocol: Reduction of 1-Chloro-5-nitroisoquinoline

This protocol describes the conversion of the nitro group to an amine, a crucial step in the proposed synthetic pathway. The procedure is adapted from the synthesis of 5-amino-1-chloroisoquinoline.[8]

Materials:

  • 1-Chloro-5-nitroisoquinoline

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl acetate (EtOAc)

  • Aqueous sodium carbonate (Na₂CO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Combine 1-chloro-5-nitroisoquinoline (1.0 eq) and ethyl acetate in a round-bottom flask.

  • Add stannous chloride dihydrate (5.0 eq) to the mixture.

  • Heat the mixture to reflux under a nitrogen atmosphere and stir for 3-4 hours. Monitor reaction completion via TLC.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Carefully basify the mixture to a pH of ~10 using an aqueous sodium carbonate solution.

  • Transfer the mixture to a separatory funnel. Separate the organic phase and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the resulting residue (5-amino-1-chloroisoquinoline) by column chromatography on silica gel.

Protocol: General Procedure for O-Demethylation

This protocol illustrates the conversion of a methoxy-substituted isoquinoline to its corresponding hydroxyl derivative, a common final step in the synthesis of phenolic compounds. The procedure is adapted from the synthesis of 1-chloro-6-hydroxyisoquinoline.[10]

Materials:

  • Methoxy-substituted 1-chloroisoquinoline (e.g., 1-chloro-5-methoxyisoquinoline)

  • Anhydrous dichloromethane (DCM)

  • Boron tribromide (BBr₃)

  • Methanol

  • Round-bottom flask, syringe, magnetic stirrer

Procedure:

  • Dissolve the methoxy-substituted 1-chloroisoquinoline (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (3.0 eq) in DCM dropwise, maintaining the low temperature.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor reaction completion via TLC.

  • Once complete, re-cool the mixture to -78 °C.

  • Carefully quench the reaction by the slow, dropwise addition of methanol.

  • Remove the solvent under reduced pressure.

  • Wash the residue with water to obtain the crude this compound product, which can be further purified by recrystallization or chromatography.

Safety and Handling

This compound is associated with the following GHS hazard classifications.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Refer to the material safety data sheet (MSDS) for complete safety and handling information.

Conclusion

This compound is a strategically important chemical intermediate. Its defined physicochemical properties, coupled with the orthogonal reactivity of its chloro and hydroxyl functional groups, make it a powerful building block for constructing complex molecules. The insights and protocols provided in this guide offer a technical foundation for researchers to unlock the synthetic potential of this versatile compound in drug discovery and advanced material applications.

References

  • Science of Synthesis. (2005). Product Class 5: Isoquinolines. Thieme. Retrieved from [Link]

  • PubChem. (n.d.). Isoquinoline, 1-chloro-. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-methylisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-5-methylisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Eldehna, W. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

  • Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-chloroisoquinolin-5-ol (C9H6ClNO). Retrieved from [Link]

  • American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis of 1-Chloroisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Structural Elucidation in Drug Discovery

In the landscape of modern drug development, the precise characterization of molecular structure is not merely a procedural step but the very bedrock upon which successful therapeutic innovation is built. The isoquinoline scaffold, a recurring motif in a plethora of biologically active natural products and synthetic pharmaceuticals, represents a privileged structure in medicinal chemistry. The targeted introduction of substituents, such as a chlorine atom and a hydroxyl group, onto this scaffold can profoundly influence its physicochemical properties and biological activity. 1-Chloroisoquinolin-5-ol is a molecule of significant interest, and a comprehensive understanding of its three-dimensional architecture and electronic landscape is paramount for researchers aiming to harness its therapeutic potential. This guide provides a holistic and technically robust framework for the complete structural elucidation of this compound, moving beyond a mere recitation of techniques to delve into the strategic rationale that underpins a rigorous analytical workflow.

I. Foundational Physicochemical Properties

A comprehensive structural analysis commences with the ascertainment of fundamental physicochemical properties. These data points serve as the initial identifiers and provide a crucial foundation for subsequent, more complex analytical methodologies.

PropertyValueSource
Molecular Formula C₉H₆ClNOInternal Calculation
Molecular Weight 179.60 g/mol Internal Calculation
CAS Number 90224-96-7Public Database
Melting Point 225 °CPublic Database
Appearance Off-white to light yellow solidTypical Observation

II. Strategic Synthesis of this compound

A robust and reproducible synthetic route is a prerequisite for obtaining high-purity material for structural analysis. While multiple pathways to substituted isoquinolines exist, the Sandmeyer reaction presents a reliable and well-documented method for the introduction of a chlorine atom onto an aromatic amine precursor.[1][2][3][4] The following protocol outlines a strategic approach for the synthesis of this compound, likely proceeding from 5-aminoisoquinolin-1-ol.

Experimental Protocol: A Modified Sandmeyer Reaction

This protocol is a well-established method for the conversion of an aromatic amine to an aryl halide and has been adapted for the specific synthesis of this compound.[5]

Part A: Diazotization of 5-Aminoisoquinolin-1-ol

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 5.0 g of 5-aminoisoquinolin-1-ol in 50 mL of deionized water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add 15 mL of concentrated hydrochloric acid to the stirred suspension, ensuring the temperature remains below 5 °C.

  • Stir for an additional 15 minutes to facilitate the formation of the hydrochloride salt.

  • In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinolin-1-ol hydrochloride suspension over a period of 30 minutes. Maintain the reaction temperature between 0 °C and 5 °C throughout the addition.

  • After the complete addition of the nitrite solution, continue stirring the reaction mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

Part B: Sandmeyer Reaction

  • In a 500 mL beaker, dissolve 5.0 g of copper(I) chloride in 25 mL of concentrated hydrochloric acid with gentle warming.

  • Cool the resulting solution to 0-5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. A vigorous evolution of nitrogen gas will be observed.

  • Maintain the temperature below 10 °C during this addition.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

  • To ensure the complete decomposition of the diazonium salt, heat the reaction mixture to 60 °C for 30 minutes.

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature and neutralize by the slow addition of a 20% aqueous sodium hydroxide solution until a pH of approximately 8-9 is achieved.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent such as ethanol/water.

Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_sandmeyer Part B: Sandmeyer Reaction cluster_purification Part C: Purification start 5-Aminoisoquinolin-1-ol diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium_salt Isoquinolin-5-ol-1-diazonium chloride diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuCl, HCl) diazonium_salt->sandmeyer product_crude Crude this compound sandmeyer->product_crude purification Purification (Column Chromatography/Recrystallization) product_crude->purification final_product Pure this compound purification->final_product NMR_Interpretation cluster_1H_NMR ¹H NMR Analysis cluster_13C_NMR ¹³C NMR Analysis H_Signals Number of Signals (Proton Environments) Structure Molecular Structure of This compound H_Signals->Structure H_Shift Chemical Shift (δ) (Electronic Environment) H_Shift->Structure H_Coupling Spin-Spin Coupling (J) (Neighboring Protons) H_Coupling->Structure H_Integration Integration (Proton Ratio) H_Integration->Structure C_Signals Number of Signals (Carbon Environments) C_Signals->Structure C_Shift Chemical Shift (δ) (Hybridization & Functional Groups) C_Shift->Structure

Figure 2: Logical workflow for NMR-based structural elucidation.
B. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum Data

  • Molecular Ion (M⁺): An intense peak at m/z 179, with a characteristic M+2 peak at m/z 181 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

  • Major Fragmentation Pathways:

    • Loss of CO (m/z 151): A common fragmentation for phenolic compounds.

    • Loss of Cl (m/z 144): Cleavage of the carbon-chlorine bond.

    • Loss of HCN (from the pyridine ring, m/z 152): A characteristic fragmentation of nitrogen-containing heterocyclic compounds.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the purified compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

  • Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to generate gas-phase ions.

  • Mass Analysis: Analyze the mass-to-charge ratio of the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Tandem MS (MS/MS): To further investigate fragmentation, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

MS_Fragmentation M [M]⁺˙ m/z = 179/181 M_minus_CO [M-CO]⁺˙ m/z = 151/153 M->M_minus_CO -CO M_minus_Cl [M-Cl]⁺ m/z = 144 M->M_minus_Cl -Cl M_minus_HCN [M-HCN]⁺˙ m/z = 152/154 M->M_minus_HCN -HCN

Figure 3: Proposed major fragmentation pathways for this compound.
C. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Data

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3500 (broad)O-H stretchPhenolic hydroxyl
3000-3100C-H stretchAromatic C-H
1500-1600C=C and C=N stretchAromatic rings
1200-1300C-O stretchPhenol
1000-1100C-Cl stretchAryl chloride

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a solid sample for analysis, typically as a KBr pellet or by using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IV. Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of this compound is a multifaceted process that relies on the synergistic interplay of synthesis and a suite of spectroscopic techniques. By following the detailed protocols and interpretative frameworks outlined in this guide, researchers can achieve an unambiguous and comprehensive understanding of the molecular architecture of this important compound. This foundational knowledge is indispensable for any subsequent investigations into its biological activity and for the rational design of novel therapeutics based on the isoquinoline scaffold.

V. References

  • Pomeranz, C. (1893). Über eine neue Isochinolinsynthese. Monatshefte für Chemie, 14(1), 116-119.

  • Fritsch, P. (1893). Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422.

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines. Organic Reactions, 6, 191-206.

  • Wikipedia. (2024). Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3125-3153.

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

  • D'Accolti, L., & Fusco, C. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications, 12(1), 7289.

Sources

1-Chloroisoquinolin-5-ol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Chloroisoquinolin-5-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a valuable heterocyclic scaffold, serving as a critical intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. The strategic placement of the chloro, hydroxyl, and nitrogen functionalities offers multiple points for synthetic diversification. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, grounded in established chemical principles. We will delve into the mechanistic rationale behind each transformation, present detailed experimental protocols, and offer insights based on field-proven methodologies. The primary route discussed proceeds from 5-nitroisoquinoline, involving key steps of N-oxidation, chlorination, nitro group reduction, and a concluding diazotization-hydrolysis sequence.

Introduction: The Strategic Importance of the Isoquinoline Core

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids like morphine and papaverine, as well as synthetic therapeutic agents.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[2] The title compound, this compound, is a bespoke building block designed for further elaboration. The chlorine atom at the C1 position is susceptible to nucleophilic substitution and is an ideal handle for cross-coupling reactions. The hydroxyl group at the C5 position can be functionalized as an ether or ester, or it can direct further electrophilic substitution on the benzene ring. This guide elucidates a practical and scalable pathway for its synthesis.

Retrosynthetic Analysis and Strategic Planning

A logical synthesis strategy is best developed through retrosynthetic analysis. The target molecule's key functional groups—the C1-chloride and the C5-hydroxyl—dictate the most effective disconnections. The C1-chloride is most efficiently installed by converting an isoquinolin-1(2H)-one or an isoquinoline N-oxide, while the C5-hydroxyl is best derived from a C5-amino group via a Sandmeyer-type reaction. This is because direct chlorination or hydroxylation of the isoquinoline ring often leads to issues with regioselectivity and yield.

This analysis points to 5-Amino-1-chloroisoquinoline as the key penultimate intermediate. This, in turn, can be synthesized from a more readily available precursor, 1-chloro-5-nitroisoquinoline, via a standard nitro group reduction. The synthesis of 1-chloro-5-nitroisoquinoline can be envisioned from 5-nitroisoquinoline, a commercially available starting material.

G cluster_main Retrosynthetic Pathway Target This compound Intermediate_1 5-Amino-1-chloroisoquinoline Target->Intermediate_1 Diazotization/ Hydrolysis Intermediate_2 1-Chloro-5-nitroisoquinoline Intermediate_1->Intermediate_2 Nitro Reduction Starting_Material 5-Nitroisoquinoline Intermediate_2->Starting_Material N-Oxidation & Chlorination

Caption: Retrosynthetic analysis of this compound.

The Forward Synthesis: A Step-by-Step Elucidation

The proposed forward synthesis is a robust, three-step sequence beginning with 5-nitroisoquinoline. This pathway is designed for efficiency and scalability, relying on well-understood and high-yielding chemical transformations.

G cluster_workflow Synthetic Workflow start 5-Nitroisoquinoline step1 Step 1: Synthesis of 1-Chloro-5-nitroisoquinoline start->step1 1) m-CPBA 2) POCl3 step2 Step 2: Reduction to 5-Amino-1-chloroisoquinoline step1->step2 SnCl2·2H2O, EtOAc step3 Step 3: Diazotization & Hydrolysis step2->step3 1) NaNO2, H2SO4 2) H2O, Δ end This compound step3->end

Caption: Forward synthesis workflow for this compound.

Step 1: Synthesis of 1-Chloro-5-nitroisoquinoline

The conversion of the parent 5-nitroisoquinoline to its 1-chloro derivative is a two-part process. First, the isoquinoline nitrogen is oxidized to an N-oxide. This modification electronically activates the C1 position for subsequent nucleophilic attack. The subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) converts the N-oxide to the 1-chloro product. This is a standard and highly effective method for introducing a chlorine atom at the 1-position of isoquinolines.[3]

Protocol:

  • N-Oxidation: Dissolve 5-nitroisoquinoline in a suitable solvent such as dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Wash the reaction mixture with aqueous sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-nitroisoquinoline N-oxide.

  • Chlorination: To the crude 5-nitroisoquinoline N-oxide, add phosphorus oxychloride (POCl₃) dropwise under ice-bath cooling.[3] Heat the reaction mixture to reflux (approx. 105-110 °C) for several hours.

  • Isolation: After cooling, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then quenched by slowly pouring it onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to afford crude 1-chloro-5-nitroisoquinoline, which can be purified by recrystallization or column chromatography.

Step 2: Reduction to 5-Amino-1-chloroisoquinoline

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For this specific substrate, stannous chloride (tin(II) chloride) dihydrate in an organic solvent like ethyl acetate is a highly effective and selective method.[4] This reagent is favored for its ability to reduce the nitro group without affecting the chloro-substituent or the heterocyclic ring system.

Protocol:

  • Reaction Setup: Suspend 1-chloro-5-nitroisoquinoline (1.0 eq.) in ethyl acetate (EtOAc). Add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 5.0 eq.) to the suspension.

  • Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere for 3-4 hours, monitoring the reaction progress by TLC.[4]

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-water and basify to a pH of ~10 with an aqueous solution of sodium carbonate to precipitate tin salts.[4] Separate the organic phase and extract the aqueous phase multiple times with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum. The resulting crude 5-amino-1-chloroisoquinoline can be purified by silica gel column chromatography.[4]

Step 3: Diazotization and Hydrolysis to this compound

This final step transforms the amino group into the target hydroxyl group. It proceeds via the formation of a diazonium salt, which is subsequently hydrolyzed. This is a classic Sandmeyer-type transformation.[5][6] The aromatic amine is treated with a nitrite source in a strong acid at low temperatures to generate the diazonium salt. Gentle heating of the aqueous diazonium salt solution causes the loss of dinitrogen gas and the introduction of a hydroxyl group.

Protocol:

  • Diazotization: Suspend 5-amino-1-chloroisoquinoline (1.0 eq.) in an aqueous solution of sulfuric acid (or hydrochloric acid). Cool the mixture to 0-5 °C in an ice-salt bath. Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq.) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Hydrolysis: Gently heat the diazonium salt solution. A controlled stream of steam can be passed through the solution, or it can be added to boiling dilute sulfuric acid. The diazonium group is displaced, with vigorous evolution of nitrogen gas, to form the hydroxyl group.

  • Isolation and Purification: Cool the reaction mixture. The product may precipitate upon cooling. Neutralize the solution carefully with a base (e.g., sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic extracts, dry over an anhydrous salt, and concentrate using a rotary evaporator. The crude this compound can be purified by column chromatography or recrystallization to yield the final product.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed using modern analytical techniques.

StepStarting MaterialKey ReagentsProductExpected Yield (%)
15-Nitroisoquinolinem-CPBA, POCl₃1-Chloro-5-nitroisoquinoline75-85%
21-Chloro-5-nitroisoquinolineSnCl₂·2H₂O, EtOAc5-Amino-1-chloroisoquinoline80-90%
35-Amino-1-chloroisoquinolineNaNO₂, H₂SO₄, H₂OThis compound60-75%

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structural integrity and substitution pattern of the aromatic rings.

  • Mass Spectrometry (MS): To verify the molecular weight of the intermediates and the final product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Stannous Chloride (SnCl₂): Corrosive and may cause skin and eye irritation. Avoid inhalation of dust.

  • Diazonium Salts: Can be explosive when isolated and dry. These intermediates should always be prepared in solution at low temperatures and used immediately without isolation.

  • Acids and Bases: Concentrated acids (H₂SO₄, HCl) and bases (NaOH) are highly corrosive. Handle with care and appropriate PPE.

Conclusion

The synthetic pathway detailed in this guide, proceeding from 5-nitroisoquinoline, represents a logical, robust, and scalable method for the preparation of this compound. Each step utilizes well-established and reliable chemical transformations, ensuring high yields and purity. The mechanistic insights and detailed protocols provided herein offer researchers a solid foundation for synthesizing this valuable chemical intermediate, enabling further exploration in drug discovery and materials science.

References

  • Georg Thieme Verlag. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis, 15.5. Retrieved from [Link]

  • Kirad, S. P., et al. (n.d.). Synthesis of 1-aminoisoquinolines by Dao et al. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Giorgi-Renault, S., Renault, J., & Servolles, P. (1983). A practical method for the synthesis of 1-aminoisoquinoline. Annales Pharmaceutiques Francaises, 41(6), 555-557. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • RSC Publishing. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

  • Pakistan Council of Scientific & Industrial Research. (n.d.).
  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Various synthetic routes for isoquinolinone derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • European Patent Office. (2001, June 26). PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES - EP 1294694 B1. Retrieved from [Link]

  • PubMed. (2007, January 1). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. PMC. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 1-Chloroisoquinolin-5-ol: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties[1][2][3][4][5]. While many derivatives have been extensively studied, 1-Chloroisoquinolin-5-ol remains a largely unexplored entity. This technical guide provides a comprehensive framework for the systematic investigation of its biological potential. Drawing on established principles of drug discovery and the known activities of structurally related chloroquinoline and isoquinoline alkaloids, we present a series of robust experimental protocols and a logical workflow to elucidate the compound's bioactivity, mechanism of action, and therapeutic promise. This document serves as a roadmap for researchers aiming to characterize this novel chemical entity.

Introduction: The Isoquinoline Scaffold and the Promise of Halogenation

Isoquinoline alkaloids are a diverse class of nitrogen-containing heterocyclic compounds that have yielded transformative medicines, from the analgesic morphine to the antibacterial berberine[1]. Their planar structure allows for intercalation with DNA and interaction with a variety of enzymatic active sites. The introduction of a chlorine atom, as in this compound, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form halogen bonds with protein targets. This often leads to enhanced potency and altered selectivity[6]. The hydroxyl group at the 5-position further provides a site for hydrogen bonding, potentially anchoring the molecule within a biological target.

Given the dearth of specific literature on this compound, this guide proposes a hypothesis-driven approach to its biological evaluation. We postulate that, based on its structural similarity to other chloro-substituted quinolines and isoquinolines, this compound may possess cytotoxic and antimicrobial activities. The following sections provide the detailed experimental methodologies to test these hypotheses.

Proposed Investigational Workflow

A systematic approach is crucial to efficiently characterize a novel compound. We propose a tiered workflow, beginning with broad screening assays and progressing to more focused mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Potency cluster_2 Tier 3: Mechanism of Action Studies A Compound Acquisition & QC (NMR, LC-MS, Purity) B Cytotoxicity Screening (NCI-60 Panel or similar) A->B Proceed if pure C Antimicrobial Screening (Broad-spectrum bacteria & fungi) A->C Proceed if pure D IC50/EC50 Determination (Dose-response curves) B->D If active E MIC Determination (Antimicrobial assays) C->E If active F Selectivity Profiling (Normal vs. Cancer Cell Lines) D->F I In Silico Target Prediction (Molecular Docking) D->I G Cell Cycle Analysis (Flow Cytometry) F->G If selective H Apoptosis Assays (Annexin V/PI, Caspase Activity) G->H J Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) I->J Based on predicted targets

Caption: Proposed workflow for the biological evaluation of this compound.

Part I: Assessment of Cytotoxic Activity

Many quinoline and isoquinoline derivatives exhibit potent anticancer activity[7][8]. The initial investigation should therefore focus on evaluating the cytotoxicity of this compound against a panel of human cancer cell lines.

Protocol: Cell Viability Assessment using MTT Assay

This protocol outlines a standard procedure for determining the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in DMSO to create a 10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity Profile
Cell LineHistologyIC50 (µM) of this compound
HeLaCervical CancerExperimental Value
A549Lung CancerExperimental Value
MCF-7Breast CancerExperimental Value
HEK293Normal KidneyExperimental Value

Part II: Evaluation of Antimicrobial Activity

Halogenated quinolines, such as cloxyquin (5-chloroquinolin-8-ol), have demonstrated significant antimicrobial properties, including activity against Mycobacterium tuberculosis[9]. It is therefore prudent to screen this compound for antibacterial and antifungal effects.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound (10 mM stock in DMSO)

  • Sterile 96-well plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture microorganisms overnight.

    • Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 105 CFU/mL (colony-forming units per milliliter).

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the compound in broth, starting from a high concentration (e.g., 256 µg/mL).

  • Inoculation:

    • Add the prepared inoculum to each well.

    • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate bacterial plates at 37°C for 18-24 hours.

    • Incubate fungal plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

Part III: Mechanistic Elucidation

Should this compound demonstrate promising cytotoxic activity, the next logical step is to investigate its mechanism of action. Based on the activities of related compounds, potential mechanisms include the induction of apoptosis or cell cycle arrest.

Hypothetical Signaling Pathway

Many cytotoxic agents ultimately converge on the activation of the caspase cascade, leading to programmed cell death (apoptosis). A plausible hypothesis is that this compound could induce DNA damage or cellular stress, triggering the intrinsic apoptotic pathway.

G A This compound B Cellular Stress / DNA Damage A->B C p53 Activation B->C D Bax/Bak Upregulation C->D E Mitochondrial Outer Membrane Permeabilization D->E F Cytochrome c Release E->F G Apoptosome Formation (Apaf-1, Caspase-9) F->G H Caspase-3 Activation (Executioner Caspase) G->H I Apoptosis H->I

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Protocol: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Staining:

    • Harvest cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V(-) / PI(-) : Viable cells

      • Annexin V(+) / PI(-) : Early apoptotic cells

      • Annexin V(+) / PI(+) : Late apoptotic/necrotic cells

      • Annexin V(-) / PI(+) : Necrotic cells

Conclusion and Future Directions

This technical guide provides a foundational strategy for the initial biological characterization of the novel compound this compound. The proposed workflows and protocols are designed to efficiently assess its potential cytotoxic and antimicrobial activities and to begin elucidating its mechanism of action. Positive results from these initial studies would warrant further investigation, including in silico molecular docking to identify potential protein targets[8], enzymatic inhibition assays against those targets, and eventual evaluation in preclinical in vivo models. The systematic approach outlined herein will enable researchers to rigorously evaluate the therapeutic potential of this unexplored member of the promising isoquinoline family.

References

  • Xiao, Z., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. Available at: [Link]

  • Iranshahy, M., Quinn, R. J., & Iranshahi, M. (2014). Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. RSC Advances, 4, 15900-15913. Available at: [Link]

  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Available at: [Link]

  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed. Available at: [Link]

  • Semantic Scholar. (n.d.). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 10(1), 24. Available at: [Link]

  • El-Morsy, A. M., et al. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Journal of Chemistry, 2021, 1-13. Available at: [Link]

  • Pérez-Silanes, S., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. European Journal of Medicinal Chemistry, 64, 415-426. Available at: [Link]

  • Chrzanowska, M., & Dreas, A. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(22), 5397. Available at: [Link]

  • He, M., et al. (2002). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(6), 2004-2005. Available at: [Link]

  • PubChem. (n.d.). Isoquinoline, 1-chloro-. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PubMed. Available at: [Link]

  • Hegedűs, C., et al. (2024). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Arkivoc, 2024(4), 1-16. Available at: [Link]

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The Strategic Synthesis and Pharmacological Potential of 1-Chloroisoquinolin-5-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Cornerstone of Medicinal Chemistry

The isoquinoline nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous natural products and synthetic compounds with significant biological activities.[1] From the potent analgesic properties of morphine to the antimicrobial activity of berberine, isoquinoline alkaloids have long been a fertile ground for drug discovery.[2][3] In the realm of synthetic medicinal chemistry, the strategic functionalization of the isoquinoline ring system allows for the fine-tuning of pharmacological properties, leading to the development of novel therapeutic agents. This guide provides an in-depth technical overview of 1-chloroisoquinolin-5-ol, a key intermediate with considerable potential for the development of new pharmaceuticals. We will explore its synthesis, chemical characteristics, and prospective applications in drug discovery, offering a roadmap for researchers and scientists in the field.

Molecular Architecture and Physicochemical Properties

This compound is a bicyclic aromatic compound with the molecular formula C₉H₆ClNO and a molecular weight of 179.60 g/mol . Its structure is characterized by an isoquinoline core with a chlorine atom at the C1 position and a hydroxyl group at the C5 position. The melting point of this compound has been reported to be 225 °C.

PropertyValueSource
Molecular Formula C₉H₆ClNOBiosynth
Molecular Weight 179.60 g/mol Biosynth
Melting Point 225 °CBiosynth
CAS Number 90224-96-7Biosynth

The presence of the electron-withdrawing chlorine atom at the 1-position significantly influences the electronic properties of the pyridine ring, making this position susceptible to nucleophilic substitution. The hydroxyl group at the 5-position, on the other hand, is a hydrogen bond donor and can participate in various reactions typical of phenols. This unique combination of functional groups makes this compound a versatile building block for creating a diverse library of derivatives.

Strategic Synthesis of this compound: A Proposed Multi-Step Pathway

While a direct, one-pot synthesis of this compound is not extensively documented in publicly available literature, a robust and logical multi-step synthetic route can be designed based on well-established transformations of the isoquinoline scaffold. The following proposed pathway leverages common and reliable reactions in heterocyclic chemistry, ensuring a high probability of success for the experienced synthetic chemist.

The overall strategy begins with the commercially available 5-nitroisoquinoline and proceeds through four key transformations: N-oxidation, chlorination, nitro reduction, and a Sandmeyer reaction to introduce the final hydroxyl group.

Synthetic_Pathway Start 5-Nitroisoquinoline Step1 5-Nitroisoquinoline-N-oxide Start->Step1 mCPBA or H₂O₂/AcOH Step2 1-Chloro-5-nitroisoquinoline Step1->Step2 POCl₃ Step3 1-Chloro-5-aminoisoquinoline Step2->Step3 SnCl₂·2H₂O or H₂/Pd-C End This compound Step3->End 1. NaNO₂, HCl (Diazotization) 2. H₂O, Δ (Sandmeyer Reaction)

Caption: Proposed synthetic pathway for this compound.

Step 1: N-Oxidation of 5-Nitroisoquinoline

The initial step involves the oxidation of the nitrogen atom in the isoquinoline ring to form 5-nitroisoquinoline-N-oxide. This transformation is crucial as it activates the C1 position for subsequent chlorination.

Protocol:

  • Reactants: 5-Nitroisoquinoline, meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in acetic acid.

  • Procedure: To a solution of 5-nitroisoquinoline in a suitable solvent such as dichloromethane or chloroform, add mCPBA portion-wise at 0 °C. Alternatively, the reaction can be performed using 30% hydrogen peroxide in glacial acetic acid.[3]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution to remove excess acid, followed by brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the N-oxide.

Causality: The N-oxide formation is a prerequisite for the regioselective introduction of the chlorine atom at the 1-position. The N-oxide functionality withdraws electron density from the pyridine ring, making the α-position (C1) more electrophilic and susceptible to nucleophilic attack by the chloride ion in the subsequent step.

Step 2: Chlorination of 5-Nitroisoquinoline-N-oxide

With the N-oxide in hand, the next step is the introduction of the chlorine atom at the C1 position using a dehydrating chlorinating agent like phosphoryl chloride (POCl₃).

Protocol:

  • Reactants: 5-Nitroisoquinoline-N-oxide, phosphoryl chloride (POCl₃).

  • Procedure: A mixture of 5-nitroisoquinoline-N-oxide and an excess of phosphoryl chloride is heated at reflux.[1]

  • Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: After cooling, the excess phosphoryl chloride is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base such as sodium carbonate. The product, 1-chloro-5-nitroisoquinoline, is extracted with an organic solvent like dichloromethane, dried, and purified by column chromatography.

Causality: The oxygen of the N-oxide attacks the phosphorus atom of POCl₃, forming a good leaving group. A chloride ion then attacks the activated C1 position, leading to the formation of 1-chloro-5-nitroisoquinoline and the release of phosphate byproducts.

Step 3: Reduction of the Nitro Group

The nitro group at the C5 position is a versatile precursor that can be readily reduced to an amino group, which is essential for the final hydroxylation step.

Protocol:

  • Reactants: 1-Chloro-5-nitroisoquinoline, stannous chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (H₂/Pd-C).

  • Procedure (using SnCl₂·2H₂O): A mixture of 1-chloro-5-nitroisoquinoline and an excess of stannous chloride dihydrate in a solvent like ethyl acetate or ethanol is heated under reflux.[4]

  • Reaction Monitoring: The reaction progress is followed by TLC.

  • Work-up: After completion, the reaction mixture is cooled, poured into ice-water, and basified with an aqueous solution of sodium carbonate. The product, 1-chloro-5-aminoisoquinoline, is extracted with ethyl acetate, washed with brine, dried, and purified.[4]

Causality: Stannous chloride is a classical and effective reagent for the reduction of aromatic nitro groups to amines. Alternatively, catalytic hydrogenation offers a cleaner reduction method, avoiding tin-based byproducts.

Step 4: Diazotization and Sandmeyer Reaction

The final step involves the conversion of the amino group at the C5 position into a hydroxyl group via a Sandmeyer reaction.[5][6][7][8][9] This classic transformation proceeds through a diazonium salt intermediate.

Protocol:

  • Reactants: 1-Chloro-5-aminoisoquinoline, sodium nitrite (NaNO₂), hydrochloric acid (HCl), and water.

  • Procedure:

    • Diazotization: 1-Chloro-5-aminoisoquinoline is dissolved in a dilute mineral acid (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[6]

    • Hydrolysis: The resulting diazonium salt solution is then gently heated in the presence of water. The diazonium group is an excellent leaving group (N₂) and is displaced by a hydroxyl group from the water.[5][6]

  • Reaction Monitoring: The evolution of nitrogen gas indicates the progress of the reaction.

  • Work-up: After the reaction is complete, the mixture is cooled and the product, this compound, is isolated by filtration or extraction. The crude product can be purified by recrystallization.

Causality: The Sandmeyer reaction is a reliable method for introducing a variety of functional groups onto an aromatic ring in place of an amino group. The formation of the highly unstable diazonium salt is key to this transformation, as the facile loss of nitrogen gas drives the reaction to completion.

Chemical Reactivity and Potential for Derivatization

The dual functionality of this compound provides two key handles for further chemical modification, making it an attractive scaffold for generating compound libraries for drug screening.

Reactivity Core This compound C1_Reactions Nucleophilic Aromatic Substitution (e.g., with amines, thiols, alkoxides) Core->C1_Reactions at C1 C5_Reactions Phenolic Hydroxyl Reactions (e.g., etherification, esterification) Core->C5_Reactions at C5-OH Other_Reactions Electrophilic Aromatic Substitution (on the benzene ring) Core->Other_Reactions on carbocyclic ring

Caption: Key reaction sites on the this compound scaffold.

  • Nucleophilic Aromatic Substitution at C1: The chlorine atom at the 1-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom. This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse array of 1-substituted isoquinoline derivatives.[10]

  • Reactions of the Phenolic Hydroxyl Group: The hydroxyl group at the 5-position can undergo typical reactions of phenols, such as O-alkylation to form ethers and O-acylation to form esters. These modifications can be used to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

  • Electrophilic Aromatic Substitution: The benzene ring of the isoquinoline system can undergo electrophilic aromatic substitution reactions, although the regioselectivity will be influenced by the existing substituents.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not abundant in the current literature, the well-documented pharmacological profiles of related substituted isoquinolines and quinolines provide a strong rationale for its investigation in several therapeutic areas.

  • Oncology: Many quinoline and isoquinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[11][12] The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases or kinases.[12] The this compound scaffold could serve as a starting point for the development of novel anticancer agents.

  • Infectious Diseases: Chloroquine, a well-known quinoline derivative, has been a cornerstone in the treatment of malaria. Other halogenated quinolines and isoquinolines have shown promise as antibacterial and antifungal agents. The unique substitution pattern of this compound may confer activity against various pathogens.

  • Enzyme Inhibition: The isoquinoline scaffold is present in many enzyme inhibitors. For example, certain quinoline-based compounds have been shown to inhibit DNA methyltransferases.[13] The structural features of this compound make it a candidate for screening against a wide range of enzymatic targets.

Conclusion and Future Directions

This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery. This guide has outlined a plausible and detailed synthetic pathway, leveraging established and reliable chemical transformations. The dual functionality of this molecule offers numerous avenues for the creation of diverse chemical libraries for biological screening. Future research should focus on the execution and optimization of the proposed synthesis, followed by a comprehensive evaluation of the biological activities of this compound and its derivatives. The exploration of this scaffold is a promising endeavor for the discovery of next-generation therapeutic agents.

References

  • Product Class 5: Isoquinolines. Thieme Chemistry.

  • Synthesis routes of 5-Amino-1-chloroisoquinoline. Benchchem.

  • Sandmeyer reaction. Wikipedia.

  • Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols. Benchchem.

  • Sandmeyer Reaction. Organic Chemistry Portal.

  • 1-Chloroisoquinoline synthesis. ChemicalBook.

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The Investigator's Guide to Isoquinoline Alkaloids: From Discovery to Purified Isolate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Technical Guide for Researchers and Drug Development Professionals

Abstract

Isoquinoline alkaloids represent one of the largest and most structurally diverse families of plant secondary metabolites, with approximately 2,500 known structures.[1] Their profound pharmacological activities, ranging from the potent analgesia of morphine to the antimicrobial properties of berberine, have cemented their importance in medicine and drug discovery.[1] This guide provides an in-depth technical overview of the core principles and modern practices for the discovery and isolation of these valuable compounds. Moving beyond a simple recitation of protocols, this document illuminates the causal reasoning behind experimental choices, offering a self-validating framework for robust scientific inquiry. We will journey from the biosynthetic origins of these molecules through the critical stages of extraction, chromatographic purification, and final structural elucidation, equipping researchers with the knowledge to confidently navigate the complexities of natural product chemistry.

Introduction: A Legacy of Potent Bioactivity

The story of isoquinoline alkaloids is deeply intertwined with human history. The first isolation of a pure, bioactive alkaloid, morphine, from the opium poppy (Papaver somniferum) in the early 19th century, marked a watershed moment in pharmacology and chemistry.[2] This discovery unveiled a class of nitrogen-containing compounds with a common isoquinoline structural backbone, a fusion of a benzene ring and a pyridine ring.[3]

These compounds are predominantly found in a number of plant families, including Papaveraceae (poppies), Berberidaceae (barberries), Menispermaceae (moonseeds), and Ranunculaceae (buttercups).[4][5] Their biological effects are vast and varied, encompassing analgesic, antimicrobial, anticancer, anti-inflammatory, and muscle relaxant properties.[6][7]

Classification: The structural diversity of isoquinoline alkaloids leads to their classification into several major subgroups based on the arrangement of their core skeleton.[6][5][7] Key types include:

  • Benzylisoquinolines: (e.g., Papaverine)

  • Protoberberines: (e.g., Berberine)

  • Benzophenanthridines: (e.g., Sanguinarine)

  • Aporphines: (e.g., Boldine)

  • Morphinans: (e.g., Morphine, Codeine)

This structural variety arises from a common biosynthetic pathway, which dictates the fundamental approaches required for their successful isolation.

The Biosynthetic Blueprint: A Common Origin

Understanding the natural synthesis of isoquinoline alkaloids provides crucial insights into their chemical properties. The journey begins with the aromatic amino acid L-tyrosine.[8][9][10] Through a series of enzymatic steps, tyrosine is converted into two key precursors: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[8][11]

A pivotal condensation reaction between these two precursors, catalyzed by norcoclaurine synthase (NCS), forms the central intermediate, (S)-norcoclaurine.[8][11] This molecule is the universal precursor to virtually all isoquinoline alkaloids.[8] Subsequent enzymatic modifications, such as hydroxylations, methylations, and intramolecular ring cyclizations, generate the vast array of structures seen in nature.[8][10][12]

Isoquinoline Alkaloid Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Decarboxylation, Hydroxylation HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyrosine->HPAA Deamination Norcoclaurine (S)-Norcoclaurine (Central Precursor) Dopamine->Norcoclaurine Norcoclaurine Synthase (NCS) HPAA->Norcoclaurine Norcoclaurine Synthase (NCS) Benzylisoquinolines Benzylisoquinolines (e.g., Papaverine) Norcoclaurine->Benzylisoquinolines Further Modifications Protoberberines Protoberberines (e.g., Berberine) Norcoclaurine->Protoberberines Further Modifications Morphinans Morphinans (e.g., Morphine) Norcoclaurine->Morphinans Further Modifications

Caption: Simplified biosynthetic pathway of major isoquinoline alkaloid classes from L-tyrosine.

Part I: Extraction - Liberating the Target Molecules

The initial and most critical phase is the efficient extraction of alkaloids from the raw plant material. The success of this stage hinges on exploiting the fundamental physicochemical properties of alkaloids, particularly their basicity.[13][14]

The Core Principle: Acid-Base Chemistry

Alkaloids are nitrogenous bases.[13] This property is the cornerstone of their extraction.

  • In Salt Form (Protonated): In an acidic environment (low pH), the nitrogen atom is protonated, forming a salt. These alkaloidal salts are generally soluble in polar solvents like water and alcohols.[15][16]

  • In Free Base Form (Neutral): In a basic environment (high pH), the nitrogen is deprotonated, rendering the alkaloid as a "free base." This neutral form is typically soluble in non-polar organic solvents like chloroform, ether, or dichloromethane.[15][16]

This pH-dependent solubility allows for the selective separation of alkaloids from many other plant metabolites.

A Classical Step-by-Step Extraction Protocol

This protocol outlines a universally applicable acid-base extraction method.

1. Sample Preparation:

  • Action: Dry and grind the plant material (e.g., roots, bark, leaves) into a fine powder.[17]

  • Causality: This increases the surface area, maximizing contact with the solvent and enhancing extraction efficiency.[17]

2. Basification and Initial Extraction:

  • Action: Moisten the powdered material with an aqueous alkaline solution, such as sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH).[13][15][18] Then, extract this slurry with a non-polar organic solvent (e.g., chloroform).

  • Causality: The base converts the native alkaloidal salts into their free base form, which readily dissolves in the organic solvent, leaving behind many polar impurities in the aqueous phase.[15][18]

3. Acidic Partitioning:

  • Action: Take the organic solvent containing the free bases and shake it vigorously with a dilute aqueous acid solution (e.g., 1-5% HCl or H₂SO₄).[13][19] Separate the two layers. The alkaloids will move into the aqueous layer.

  • Causality: The acid protonates the alkaloids, converting them back into salts. These salts are now soluble in the aqueous acid, while many non-basic, fat-soluble impurities (lipids, chlorophyll) remain in the organic solvent.[16] This step is a crucial purification maneuver.

4. Liberation and Final Extraction:

  • Action: Collect the acidic aqueous layer and carefully add a base (e.g., NH₄OH) until the solution is strongly alkaline (pH 9-11). This may cause the crude alkaloid mixture to precipitate. Extract this basic solution again with a fresh portion of non-polar organic solvent.

  • Causality: Basification liberates the free base form of the alkaloids once more. The subsequent extraction into an organic solvent isolates them from water-soluble impurities (e.g., sugars, salts) left in the aqueous phase.

5. Concentration:

  • Action: Evaporate the final organic solvent under reduced pressure (e.g., using a rotary evaporator).

  • Causality: This yields the crude total alkaloid extract, a concentrated mixture ready for further purification.

Modern Extraction Enhancements

While classical methods are robust, modern techniques can improve efficiency, reduce solvent consumption, and shorten extraction times.[20][21]

TechniquePrincipleAdvantages
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves to create cavitation bubbles, which collapse and disrupt plant cell walls, enhancing solvent penetration.[20][21]Faster extraction, reduced solvent use, effective at lower temperatures.[20][21]
Microwave-Assisted Extraction (MAE) Employs microwave energy to rapidly heat the solvent and plant matrix, causing cell rupture and accelerating the release of metabolites.[17]Very fast, highly efficient, requires less solvent.
Pressurized Liquid Extraction (PLE) Uses solvents at elevated temperatures (50-200°C) and pressures (10-15 MPa), which keeps the solvent liquid above its boiling point.[20][22]High extraction efficiency, reduced solvent volume, and faster process.[22]
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (commonly CO₂) as the solvent. Its properties can be tuned by changing pressure and temperature.Environmentally friendly ("green"), highly selective, solvent is easily removed.

Part II: Isolation & Purification - The Chromatographic Gauntlet

The crude extract is a complex mixture. Isolating a single alkaloid requires high-resolution separation techniques, with chromatography being the undisputed workhorse.

Isolation_Workflow cluster_0 Extraction cluster_1 Purification cluster_2 Analysis Plant Plant Material CrudeExtract Crude Alkaloid Extract Plant->CrudeExtract Acid-Base Extraction CC Column Chromatography CrudeExtract->CC Initial Fractionation PrepHPLC Preparative HPLC CC->PrepHPLC Fine Purification PureCompound Pure Isoquinoline Alkaloid PrepHPLC->PureCompound Structure Structural Elucidation (NMR, MS) PureCompound->Structure

Caption: General workflow from plant material to pure, identified isoquinoline alkaloid.

Column Chromatography (CC)

Column chromatography is the primary method for the initial fractionation of the crude extract.

  • Principle: A stationary phase (e.g., silica gel, alumina) is packed into a column, and the mobile phase (a solvent or mixture of solvents) flows through it. Separation occurs based on the differential partitioning of compounds between the two phases.

  • Stationary Phase Selection:

    • Silica Gel (SiO₂): The most common choice. It is a polar adsorbent. Non-polar compounds elute first, while polar compounds are retained longer.

    • Alumina (Al₂O₃): Can be acidic, neutral, or basic. Basic alumina is often preferred for alkaloids to prevent their protonation and strong binding to the stationary phase.

  • Mobile Phase Selection (Elution): A gradient elution is typically employed, starting with a non-polar solvent (e.g., hexane, chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).

  • Self-Validation: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to track the separation and pool fractions containing the same compound(s).

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve high-purity isolates, preparative HPLC is the gold standard.[23][24][25]

  • Principle: A high-pressure pump forces the mobile phase through a column packed with very small particles (3–10 µm), providing extremely high resolving power.[24]

  • Common Mode: Reversed-phase HPLC is most widely used.[23][25]

    • Stationary Phase: Non-polar, typically silica particles chemically bonded with C18 (octadecyl) chains.

    • Mobile Phase: Polar, usually a mixture of water and an organic solvent like acetonitrile or methanol. A small amount of acid (e.g., formic acid, TFA) is often added to ensure consistent protonation of the alkaloids, leading to sharper peaks.

  • Method Development: An analytical scale HPLC is first used to develop the separation method, which is then scaled up to a larger preparative column to handle greater quantities of material.[23]

Part III: Structural Elucidation - The Moment of Truth

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is achieved through a combination of powerful spectroscopic techniques.[26][27][28]

  • Mass Spectrometry (MS): This technique provides the precise molecular weight of the compound and, through fragmentation patterns, offers clues about its substructures.[26][29] High-resolution MS can determine the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the complete carbon-hydrogen framework of a molecule.[26][28]

    • ¹H NMR: Identifies the different types of protons and their connectivity.

    • ¹³C NMR: Identifies the different types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These advanced experiments reveal correlations between protons and carbons, allowing for the unambiguous assembly of the molecular puzzle.[26]

  • X-ray Crystallography: If the isolated compound can be grown into a suitable single crystal, X-ray crystallography can provide an absolute, three-dimensional structure of the molecule.

Conclusion: A Framework for Discovery

The discovery and isolation of isoquinoline alkaloids is a systematic process grounded in the fundamental principles of chemistry. By understanding the "why" behind each step—from the pH-driven logic of extraction to the polarity-based separation in chromatography—researchers can develop robust, adaptable, and efficient workflows. The integration of classical techniques with modern analytical instrumentation provides a powerful arsenal for exploring the vast chemical diversity of this pharmacologically vital class of natural products, paving the way for the development of new therapeutic agents.

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An In-depth Technical Guide to 1-Chloroisoquinolin-5-ol (CAS: 90224-96-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Chloroisoquinolin-5-ol, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis, chemical reactivity, and pharmacological screening, this document aims to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work. While direct literature on this specific isomer is emerging, this guide synthesizes data from closely related analogues and foundational chemical principles to present a robust working model for its application.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic heterocycle. The isoquinoline core is a well-recognized scaffold in numerous biologically active compounds and natural products.[1][2] The strategic placement of a chlorine atom at the 1-position and a hydroxyl group at the 5-position imparts a unique electronic and steric profile, making it a valuable intermediate for chemical library synthesis and as a potential pharmacophore itself.

PropertyValueSource
CAS Number 90224-96-7[3]
Molecular Formula C₉H₆ClNO[3]
Molecular Weight 179.6 g/mol [3]
Melting Point 225 °C[3]
SMILES C1=CC2=C(C=CN=C2Cl)C(=C1)O[3]
Appearance White to off-white or brown solidInferred from supplier data

Synthesis and Purification: A Proposed Experimental Workflow

Proposed Synthetic Pathway

Synthetic Pathway A 5-Nitroisoquinoline B 1-Chloro-5-nitroisoquinoline A->B Chlorination (e.g., POCl3) C 5-Amino-1-chloroisoquinoline B->C Reduction (e.g., SnCl2·2H2O) D This compound C->D Diazotization & Hydrolysis (e.g., NaNO2, H2SO4, heat) Reactivity cluster_c1 Reactions at C1 cluster_c5 Reactions at C5 start This compound C1-Cl C5-OH Nu_Sub Nucleophilic Aromatic Substitution (SNAr) start:c1->Nu_Sub Cross_Coup Cross-Coupling Reactions start:c1->Cross_Coup O_Alk O-Alkylation/ O-Acylation start:c5->O_Alk EAS Electrophilic Aromatic Substitution start:c5->EAS PARP_Inhibition cluster_outcome Cellular Outcome DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP PARylation Poly(ADP-ribosyl)ation of repair proteins PARP->PARylation Apoptosis Apoptosis in BRCA-deficient cells Repair DNA Repair PARylation->Repair Repair->Apoptosis Blocked Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PARP Inhibition

Sources

physicochemical characteristics of 1-Chloroisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Chloroisoquinolin-5-ol

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds, many of which exhibit significant biological activity.[1] This structural core is a cornerstone in medicinal chemistry, forming the basis for drugs in various therapeutic areas.[2][3][4] this compound is a disubstituted isoquinoline derivative that presents a unique combination of functional groups: a reactive chlorine atom, an acidic hydroxyl group, and a basic nitrogen atom within the aromatic system. This guide provides a comprehensive technical overview of its core physicochemical characteristics, offering researchers, scientists, and drug development professionals the foundational knowledge required for its effective utilization in synthesis, screening, and formulation. We will explore its structural properties, solubility, acidity, and spectral signature, providing both theoretical insights and validated experimental protocols.

Section 1: Molecular Structure and Core Properties

The identity and behavior of a chemical compound are fundamentally dictated by its structure. This compound is an aromatic heterocyclic compound featuring a benzene ring fused to a pyridine ring. The key substituents—a chlorine atom at the 1-position and a hydroxyl group at the 5-position—profoundly influence its electronic distribution, reactivity, and intermolecular interactions. The chlorine atom, being electron-withdrawing, activates the C1 position for nucleophilic substitution, a common strategy in synthetic chemistry.[5] The phenolic hydroxyl group at C5 is a hydrogen bond donor and confers acidic properties, while the nitrogen at the 2-position acts as a Lewis base.

cluster_structure Chemical Structure of this compound mol

Caption: Chemical Structure of this compound.

A summary of its fundamental properties is presented below.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 90224-96-7[6]
Molecular Formula C₉H₆ClNO[6]
Molecular Weight 179.60 g/mol [6]
Melting Point 225 °C[6]
Canonical SMILES C1=CC2=C(C=CN=C2Cl)C(=C1)O[6]
InChI Key FWRDHJBPGUUWIG-UHFFFAOYSA-N[5]

Section 2: Solubility Profile

A compound's solubility is a critical parameter in drug development, influencing absorption, distribution, and formulation. The solubility of this compound is governed by the interplay of its polar and nonpolar features. The planar, aromatic isoquinoline core is inherently lipophilic, while the hydroxyl group provides a polar, hydrogen-bonding site that can interact with protic solvents.

Theoretical Assessment:

  • Aqueous Solubility: Expected to be low in neutral water due to the dominant hydrophobic character of the bicyclic aromatic system.

  • Acidic/Basic Solubility: The presence of a basic nitrogen and an acidic phenol suggests that solubility will be highly pH-dependent. It should dissolve in aqueous acid (protonation of the isoquinoline nitrogen) and aqueous base (deprotonation of the phenolic hydroxyl group).

  • Organic Solubility: Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols, which can engage in hydrogen bonding with the hydroxyl group.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to classify the solubility of this compound, which in turn reveals its acid-base characteristics.[7][8][9]

Methodology:

  • Preparation: Dispense approximately 10-20 mg of the compound into five separate, labeled test tubes.

  • Solvent Addition: To the tubes, add 1 mL of the following solvents, respectively:

    • Deionized Water

    • 5% Aqueous HCl

    • 5% Aqueous NaOH

    • Ethanol

    • Dimethyl Sulfoxide (DMSO)

  • Agitation: Vigorously shake or vortex each tube for 60 seconds.[9]

  • Observation: Visually inspect each tube for dissolution. A compound is considered "soluble" if no solid particles are visible to the naked eye.[9]

  • Causality Interpretation:

    • Solubility in 5% NaOH: Indicates the presence of an acidic functional group. The strong base deprotonates the phenolic -OH, forming a water-soluble sodium phenoxide salt.[7][8]

    • Solubility in 5% HCl: Confirms the presence of a basic functional group. The acid protonates the isoquinoline nitrogen, forming a water-soluble hydrochloride salt.[7][8]

    • Insolubility in Water: Suggests that the compound is not a low-molecular-weight salt and that its nonpolar characteristics dominate over its polar groups in a neutral medium.[10]

start Start: 10-20 mg of Compound water Add 1 mL Water Agitate & Observe start->water result_water Soluble / Insoluble? water->result_water hcl Add 1 mL 5% HCl Agitate & Observe result_hcl Soluble? (Confirms Base) hcl->result_hcl naoh Add 1 mL 5% NaOH Agitate & Observe result_naoh Soluble? (Confirms Acid) naoh->result_naoh result_water->hcl If Insoluble result_hcl->naoh end End result_naoh->end

Caption: Workflow for acid-base solubility testing.

Section 3: Acid-Base Properties (pKa)

The pKa, or acid dissociation constant, is a quantitative measure of a compound's acidity or basicity in solution. For this compound, two pKa values are of primary interest: one for the dissociation of the phenolic proton (acidic pKa) and one for the protonation of the isoquinoline nitrogen (pKa of the conjugate acid). These values are critical for predicting the compound's charge state at a given pH, which impacts its biological activity and pharmacokinetic properties.

  • Acidic pKa (pKa₁): Associated with the hydroxyl group. Phenols typically have a pKa around 10.[11] The presence of the electron-withdrawing chloro-isoquinoline ring system would be expected to lower this value, making it more acidic than phenol itself.

  • Basic pKa (pKa₂): Associated with the isoquinoline nitrogen. The pKa of isoquinoline itself is 5.4. The electron-withdrawing effect of the chlorine atom at the 1-position is expected to decrease the basicity of the nitrogen, resulting in a lower pKa.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is highly effective for chromophoric compounds whose absorbance spectra change as a function of protonation state.[11][12]

Principle: The electronic structure of the neutral, protonated, and deprotonated forms of this compound differ, leading to distinct UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, and the pKa can be determined from the inflection point.[12]

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: For each buffer, prepare a sample by adding a small, constant aliquot of the stock solution to a cuvette containing the buffer. Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on the pH.

  • Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 200-450 nm) for each sample, including highly acidic (pH ~1) and highly basic (pH ~13) solutions to obtain the spectra of the fully protonated and fully deprotonated species, respectively.[13]

  • Data Analysis:

    • Identify a wavelength (λ_analysis) where the absorbance difference between the ionized and unionized forms is maximal.

    • Plot the absorbance at λ_analysis versus pH.

    • The resulting sigmoid curve will have an inflection point that corresponds to the pKa.[12] Two inflection points may be observed, corresponding to the two pKa values.

pH-Dependent Speciation of this compound Cation Protonated (Cationic) Low pH Neutral Neutral Intermediate pH Cation->Neutral + H⁺ (pKa₂) Neutral->Cation - H⁺ Anion Deprotonated (Anionic) High pH Neutral->Anion - H⁺ (pKa₁) Anion->Neutral + H⁺

Caption: Acid-base equilibria of this compound.

Section 4: Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of a molecule, allowing for structural confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of a molecule.[13]

  • ¹H NMR: The aromatic region (typically 7.0-9.0 ppm) will show a series of doublets and triplets corresponding to the protons on the isoquinoline ring system. Protons adjacent to the nitrogen (e.g., H-3) and the electron-withdrawing chlorine will be shifted downfield, while the proton ortho to the electron-donating hydroxyl group will be shifted upfield. The phenolic -OH proton will appear as a broad singlet, the position of which is concentration and solvent-dependent.

  • ¹³C NMR: The spectrum will show nine distinct signals for the nine carbon atoms. The carbon bearing the chlorine (C-1) and carbons adjacent to the nitrogen (C-1, C-3) will be significantly deshielded (shifted to higher ppm values). The carbon attached to the hydroxyl group (C-5) will also be shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.[13]

  • O-H Stretch: A broad, strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

  • Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.

  • C=C and C=N Stretching: A series of sharp to medium absorptions between 1450-1650 cm⁻¹ are characteristic of the aromatic isoquinoline ring.

  • C-O Stretch: A strong band around 1200-1250 cm⁻¹ corresponds to the stretching of the phenol C-O bond.

  • C-Cl Stretch: A medium to strong absorption in the 1000-1100 cm⁻¹ region can often be attributed to the C-Cl bond.[14]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system.

  • λ_max: Isoquinoline derivatives exhibit multiple strong absorption bands in the UV region, typically between 220-350 nm, arising from π→π* transitions within the aromatic system.[1][15]

  • pH Dependence: As established in the pKa section, the λ_max is expected to show a bathochromic (red) shift upon deprotonation of the hydroxyl group in basic conditions, due to the increased electron-donating ability of the resulting phenoxide ion.

Section 5: Thermal Properties

Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a fundamental physical property used for identification and, crucially, as a primary indicator of purity.[16] For a pure crystalline compound, the melting range is typically sharp (0.5-1.0 °C). Impurities disrupt the crystal lattice, resulting in a lower and broader melting point range.[17] The reported melting point for this compound is a relatively high 225 °C, suggesting strong intermolecular forces, likely dominated by hydrogen bonding from the hydroxyl group and π-π stacking of the aromatic rings.[6]

Experimental Protocol: Melting Point Determination

Methodology:

  • Sample Preparation: Finely grind a small amount of the dry compound. Tap the open end of a capillary tube into the powder to collect a small sample, then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.[17][18]

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. Allow the apparatus to cool.

  • Accurate Determination: Begin heating again, but slow the rate of temperature increase to 1-2 °C per minute as you approach the approximate melting point.[17]

  • Observation and Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the last solid crystal melts.

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow.

start Start: Dry, Powdered Sample pack Pack 2-3 mm of sample into a capillary tube start->pack insert Insert tube into melting point apparatus pack->insert heat Heat rapidly to find approximate melting point insert->heat cool Allow apparatus to cool heat->cool heat_slow Heat slowly (1-2 °C/min) near approximate M.P. cool->heat_slow observe Observe and record T₁ (first liquid) and T₂ (all liquid) heat_slow->observe result Report melting range: T₁ - T₂ observe->result end End result->end

Caption: Workflow for Melting Point Determination.

Conclusion

This compound is a multifaceted molecule whose physicochemical properties are dictated by the unique interplay of its isoquinoline core, chloro-substituent, and phenolic hydroxyl group. Its moderate lipophilicity, coupled with pH-dependent solubility, provides a foundation for its potential use in biological systems. The defined acidic and basic centers, quantifiable by pKa, allow for precise control over its charge state, which is essential for receptor binding and membrane permeation studies. The distinct spectroscopic fingerprints (NMR, IR, UV-Vis) and sharp melting point provide the necessary tools for its unambiguous identification and purity assessment. This guide has synthesized these key characteristics and provided robust, field-proven protocols to empower researchers in their synthetic and drug discovery endeavors.

References

  • University of Calgary. (n.d.). Melting point determination.
  • Unknown. (n.d.).
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  • Szychta, P., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(15), 2769. [Link]

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  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry, 59(5), 585-590.
  • Al-Ostath, A. I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27743. [Link]

  • PubMed. (n.d.). Physicochemical properties of CWJ-a-5, a new antitumor 3-arylisoquinoline derivative. [Link]

  • American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile. [Link]

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  • BenchChem. (n.d.).

Sources

Preamble: Navigating the Known and the Novel

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Chloroisoquinolin-5-ol

In the landscape of drug discovery and molecular biology, the isoquinoline scaffold represents a privileged structure, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] this compound is one such molecule, yet its specific mechanism of action remains an area of active investigation. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple data sheet to synthesize a coherent and actionable hypothesis regarding its molecular function.

Drawing from extensive structure-activity relationship (SAR) studies on closely related analogs, this document posits that the primary mechanism of action for this compound is the inhibition of the Sterile Alpha and Toll/Interleukin Receptor (TIR) Motif Containing Protein 1 (SARM1). A secondary, plausible mechanism involving the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway will also be explored. This guide will detail these pathways, present the compelling evidence from surrogate molecules, and provide robust experimental protocols to validate these hypotheses.

Part 1: The Primary Hypothesized Mechanism - Inhibition of SARM1 NADase Activity

The most compelling evidence for the action of chloro-substituted isoquinolines points towards the inhibition of SARM1, a central executioner of programmed axonal degeneration, also known as Wallerian degeneration.[3][4] This pathway is a critical therapeutic target for a host of neurodegenerative diseases and axonopathies.[3][4][5]

The SARM1 Axonal Degeneration Pathway: A Molecular Switch for Self-Destruction

Under healthy conditions, axons maintain a delicate metabolic balance. The enzyme SARM1 exists as an inactive octamer, held in an auto-inhibited state by the binding of nicotinamide adenine dinucleotide (NAD+) to an allosteric site within its Armadillo Repeat (ARM) domain.[6][7]

Upon neuronal injury or severe metabolic stress, the levels of NAD+ precursor, nicotinamide mononucleotide (NMN), rise. This increase in the NMN/NAD+ ratio triggers a conformational change in SARM1, leading to its activation.[7] The activated SARM1 enzyme utilizes its TIR domain to function as a potent NADase, rapidly hydrolyzing the cell's entire supply of NAD+ into nicotinamide (NAM), adenosine diphosphate ribose (ADPR), and cyclic ADPR (cADPR).[6][8] This catastrophic depletion of NAD+, a cornerstone of cellular energy and redox reactions, leads to an energetic crisis, mitochondrial dysfunction, and the ultimate fragmentation and degeneration of the axon.[8][9]

Evidence for Isoquinolines as SARM1 Inhibitors

Direct evidence links the isoquinoline scaffold to potent SARM1 inhibition. Studies have identified a class of isoquinoline-based small molecules that effectively block the NADase activity of SARM1.[4][9] Specifically, the closely related analog, 5-Chloroisoquinoline , has been explicitly identified as a SARM1 inhibitor.[5] These compounds recapitulate the SARM1 knockout phenotype, robustly protecting axons from degeneration following both traumatic injury (axotomy) and mitochondrial dysfunction.[4][9]

The mechanism of inhibition is sophisticated; some isoquinoline inhibitors act as pseudosubstrates. They undergo a base-exchange reaction with NAD+ catalyzed by SARM1 itself, where the nicotinamide group of NAD+ is replaced by the isoquinoline inhibitor. This creates a new, tightly-binding inhibitor molecule that effectively shuts down the enzyme's catalytic activity.[8][10]

Visualizing the SARM1 Pathway and Inhibition

The following diagram illustrates the key steps in SARM1 activation and the proposed point of intervention for this compound.

SARM1_Pathway Injury Axonal Injury / Metabolic Stress NMN_Increase NMN/NAD+ Ratio ↑ Injury->NMN_Increase leads to SARM1_Active Active SARM1 (NADase) NMN_Increase->SARM1_Active activates SARM1_Inactive Inactive SARM1 Octamer (NAD+ Bound) SARM1_Inactive->SARM1_Active NAD_Depletion NAD+ Depletion SARM1_Active->NAD_Depletion catalyzes Axon_Degen Energetic Crisis & Axon Degeneration NAD_Depletion->Axon_Degen causes Inhibitor This compound (Hypothesized) Inhibitor->SARM1_Active Inhibits

Caption: Hypothesized SARM1 inhibition pathway by this compound.

Experimental Protocol: Dorsal Root Ganglion (DRG) Axonal Protection Assay

This protocol is a cornerstone for validating SARM1 inhibition in a cellular context. It assesses the ability of a compound to prevent the degeneration of axons after they have been severed.

Objective: To determine if this compound protects cultured DRG neurons from axotomy-induced degeneration.

Methodology:

  • Cell Culture:

    • Isolate Dorsal Root Ganglia (DRG) from P0-P2 mouse pups.

    • Dissociate ganglia using collagenase and dispase, followed by mechanical trituration.

    • Plate dissociated neurons on a suitable substrate (e.g., poly-D-lysine and laminin-coated plates).

    • Culture neurons for 7-10 days in neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF) to allow for robust axonal outgrowth.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a dose-response curve by serially diluting the compound in culture medium to final concentrations (e.g., 10 nM to 30 µM). Include a vehicle control (DMSO only).

    • Pre-treat the DRG cultures with the compound or vehicle for 2 hours prior to axotomy.

  • Axotomy (Neurite Transection):

    • Using a sterile scalpel blade or a pipette tip, make a clean scratch across the field of axons, severing them from the cell bodies. This procedure is known as axotomy.

  • Incubation and Imaging:

    • Incubate the plates for 16-24 hours post-axotomy.

    • Image the distal portion of the severed axons (the part separated from the cell body) using a phase-contrast or fluorescence microscope. Axon integrity can be visualized using transmitted light or by staining with markers like beta-III tubulin.

  • Quantification and Analysis:

    • Calculate a "Degeneration Index" for each field of view. This is typically the ratio of the fragmented axon area to the total axon area.

    • A value of 1 indicates complete degeneration, while a value of 0 indicates full protection.

    • Plot the Degeneration Index against the compound concentration and calculate the EC50 (the concentration at which 50% of the maximal protection is achieved).[9][11]

Self-Validating System: The protocol must include positive and negative controls. Untreated (vehicle only) axotomized neurons serve as the negative control and should exhibit complete degeneration. Neurons from a SARM1 knockout mouse serve as the positive control, showing complete axonal protection.[9] The performance of this compound is benchmarked against these controls.

Part 2: The Secondary Hypothesized Mechanism - PI3K Pathway Inhibition

The broader quinoline and quinazoline families, to which isoquinoline belongs, are well-documented as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[12][13][14][15] This pathway is fundamental to cell growth, proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.[13]

The PI3K/Akt/mTOR Signaling Cascade

Class I PI3Ks are activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, including the mammalian Target of Rapamycin (mTOR) complex, to promote cell survival and proliferation.

Visualizing the PI3K Pathway and Inhibition

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation promotes Inhibitor This compound (Hypothesized) Inhibitor->PI3K Inhibits

Caption: Hypothesized PI3K inhibition pathway by this compound.

Experimental Protocol: In Vitro PI3K Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a specific PI3K isoform (e.g., PI3Kα).

Methodology:

  • Reagents and Setup:

    • Use a commercial kinase assay kit (e.g., ADP-Glo™ or Lanthascreen™).

    • Reagents required: Recombinant human PI3Kα enzyme, PIP2 substrate, ATP, and the detection reagents specific to the kit.

    • Perform the assay in a low-volume 384-well plate.

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.

    • Include a known PI3K inhibitor (e.g., Idelalisib) as a positive control and DMSO as a vehicle (negative) control.

  • Kinase Reaction:

    • Add the PI3Kα enzyme to wells containing the compound dilutions or controls.

    • Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.

    • Incubate for the recommended time at room temperature (e.g., 60 minutes). The reaction allows the enzyme to phosphorylate PIP2, consuming ATP in the process.

  • Signal Detection:

    • Stop the kinase reaction.

    • Add the detection reagent (e.g., ADP-Glo™ reagent), which quantifies the amount of ADP produced (correlating with kinase activity). A luminescent signal is generated that is proportional to the ADP concentration.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: High signal (vehicle control) represents 0% inhibition, and no enzyme or a maximally inhibited well represents 100% inhibition.

    • Plot the percent inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Part 3: Quantitative Data Summary and Outlook

While specific quantitative data for this compound is not yet published, we can compile representative data for related compounds to establish a benchmark for potency.

Compound ClassTargetCompound ExampleIC50 / EC50Source
IsoquinolineSARM1DSRM-37162.1 µM (Axon Protection)[9]
IsoquinolineSARM1DSRM-37162.8 µM (cADPR Inhibition)[9]
Quinazoline-indolinonePI3KαCompound 89.11 nM[13]
QuinolinePI3KαOmipalisib-like0.50 - 2.03 nM[15]

The structural features of this compound—specifically the chlorine at position 1 and the hydroxyl at position 5—are critical determinants of its potential activity. For SARM1 inhibitors, halogen bonding can be crucial for high-potency interactions within the active site.[10] The placement and nature of these substituents will dictate the binding affinity and selectivity for SARM1, PI3K, or other potential targets.

Conclusion and Future Directives

This guide presents a data-driven, logical framework for understanding the mechanism of action of this compound. The primary hypothesis, potent inhibition of the SARM1 NADase, is strongly supported by evidence from structurally similar compounds and offers a clear therapeutic rationale in the context of neurodegeneration. The secondary hypothesis of PI3K inhibition aligns with broader trends in quinoline-based drug discovery, particularly in oncology.

The definitive elucidation of this molecule's mechanism requires direct experimental validation. The protocols detailed herein provide a clear and robust roadmap for researchers to:

  • Confirm the SARM1 inhibitory activity and quantify its potency.

  • Assess its selectivity by screening against a panel of kinases, including PI3K isoforms.

  • Conduct cellular thermal shift assays (CETSA) to confirm direct target engagement in a cellular environment.

By systematically pursuing these lines of inquiry, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.

References

  • Hughes, R. O., et al. (2021). Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate. PubMed Central. Available at: [Link]

  • Patsnap Synapse. (2024). What are SARM1 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Sporny, M., et al. (2020). Structural basis for SARM1 inhibition and activation under energetic stress. eLife. Available at: [Link]

  • Welker, M.E., & Kulik, G. (2021). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. MDPI. Available at: [Link]

  • Li, Y., et al. (2005). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. PubMed. Available at: [Link]

  • Hughes, R. O., et al. (2021). Small Molecule SARM1 Inhibitors Recapitulate the SARM1-/- Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Figure 3. Isoquinoline SARM1 Inhibitor Reproduces the Axonal Protective... ResearchGate. Available at: [Link]

  • Li, Y., et al. (2024). Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. PubMed Central. Available at: [Link]

  • Hoegenauer, K., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. PubMed Central. Available at: [Link]

  • Shi, P., et al. (2022). Structural basis of SARM1 activation, substrate recognition and inhibition by small molecules. PubMed Central. Available at: [Link]

  • Johnson, T. C., et al. (2022). Selective inhibitors of SARM1 targeting an allosteric cysteine in the autoregulatory ARM domain. PNAS. Available at: [Link]

  • ResearchGate. (n.d.). A model for hSARM1 inhibition and activation. ResearchGate. Available at: [Link]

  • Geisler, S., et al. (2022). Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy. Brain. Available at: [Link]

  • Johnson, T. C., et al. (2022). Selective inhibitors of SARM1 targeting an allosteric cysteine in the autoregulatory ARM domain. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... ResearchGate. Available at: [Link]

  • Lee, E. S., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. PubMed. Available at: [Link]

  • Papanastasiou, I., et al. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

Sources

Unmasking the Molecular Targets of 1-Chloroisoquinolin-5-ol: A Technical Guide to Modern Target Deconvolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline alkaloid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic applications ranging from oncology to infectious diseases. 1-Chloroisoquinolin-5-ol represents a synthetically accessible derivative within this class, yet its specific molecular targets and mechanism of action remain largely uncharacterized. This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for the identification and validation of potential therapeutic targets for novel small molecules, using this compound as a primary case study. We will delve into the rationale behind selecting specific experimental and computational strategies, offer detailed protocols for their execution, and explore the potential target classes implicated by the broader isoquinoline alkaloid family. This document is intended not as a definitive characterization of this compound, but as an in-depth, experience-driven roadmap for the target deconvolution of any novel bioactive compound.

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

Isoquinoline alkaloids are a diverse class of naturally occurring and synthetic compounds characterized by a benzene ring fused to a pyridine ring.[1][2] This structural motif has yielded revolutionary medicines, including the analgesic morphine and the antibacterial agent berberine.[2] The biological activity of these molecules is vast, with demonstrated antitumor, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The specific functionalization of the isoquinoline core, such as the chlorination at position 1 and hydroxylation at position 5 in this compound, creates unique electronic and steric properties that dictate its interactions with biological macromolecules.

Given the lack of specific literature on this compound, a logical starting point for target identification is to survey the known targets of structurally related isoquinoline alkaloids. This informs the generation of initial hypotheses and guides the selection of appropriate screening platforms.

Table 1: Known Biological Activities and Targets of Isoquinoline Alkaloids

Biological ActivityPotential Target ClassExample Alkaloids
Anticancer DNA Topoisomerases[4][5][6][7][8]Berberine, Coptisine, (-)-Pallidine
Protein Kinases[9]Apomorphine, Sanguinarine
NF-κB Signaling Pathway[10][11][12][13]Berberine, Litcubanine A
Anti-inflammatory Cyclooxygenase (COX) Enzymes[14]Protopine, Stylopine
p38 MAPK Signaling Pathway[15]Emetine, Papaverine
NF-κB Signaling Pathway[10][11][12][13]Tetrandrine, Berberine
Neuroprotective PI3K/Akt Signaling Pathway[16][17]Berberine, Tetrahydropalmatine

Based on this precedent, we can hypothesize that this compound may exert its biological effects through one or more of the following mechanisms:

  • Inhibition of Protein Kinases: The ATP-binding pocket of many kinases is a common target for heterocyclic inhibitors.

  • Modulation of Inflammatory Pathways: Interference with key signaling nodes like NF-κB or MAP kinases.

  • Interaction with DNA Processing Enzymes: Inhibition of enzymes like topoisomerases, leading to cytotoxicity in proliferating cells.

The following sections will outline a multi-pronged strategy to test these hypotheses and uncover novel targets.

A Multi-Modal Strategy for Target Identification

No single method for target identification is foolproof. A robust approach integrates computational, biochemical, and cell-based methodologies to build a compelling case for a specific drug-target interaction. This ensures that the identified target is not only a biochemical "hit" but is also relevant in a physiological context.

G cluster_0 Phase 1: Hypothesis Generation & In Silico Prediction cluster_1 Phase 2: Unbiased Biochemical Screening cluster_2 Phase 3: Cell-Based Target Engagement & Pathway Analysis cluster_3 Phase 4: Target Validation In_Silico Computational Target Prediction (Reverse Docking, Pharmacophore Screening) Affinity_MS Affinity Chromatography- Mass Spectrometry (AC-MS) In_Silico->Affinity_MS Hypothesized Target Classes DARTS Drug Affinity Responsive Target Stability (DARTS) In_Silico->DARTS Prioritize Lysate Types CETSA Cellular Thermal Shift Assay (CETSA) Affinity_MS->CETSA Candidate Targets DARTS->CETSA Candidate Targets Kinome_Profiling Kinome Profiling CETSA->Kinome_Profiling Confirm Engagement & Inform Pathway Validation Functional Assays (Enzymatic, Cellular Phenotypes) CETSA->Validation Validated Target Kinome_Profiling->Validation Specific Kinase & Pathway Hits

Figure 1: A multi-modal workflow for small molecule target identification.

In Silico Target Prediction: Fishing in the Digital Ocean

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable, cost-effective insights into the likely target space of this compound.[18][19][20][21][22][23][24][25][26] These in silico approaches leverage the compound's structure to predict potential protein binders.

Rationale and Methodologies

Two primary strategies are employed:

  • Ligand-Based (Pharmacophore) Screening: This method assumes that molecules with similar structures will have similar biological activities. The 2D/3D structure of this compound is used to search databases of known bioactive compounds. A match suggests that our compound of interest may share targets with the known active molecule.

  • Structure-Based (Reverse Docking): In this "inverse" approach, the 3D structure of this compound is computationally "docked" against a library of thousands of protein crystal structures.[25] A scoring function estimates the binding affinity for each protein, generating a ranked list of potential targets.[21]

Data Interpretation

In silico methods are predictive, not definitive. The output is a list of potential targets that must be experimentally validated. High-ranking hits from multiple computational methods, especially those consistent with the known pharmacology of isoquinoline alkaloids (e.g., kinases, inflammatory pathway proteins), should be prioritized for subsequent biochemical screening.

Unbiased Biochemical Approaches: Capturing the Target

Biochemical methods aim to physically isolate the target protein from a complex biological mixture (e.g., cell lysate) based on its direct binding to the small molecule.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a classic and powerful technique for target identification.[27][28][29][30] The core principle involves immobilizing the small molecule on a solid support (e.g., agarose beads) to create an "affinity matrix" that acts as bait.

G cluster_0 Step 1: Probe Synthesis cluster_1 Step 2: Affinity Capture cluster_2 Step 3: Identification Start This compound Linker Attach Linker Arm (e.g., PEG) Start->Linker Tag Conjugate Biotin Linker->Tag Probe Affinity Probe Tag->Probe Beads Immobilize on Streptavidin Beads Probe->Beads Lysate Incubate with Cell Lysate Beads->Lysate Wash Wash to Remove Non-specific Binders Lysate->Wash Elute Elute Bound Proteins Wash->Elute SDS SDS-PAGE Elute->SDS MS Excise Bands & LC-MS/MS SDS->MS Analysis Protein ID & Data Analysis MS->Analysis

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm attached to a position determined not to be critical for bioactivity (preliminary structure-activity relationship studies are required). Covalently attach a biotin tag to the terminus of the linker.

  • Affinity Matrix Preparation: Incubate the biotinylated probe with streptavidin-coated agarose beads to create the affinity matrix.

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if antitumor activity is suspected).

  • Incubation: Incubate the cell lysate with the affinity matrix. As a negative control, incubate a separate aliquot of lysate with beads that have not been conjugated to the probe, or with beads conjugated to a structurally similar but biologically inactive analog.

  • Washing: Vigorously wash the beads with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads, often by boiling in SDS-PAGE loading buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Visualize protein bands (e.g., with silver stain). Excise bands that are present in the experimental lane but absent or significantly reduced in the control lane.

  • Identification: Subject the excised bands to in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that avoids the need for chemical modification of the compound.[1][31][32][33][34] It operates on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure, making it more resistant to proteolysis.[32]

  • Lysate Preparation: Prepare a native protein lysate.

  • Compound Incubation: Divide the lysate into aliquots. Treat one with this compound (dissolved in a vehicle like DMSO) and the other with the vehicle alone (control).

  • Limited Proteolysis: Add a broad-spectrum protease (e.g., pronase or thermolysin) to each aliquot at a concentration and for a duration that results in partial, but not complete, digestion of the total protein content. This step requires careful optimization.

  • Quenching: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, and immediately boiling the samples.

  • Analysis and Identification: Run the digested lysates on an SDS-PAGE gel. Look for protein bands that are more intense (i.e., less digested) in the compound-treated lane compared to the vehicle control lane. Excise and identify these protected proteins via mass spectrometry as described for AC-MS.

Cell-Based Target Engagement: Proving the Interaction in a Living System

Identifying a biochemical interaction is a critical step, but it is essential to confirm that this binding event occurs within the complex milieu of a living cell.

Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for verifying target engagement in intact cells or tissues.[35][36][37][38][39] The technique is based on the principle of ligand-induced thermal stabilization.[38] When a protein binds to a ligand, its melting temperature (Tm) typically increases.

G Cells Treat intact cells with This compound or Vehicle Heat Heat aliquots to a range of temperatures Cells->Heat Lyse Lyse cells and separate soluble/insoluble fractions Heat->Lyse Detect Detect candidate target protein in soluble fraction (e.g., Western Blot) Lyse->Detect Plot Plot % soluble protein vs. Temperature Detect->Plot Shift Observe thermal shift in compound-treated sample Plot->Shift

Sources

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of 1-Chloroisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Chloroisoquinolin-5-ol is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Its substituted isoquinoline scaffold is a common pharmacophore in numerous bioactive compounds.[1] This document provides a detailed, reliable, and efficient two-step protocol for the synthesis of this compound, commencing from the readily available starting material, 5-hydroxyisoquinoline. The methodology involves an initial oxidation to form the intermediate 5-hydroxyisoquinolin-1(2H)-one, followed by a robust chlorination using phosphorus oxychloride (POCl₃). This guide offers in-depth explanations for experimental choices, comprehensive step-by-step instructions, safety protocols, and characterization data to ensure reproducible and successful synthesis.

Introduction and Synthetic Strategy

The isoquinoline nucleus is a fundamental structural motif found in a vast array of natural products, particularly alkaloids like morphine and papaverine, and synthetic compounds with significant biological activity.[3][4] The introduction of a chlorine atom at the C1 position and a hydroxyl group at the C5 position creates a versatile scaffold for further functionalization, making this compound a sought-after intermediate in drug discovery programs.[1][5] The chlorine at C1 can act as a leaving group for nucleophilic aromatic substitution or participate in cross-coupling reactions, while the hydroxyl group at C5 offers a site for etherification or esterification.

The chosen synthetic strategy is a two-step process designed for efficiency and scalability.

  • Step 1: Oxidation of 5-Hydroxyisoquinoline. The synthesis begins with the conversion of 5-hydroxyisoquinoline to 5-hydroxyisoquinolin-1(2H)-one. This transformation establishes the keto functionality at the C1 position, which is a necessary precursor for the subsequent chlorination.

  • Step 2: Chlorination of 5-Hydroxyisoquinolin-1(2H)-one. The intermediate is then treated with phosphorus oxychloride (POCl₃), a powerful and effective reagent for converting N-heterocyclic ketones (lactams) into their corresponding chloro-derivatives.[3][6] This reaction proceeds by activating the carbonyl oxygen, transforming it into a good leaving group, which is then displaced by a chloride ion.[3]

This approach is favored due to the commercial availability of the starting material and the generally high yields achieved in the chlorination step.

Overall Reaction Scheme

Reaction_Scheme SM 5-Hydroxyisoquinoline INT 5-Hydroxyisoquinolin-1(2H)-one SM->INT Step 1: Oxidation PROD This compound INT->PROD Step 2: POCl₃, Heat Experimental_Workflow Setup Reaction Setup (Intermediate + POCl₃ in flask) Reflux Heating & Reflux (105-110 °C, 3-4h) Setup->Reflux Quench Quenching (Pour onto ice) Reflux->Quench Neutralize Neutralization (Add NaHCO₃ to pH 7-8) Quench->Neutralize Extract Extraction (DCM, 3x) Neutralize->Extract Dry Drying & Concentration (Na₂SO₄, Rotovap) Extract->Dry Purify Purification (Silica Gel Chromatography) Dry->Purify Analyze Characterization (NMR, MS, MP) Purify->Analyze

Sources

Application Notes & Protocols: Investigating 1-Chloroisoquinolin-5-ol as a Novel Modulator of DNA Damage Response Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Chemical Probes Division

Foreword: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] While direct, publicly documented experimental applications for the specific isomer 1-Chloroisoquinolin-5-ol are not extensively available, its structural features—a halogenated isoquinoline core—suggest a strong rationale for investigating its potential as an enzyme inhibitor, particularly within the DNA Damage Response (DDR) network.

This guide is structured to provide researchers with the foundational principles and detailed protocols to explore the most probable biological application of this compound: the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific causality behind each step.

Scientific Rationale: Why Investigate this compound as a PARP Inhibitor?

Poly(ADP-ribose) polymerases (PARP), especially PARP1, are critical enzymes that sense and signal single-strand DNA breaks (SSBs), recruiting other repair proteins to resolve the damage.[3] In cancers with defects in the Homologous Recombination (HR) pathway for repairing double-strand breaks (DSBs)—such as those with BRCA1 or BRCA2 mutations—cells become heavily reliant on PARP-mediated SSB repair.

Inhibition of PARP in these HR-deficient cells prevents the repair of SSBs. When the cell attempts to replicate its DNA, these unrepaired SSBs are converted into lethal DSBs.[4] Since the HR pathway is already compromised, the cell cannot repair these DSBs, leading to catastrophic genomic instability and cell death. This concept is known as synthetic lethality .[3][5]

The indenoisoquinoline class of molecules has been clinically investigated as potent Topoisomerase 1 (TOP1) inhibitors that also show synthetic lethality in HR-deficient cells and synergy with PARP inhibitors.[6] Furthermore, the broader isoquinoline scaffold is a known pharmacophore for targeting enzymes involved in DNA repair.[7] Given this precedent, this compound represents a rational starting point for screening and development of novel PARP inhibitors. The chlorine atom at the 1-position can potentially engage in halogen bonding with protein targets, while the hydroxyl group at the 5-position offers a site for hydrogen bonding or further chemical modification.[8]

Proposed Mechanism of Action: Synthetic Lethality

The following diagram illustrates the principle of synthetic lethality that underpins the investigation of this compound as a PARP inhibitor in homologous recombination-deficient (e.g., BRCA-mutant) cancer cells.

G cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell + PARP Inhibitor ssb1 Single-Strand Break (SSB) parp1 PARP-Mediated Repair ssb1->parp1 survival1 Cell Survival parp1->survival1 SSB Repaired dsb1 Double-Strand Break (DSB) hr1 Homologous Recombination (HR) Repair dsb1->hr1 hr1->survival1 DSB Repaired ssb2 Single-Strand Break (SSB) parp_inhibitor This compound (Hypothesized PARPi) ssb2->parp_inhibitor parp2 PARP Trapping & Inhibition parp_inhibitor->parp2 replication Replication Fork Collapse parp2->replication dsb2 Lethal DSB replication->dsb2 hr2 Defective HR Repair dsb2->hr2 death Synthetic Lethality (Apoptosis) hr2->death

Caption: Proposed synthetic lethality pathway for this compound.

Application Protocol 1: In Vitro PARP1 Enzymatic Assay

This protocol describes a universal colorimetric assay to determine the direct inhibitory activity of this compound on purified human PARP1 enzyme. The assay measures the consumption of the PARP1 substrate, nicotinamide adenine dinucleotide (NAD+).

Principle of the Assay

Activated PARP1 cleaves NAD+ into nicotinamide and ADP-ribose, using the latter to form poly(ADP-ribose) chains. This assay quantifies the amount of NAD+ remaining after the enzymatic reaction. A potent inhibitor will prevent NAD+ consumption, resulting in a higher signal.

Materials and Reagents
  • Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Positive Control: Olaparib or a similar known PARP inhibitor (10 mM stock in DMSO).

  • Enzyme: Recombinant Human PARP1 (e.g., from Trevigen or BPS Bioscience).

  • Substrates:

    • NAD+

    • Activated DNA (e.g., H-sonicated salmon sperm DNA).

  • Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT).

  • Detection Reagents: NAD+/NADH quantification kit (e.g., from MilliporeSigma or Abcam).

  • Plates: 96-well, flat-bottom, white plates for colorimetric readings.

Step-by-Step Experimental Protocol
  • Compound Serial Dilution:

    • Prepare a serial dilution of the 10 mM this compound stock solution in 100% DMSO. A common 10-point, 3-fold dilution series would range from 10 µM to 0.5 nM final assay concentration.

    • Prepare identical dilutions for the positive control (Olaparib).

    • Include a DMSO-only control (vehicle control).

  • Reaction Mixture Preparation (Master Mix):

    • On ice, prepare a PARP1 reaction master mix in the assay buffer containing activated DNA and NAD+.

    • Causality Check: The activated DNA is essential; PARP1 is activated by binding to DNA strand breaks. Omitting this will result in negligible enzyme activity.

  • Assay Plate Setup:

    • Add 2 µL of each compound dilution (or DMSO vehicle) to the appropriate wells of the 96-well plate.

    • Add a "No Enzyme" control well containing only DMSO and buffer.

    • Add a "No Inhibitor" (100% activity) control well containing only DMSO.

  • Enzyme Addition and Incubation:

    • Prepare a diluted PARP1 enzyme solution in assay buffer.

    • Add the diluted enzyme to all wells except the "No Enzyme" control.

    • Initiate the reaction by adding the PARP1 reaction master mix to all wells. The final volume should be consistent (e.g., 50 µL).

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically 20-30% substrate consumption in the vehicle control).

  • Reaction Termination and Signal Detection:

    • Stop the PARP1 reaction according to the NAD+/NADH kit instructions (this often involves adding a developer or stop solution).

    • Incubate as required by the kit (e.g., 15-30 minutes at room temperature).

    • Read the absorbance at the specified wavelength (e.g., 450 nm) using a plate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - ([Signal_Test_Compound] - [Signal_No_Enzyme]) / ([Signal_Vehicle_Control] - [Signal_No_Enzyme]))

  • Determine IC₅₀:

    • Plot the Percent Inhibition against the log concentration of this compound.

    • Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Experimental Workflow Diagram

G start Start prep_compound Prepare Serial Dilution of this compound and Controls (Olaparib, DMSO) start->prep_compound add_compound Add 2 µL of Compound/ Control to 96-well Plate prep_compound->add_compound add_enzyme Add Diluted PARP1 Enzyme add_compound->add_enzyme prep_mix Prepare PARP1 Reaction Master Mix (Buffer, NAD+, Activated DNA) add_mix Add Master Mix to Initiate Reaction prep_mix->add_mix add_enzyme->add_mix incubate Incubate Plate (60 min @ 30°C) add_mix->incubate stop_reaction Stop Reaction & Add Detection Reagents incubate->stop_reaction read_plate Read Absorbance (e.g., 450 nm) stop_reaction->read_plate analyze Calculate % Inhibition and Determine IC₅₀ read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro PARP1 colorimetric inhibition assay.

Application Protocol 2: Cell-Based Viability Assay in HR-Deficient Cancer Cells

This protocol assesses the cytotoxic effect of this compound, specifically testing the synthetic lethality hypothesis in a cell line with compromised Homologous Recombination.

Principle of the Assay

This assay compares the viability of two cell lines: one with a functional HR pathway (BRCA wild-type) and one that is HR-deficient (BRCA-mutant or knockout). A compound that induces synthetic lethality will be significantly more potent (i.e., have a lower GI₅₀/IC₅₀) in the HR-deficient cell line.

Materials and Reagents
  • Cell Lines:

    • HR-Deficient: CAPAN-1 (pancreatic, BRCA2 mutant) or a CRISPR-engineered BRCA1/2 knockout cell line (e.g., in a U2OS background).

    • HR-Proficient Control: BxPC-3 (pancreatic, BRCA wild-type) or the parental wild-type cell line for the CRISPR model.

  • Compound: this compound (10 mM stock in DMSO).

  • Culture Medium: Appropriate medium for the cell lines (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent.

  • Plates: 96-well, flat-bottom, clear plates for cell culture.

Step-by-Step Experimental Protocol
  • Cell Seeding:

    • Trypsinize and count both the HR-deficient and HR-proficient cells.

    • Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

    • Trustworthiness Check: Seeding density is critical. Too few cells will lead to a weak signal; too many will become confluent and exit the logarithmic growth phase, affecting drug sensitivity.

  • Compound Treatment:

    • Prepare a 2X working concentration serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Include vehicle (DMSO) control wells.

  • Incubation:

    • Incubate the plates for 72 to 120 hours. A longer incubation period (e.g., 5 days) is often necessary to observe the full cytotoxic effects of DNA-damaging agents.

  • Viability Measurement (using CellTiter-Glo):

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo reagent to each well according to the manufacturer's protocol (typically equal to the volume of culture medium).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Normalize the data: % Viability = 100 * (Luminescence_Test_Compound / Luminescence_Vehicle_Control)

  • Determine GI₅₀/IC₅₀:

    • Plot % Viability against the log concentration of the compound for each cell line.

    • Use a 4PL non-linear regression to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀.

  • Data Visualization:

    • Present the dose-response curves for both cell lines on the same graph to visually demonstrate the selective potency against the HR-deficient line.

    • Summarize the results in a table.

Expected Results and Interpretation

A successful synthetically lethal compound will show a significantly lower IC₅₀ value in the HR-deficient cell line compared to the HR-proficient line. A selectivity window of >10-fold is generally considered a strong indicator of the desired mechanism.

CompoundCell Line (Genotype)IC₅₀ (µM) [Hypothetical Data]Selectivity Ratio (IC₅₀ WT / IC₅₀ Mutant)
This compound BxPC-3 (BRCA WT)15.225.3
This compound CAPAN-1 (BRCA2 mut)0.6
Olaparib (Control) BxPC-3 (BRCA WT)10.521.0
Olaparib (Control) CAPAN-1 (BRCA2 mut)0.5

References

  • Product Class 5: Isoquinolines. (n.d.). Thieme Chemistry.
  • 1-Chloroisoquinolin-8-ol - 1374651-67-8. (n.d.). Vulcanchem.
  • 1-Chloroisoquinoline synthesis. (n.d.). ChemicalBook.
  • Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols. (n.d.). Benchchem.
  • The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. (2019). National Institutes of Health.
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (n.d.). American Society for Microbiology.
  • Synthesis routes of 5-Amino-1-chloroisoquinoline. (n.d.). Benchchem.
  • Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. (n.d.). National Institutes of Health.
  • Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. (n.d.). In-vivo.
  • Isoquinoline, 1-chloro-. (n.d.). PubChem.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). National Institutes of Health.
  • Application Notes and Protocols: 6-Chloroisoquinoline-1-carbaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis. (n.d.). Benchchem.
  • 5-Chloroisoquinoline | SARM1 Inhibitor. (n.d.). MedchemExpress.com.
  • An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. (n.d.). Benchchem.
  • Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival. (n.d.). MDPI.
  • What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. (2016). YouTube.

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Application Notes & Protocols: Leveraging 1-Chloroisoquinolin-5-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

The isoquinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic drugs.[1][2] This heterocyclic framework is embedded in molecules demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory actions.[3][4] Within this important class of compounds, 1-chloroisoquinolin-5-ol (CAS No. 90224-96-7) emerges as a molecule of significant strategic interest for drug discovery campaigns.[5]

Its structure is deceptively simple yet holds profound potential. The isoquinoline core provides a rigid, aromatic backbone ideal for interacting with biological targets.[6] This is further enhanced by two critical functional groups: a chlorine atom at the 1-position and a hydroxyl group at the 5-position. The C1-chloride serves as a versatile synthetic handle, readily undergoing nucleophilic aromatic substitution, which allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[6] Simultaneously, the C5-hydroxyl group provides a crucial hydrogen bonding moiety, a key feature for anchoring ligands within the active sites of proteins.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to unlock the potential of this compound. We will move beyond theoretical concepts to deliver field-proven, detailed protocols for the synthesis, characterization, and biological evaluation of this compound and its derivatives, establishing a robust starting point for any drug discovery program.

Section 1: A Proposed Workflow for New Candidate Evaluation

Embarking on a drug discovery journey with a new chemical entity requires a systematic and logical progression of experiments. The workflow outlined below represents a standard, efficient pathway from initial compound synthesis to preliminary biological assessment, which is essential for making data-driven decisions.[7] This process ensures that resources are focused on compounds with the most promising therapeutic potential.

Figure 1: A generalized workflow for the evaluation of new chemical entities.

Section 2: Synthesis and Characterization Protocol

The availability of a pure, well-characterized starting material is the bedrock of any successful screening campaign. The following protocol describes a representative method for the synthesis of this compound.

Protocol 2.1: Synthesis of this compound via Demethylation

This protocol is based on the common and effective strategy of demethylating a methoxy-substituted precursor using a strong Lewis acid like boron tribromide.[8]

Rationale: Methoxy groups are often used as protecting groups for hydroxyls during preceding synthetic steps. Their cleavage with BBr₃ is a high-yield, reliable method to unmask the desired phenol, which is a critical pharmacophoric feature.

Materials:

Reagent/Material Grade Supplier (Example)
1-Chloro-5-methoxyisoquinoline ≥97% Sigma-Aldrich
Boron tribromide (BBr₃), 1M in DCM Reagent Grade Sigma-Aldrich
Dichloromethane (DCM), anhydrous ACS Grade Fisher Scientific
Methanol (MeOH) ACS Grade Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) ACS Grade VWR
Anhydrous Sodium Sulfate (Na₂SO₄) ACS Grade VWR

| Silica Gel for column chromatography | 60 Å, 230-400 mesh | MilliporeSigma |

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 1-chloro-5-methoxyisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add boron tribromide (1.0 M solution in DCM, 3.0 eq) dropwise to the stirred solution. The color of the reaction mixture may change.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back down to -78 °C and carefully quench by the slow, dropwise addition of methanol.[8]

  • Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add water to the residue and neutralize carefully with saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain pure this compound.

Characterization: The identity and purity of the final compound must be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure, and HPLC to determine purity (ideally >95%).

Section 3: Protocols for Biological Evaluation

With the pure compound in hand, the next step is to assess its biological activity. We present two foundational assays: an in vitro enzyme inhibition assay using Poly (ADP-ribose) polymerase 1 (PARP1) as a representative target, and a cell-based cytotoxicity assay.

Protocol 3.1: In Vitro Enzyme Inhibition (PARP1 Model)

Rationale: Many isoquinoline-based compounds are known enzyme inhibitors.[1] PARP1 is a well-validated cancer target, and numerous robust assays exist for screening inhibitors.[9] This colorimetric assay is an excellent primary screen as it is sensitive, high-throughput, and directly measures the enzymatic activity of PARP1. The assay quantifies the amount of Poly (ADP-ribose) (PAR) generated by PARP1 onto immobilized histone proteins.[10]

G cluster_0 Step 1: Reaction cluster_1 Step 2: Detection plate 96-Well Plate (Coated with Histones) PARP1 PARP1 Enzyme Reaction PARP1 attaches Biotin-PAR to Histones PARP1->Reaction NAD Biotinylated NAD+ NAD->Reaction Inhibitor This compound (Test Compound) Inhibitor->Reaction Inhibition Strep_HRP Streptavidin-HRP Color Blue Color Develops Strep_HRP->Color Binds to Biotin-PAR Substrate HRP Substrate (TMB) Substrate->Color Catalyzed by HRP Readout Signal ∝ PARP1 Activity Color->Readout Measure Absorbance at 650 nm

Figure 2: Principle of the colorimetric PARP1 inhibition assay.

Materials:

Reagent/Material Purpose Supplier (Example)
PARP Universal Colorimetric Assay Kit Contains all core reagents R&D Systems (Cat# 4677-096-K)
Histone-Coated 96-well Plate Solid support for the reaction Included in Kit
Recombinant Human PARP1 Enzyme The biological target Included in Kit
10X PARP Buffer & Cocktail Buffers and co-factors Included in Kit
This compound Test Inhibitor Synthesized
3-Aminobenzamide Positive Control Inhibitor Included in Kit
Strep-HRP & TACS-Sapphire Detection Reagents Included in Kit
DMSO Compound Solvent Sigma-Aldrich

| Microplate Reader | Absorbance measurement | BioTek, Molecular Devices |

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in PARP buffer. Ensure the final DMSO concentration in the well is ≤1%.

  • Reagent Preparation: Prepare 1X PARP Buffer and 1X PARP Cocktail according to the kit manufacturer's instructions.

  • Assay Plate Setup:

    • Blank Wells: Add 50 µL of 1X PARP Buffer.

    • Control Wells (100% Activity): Add 40 µL of 1X PARP Buffer and 10 µL of PARP1 enzyme.

    • Test Compound Wells: Add 40 µL of your diluted test compound and 10 µL of PARP1 enzyme.

    • Positive Control Wells: Add 40 µL of diluted 3-aminobenzamide and 10 µL of PARP1 enzyme.

  • Reaction Initiation: Add 40 µL of the 1X PARP Cocktail (containing biotinylated substrate) to all wells except the blank.

  • Incubation: Cover the plate and incubate at room temperature for 1 hour.

  • Washing: Wash the plate five times with 1X PBS + 0.1% Triton X-100 (PBST).

  • Detection: Add 100 µL of diluted Strep-HRP to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step (Step 6).

  • Signal Development: Add 100 µL of TACS-Sapphire colorimetric substrate to each well. Incubate in the dark for 15-30 minutes.

  • Absorbance Reading: Read the absorbance at 650 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Absorbance_Test / Absorbance_Control))

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Protocol 3.2: Cell Viability and Cytotoxicity (MTT Assay)

Rationale: It is crucial to determine if a compound's activity in a biochemical assay translates to a cellular effect and to assess its general toxicity. The MTT assay is a robust, colorimetric method for measuring cellular metabolic activity, which serves as a proxy for cell viability.[11][12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[13]

Materials:

Reagent/Material Purpose Supplier (Example)
Human Cancer Cell Lines (e.g., MCF-7) Biological system for testing ATCC
DMEM or RPMI-1640 Medium Cell culture medium Gibco
Fetal Bovine Serum (FBS) Medium supplement Gibco
Penicillin-Streptomycin Antibiotic solution Gibco
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Viability reagent Sigma-Aldrich
DMSO Solvent for formazan crystals Sigma-Aldrich

| 96-well flat-bottom plates | Cell culture vessel | Corning |

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[11]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 5 minutes to ensure complete solubilization.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot this against the log of the compound concentration to determine the IC₅₀ value, representing the concentration that reduces cell viability by 50%.[12]

Data Presentation: The results of the cytotoxicity screen should be summarized in a clear, tabular format.

CompoundCell LineAssay TypeIncubation TimeIC₅₀ (µM) [Hypothetical]
This compoundMCF-7 (Breast)MTT72h15.2
This compoundA549 (Lung)MTT72h28.5
This compoundHCT116 (Colon)MTT72h9.8
Doxorubicin (Control)MCF-7 (Breast)MTT72h0.8

Conclusion and Future Directions

This compound represents a promising and strategically valuable starting point for drug discovery. Its privileged isoquinoline core, combined with versatile synthetic handles, provides an excellent foundation for building novel compound libraries. The protocols detailed in this guide offer a robust and validated roadmap for researchers to begin this exploration. By systematically applying these biochemical and cell-based assays, research teams can efficiently identify initial "hits" from their derivative libraries. A positive result in these primary screens—for example, potent PARP1 inhibition coupled with selective cancer cell cytotoxicity—would provide the necessary validation to advance a compound or chemical series into a full-fledged hit-to-lead optimization program, bringing it one step closer to becoming a potential therapeutic.[7]

References

  • National Center for Biotechnology Information. (n.d.). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. PubMed Central. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

  • Tulip Biolabs, Inc. (n.d.). PARP1 Activity Assay. Retrieved from [Link]

  • Georg Thieme Verlag. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis. Retrieved from [Link]

  • Vijayakumar, A., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Elsevier. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Saudi Pharmaceutical Journal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoquinoline, 1-chloro-. PubChem. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. Retrieved from [Link]

  • American Society for Microbiology. (2000). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Wiley Online Library. (2012). Molecular pharmacological profile of a novel thiazolinone-based direct and selective 5-lipoxygenase inhibitor. British Journal of Pharmacology. Retrieved from [Link]

  • Bentham Science. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Detection of an enzyme iso-mechanism by means of the kinetics of covalent inhibition. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Principles of early drug discovery. PubMed Central. Retrieved from [Link]

  • Springer. (2023). Exploration of bioactive compounds from Olea dioica in Western Ghats of Karnataka using GC–MS. Vegetos. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Comprehensive Investigation of Phytochemical Constituents and Biological Activities of Scabiosa pseudograminifolia Hub.-Mor. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Biologically active quinoline and quinazoline alkaloids part I. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains. PubMed Central. Retrieved from [Link]

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Application Notes & Protocols: Utilizing 1-Chloroisoquinolin-5-ol as a Putative Chemical Probe for the Non-Receptor Tyrosine Kinase TNK1

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization and application of 1-Chloroisoquinolin-5-ol, a small molecule with potential utility as a chemical probe for the non-receptor tyrosine kinase, TNK1. While the direct interaction and inhibitory potency of this compound against TNK1 are yet to be fully elucidated in publicly available literature, its structural class is of significant interest in kinase inhibitor development. These application notes, therefore, serve as a foundational framework for researchers aiming to: 1) validate this compound as a TNK1 chemical probe, and 2) subsequently employ it to investigate TNK1-mediated signaling pathways in cellular contexts. Detailed, field-proven protocols for biochemical and cell-based assays are provided, alongside insights into the causal logic behind experimental choices, ensuring a self-validating system for rigorous scientific inquiry.

Introduction: TNK1 as a Therapeutic Target

Thirty-eight-negative kinase 1 (TNK1), a member of the ACK family of non-receptor tyrosine kinases, has emerged as a compelling target in oncology and immune-related disorders.[1] TNK1 is a critical regulator of various cellular processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of TNK1 activity has been implicated in the pathogenesis of several cancers.[1] TNK1 exerts its influence through multiple signaling pathways, notably by modulating the Ras-MAPK pathway and facilitating TNFα-induced apoptosis by inhibiting NF-κB activation.[2][3][4] Furthermore, TNK1 is known to be involved in the phosphorylation of downstream effectors such as STAT1, STAT3, and STAT5, highlighting its role in cytokine signaling.[3] The development of potent and selective small molecule inhibitors for TNK1 is therefore a promising avenue for therapeutic intervention.[1]

Chemical probes are essential tools in the early stages of drug discovery, enabling the validation of novel drug targets and the elucidation of their biological functions. An ideal chemical probe exhibits high potency, selectivity, and cell permeability, allowing for the precise interrogation of its target in complex biological systems. This guide focuses on this compound as a candidate chemical probe for TNK1, providing the necessary protocols to characterize its activity and utilize it in biological research.

Chemical Properties of this compound

PropertyValueSource
CAS Number 90224-96-7[5][6][7][8]
Molecular Formula C₉H₆ClNO[6]
Molecular Weight 179.60 g/mol [6]
Melting Point 225 °C[6]
SMILES C1=CC2=C(C=CN=C2Cl)C(=C1)O[6]

Mechanism of Action: Probing TNK1 Kinase Activity

TNK1 inhibitors typically function by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates.[1] The isoquinoline scaffold, present in this compound, is a common feature in a variety of kinase inhibitors. The binding of these inhibitors to the ATP pocket is often stabilized by hydrophobic interactions and hydrogen bonds.[9]

The proposed mechanism of action for a TNK1 inhibitor like this compound is the direct inhibition of its kinase activity, leading to a reduction in the phosphorylation of its downstream targets, including STAT proteins. This, in turn, would modulate the signaling pathways controlled by TNK1, affecting cellular processes such as proliferation and survival.

graph TNK1_Signaling_Pathway { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Proposed mechanism of TNK1 inhibition.

Experimental Protocols

Safety Precautions

Researchers should handle this compound with appropriate safety measures. Consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated area.

Biochemical Assay: In Vitro TNK1 Kinase Activity

To determine the direct inhibitory effect of this compound on TNK1, an in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction.[10][11]

Objective: To determine the IC₅₀ value of this compound for TNK1.

Materials:

  • Recombinant human TNK1 protein

  • TNK1 substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

  • ADP-Glo™ Kinase Assay kit (Promega)[10][11]

  • This compound

  • DMSO (for compound dilution)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • 96-well or 384-well white opaque plates

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in kinase buffer to achieve a range of concentrations for the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Kinase Reaction Setup:

    • In a 384-well plate, add the following components in the specified order, maintaining a 1:1:2 ratio of kinase reaction volume to ADP-Glo™ Reagent volume to Kinase Detection Reagent volume if using a 384-well plate.[12]

      • 5 µL of compound solution (or vehicle control)

      • 5 µL of substrate solution

      • 5 µL of ATP solution

      • 5 µL of enzyme solution to start the reaction[13]

    • Include controls: "no enzyme" (background) and "no inhibitor" (maximum activity).

  • Kinase Reaction Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]

    • Incubate at room temperature for 40 minutes.[11][12]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.[12]

    • Incubate at room temperature for 30-60 minutes.[12]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the "no enzyme" background from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

graph Biochemical_Assay_Workflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Biochemical assay workflow for IC₅₀ determination.
Cell-Based Assays

Before assessing the on-target effects of this compound in cells, it is crucial to determine its cytotoxic concentration range. The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[14][15]

Objective: To determine the concentration range of this compound that is non-toxic to the selected cell line.

Materials:

  • Cell line of interest (e.g., a cancer cell line with known or suspected TNK1 activity)

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (DMSO).

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability against the compound concentration to determine the cytotoxic profile.

This assay directly measures the ability of this compound to inhibit TNK1 activity in a cellular context by quantifying the phosphorylation of a downstream target, such as STAT3.

Objective: To assess the effect of this compound on the phosphorylation of STAT proteins in a cellular context.

Materials:

  • Cell line of interest

  • This compound

  • Stimulant (e.g., a cytokine like IL-6 to induce STAT phosphorylation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT (e.g., p-STAT3 Tyr705), anti-total-STAT, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Culture and Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of this compound for a specific duration.

    • Stimulate the cells with a cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.[9][16]

    • Scrape the cells and collect the lysate.[9][16]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[9]

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[9]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

    • Incubate the membrane with the primary antibody against phospho-STAT overnight at 4°C.[17]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with antibodies for total STAT and the loading control to ensure equal protein loading.

    • Quantify the band intensities and normalize the phospho-STAT signal to the total STAT and loading control signals.

Flow cytometry offers a high-throughput method for quantifying protein phosphorylation at the single-cell level.

Objective: To quantify the inhibition of STAT phosphorylation by this compound in a cell population.

Materials:

  • Cell line of interest

  • This compound

  • Stimulant (e.g., cytokine)

  • Fixation buffer (e.g., formaldehyde-based)

  • Permeabilization buffer (e.g., methanol-based)

  • Fluorochrome-conjugated anti-phospho-STAT antibody

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Treat cells with this compound and the stimulant as described in the Western blot protocol.

  • Cell Fixation and Permeabilization:

    • Fix the cells with fixation buffer to preserve the phosphorylation state.[18]

    • Permeabilize the cells with permeabilization buffer to allow antibody entry.[18]

  • Intracellular Staining:

    • Incubate the permeabilized cells with the fluorochrome-conjugated anti-phospho-STAT antibody.[19][20]

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the treated and control cell populations.

    • Calculate the percentage of inhibition based on the reduction in MFI.

graph Cell_Based_Assay_Workflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 3: Workflow for cell-based assays.

Data Interpretation and Further Steps

The successful execution of these protocols will provide critical data to begin characterizing this compound as a chemical probe for TNK1.

  • Biochemical Assay: An IC₅₀ value in the nanomolar to low micromolar range would suggest potent inhibition of TNK1.

  • Cell-Based Assays: A dose-dependent decrease in STAT phosphorylation in cells treated with non-toxic concentrations of the compound would provide evidence of target engagement and cellular activity.

Next Steps:

  • Target Engagement Assays: Techniques such as cellular thermal shift assay (CETSA) or NanoBRET can be used to confirm direct binding of the compound to TNK1 in cells.

  • Phenotypic Screening: Once validated, this compound can be used in various phenotypic assays to explore the biological consequences of TNK1 inhibition in different disease models.

Conclusion

While this compound holds promise as a potential chemical probe for TNK1 based on its structural class, rigorous experimental validation is paramount. The protocols and workflows detailed in these application notes provide a comprehensive roadmap for researchers to characterize its biochemical and cellular activity. By following these guidelines, scientists can confidently assess the utility of this compound as a tool to dissect the complex biology of TNK1 and its role in health and disease, thereby contributing to the development of novel therapeutics.

References

  • Patsnap Synapse. (2024, June 25). What are TNK1 inhibitors and how do they work?[Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation.[Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.[Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.[Link]

  • Bio-Rad. General Protocol for Western Blotting.[Link]

  • Patsnap Synapse. (2024, June 25). What are TNK1 inhibitors and how do they work?[Link]

  • Creative Biogene. TNK1.[Link]

  • M. J. Eck, et al. (2007). Thirty-eight-negative kinase 1 (TNK1) facilitates TNFalpha-induced apoptosis by blocking NF-kappaB activation. The Journal of biological chemistry, 282(40), 29429–29438. [Link]

  • J. L. Andersen, et al. (2022). The noncatalytic regions of the tyrosine kinase Tnk1 are important for activity and substrate specificity. The Journal of biological chemistry, 298(11), 102553. [Link]

  • UniProt. Non-receptor tyrosine-protein kinase TNK1 - Homo sapiens (Human).[Link]

Sources

Introduction: The Analytical Imperative for 1-Chloroisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the comprehensive analytical characterization of 1-Chloroisoquinolin-5-ol, a key heterocyclic intermediate in synthetic and pharmaceutical chemistry.

This compound is a substituted isoquinoline, a class of heterocyclic compounds prevalent in natural products and serving as a foundational scaffold in medicinal chemistry. The precise substitution pattern—a chlorine atom at the C1 position and a hydroxyl group at the C5 position—creates a molecule with distinct electronic and steric properties, making it a valuable intermediate in the synthesis of novel bioactive agents. The chlorine at C1 provides a reactive site for nucleophilic substitution, a common strategy in drug development for library generation. The hydroxyl group at C5 can influence solubility, hydrogen bonding interactions with biological targets, and serve as a handle for further functionalization.

Given its role as a critical building block, the unambiguous identification, purity assessment, and structural elucidation of this compound are paramount. A failure to rigorously characterize this intermediate can lead to downstream synthetic failures, impurities in the final active pharmaceutical ingredient (API), and erroneous structure-activity relationship (SAR) data. This guide provides a suite of robust analytical methodologies tailored for researchers, scientists, and drug development professionals to ensure the quality and integrity of this compound. The protocols herein are designed as self-validating systems, emphasizing the scientific rationale behind each procedural step.

Physicochemical Profile

A foundational understanding of a molecule's physical and chemical properties is essential for selecting appropriate analytical techniques and sample handling procedures.

PropertyValueSource
Molecular Formula C₉H₆ClNO[1]
Molecular Weight 179.6 g/mol [1]
CAS Number 90224-96-7[1]
Appearance White to light yellow/orange powder or crystal[2]
Melting Point 225 °C[1]
SMILES C1=CC2=C(C=CN=C2Cl)C(=C1)O[1]
InChI Key FWRDHJBPGUUWIG-UHFFFAOYSA-N[3]

Chromatographic Purity and Quantification

Chromatographic methods are the cornerstone for assessing the purity of chemical intermediates and quantifying them in various matrices. High-Performance Liquid Chromatography (HPLC) is the preferred method for non-volatile and thermally labile compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

Principle of Causality: Reversed-phase HPLC is selected due to the aromatic, moderately polar nature of the analyte. A C18 stationary phase provides sufficient hydrophobic interaction to retain the isoquinoline core. The mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer, ensures good peak shape and resolution. The acidic modifier (e.g., trifluoroacetic acid or formic acid) protonates the basic nitrogen of the isoquinoline ring, reducing peak tailing and ensuring consistent interaction with the stationary phase. UV detection is ideal as the aromatic system possesses a strong chromophore.

Experimental Protocol: RP-HPLC for Purity Assessment

  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of ~0.5 mg/mL.

    • Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter (PTFE or nylon) into an HPLC vial to remove any particulates that could damage the column.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for resolving aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcid modifier for good peak shape.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 0-20 min: 20% to 80% B; 20-25 min: 80% B; 25-26 min: 80% to 20% B; 26-30 min: 20% BA gradient ensures elution of potential impurities with different polarities and a sharp peak for the main analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[4]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[5]
Detection UV at 254 nm and 280 nmAromatic systems absorb strongly in this range. A DAD allows for full spectral analysis and peak purity assessment.
Injection Vol. 10 µLA typical volume for analytical HPLC.[5]
  • Data Analysis & System Suitability:

    • Resolution: Ensure baseline resolution (>2) between the main peak and any adjacent impurities.

    • Tailing Factor: The peak for this compound should have a tailing factor between 0.8 and 1.5.

    • Purity Calculation: Determine purity by the area percent method, assuming all components have a similar response factor at the chosen wavelength.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile/Water A->B C Dilute to Working Conc. B->C D Filter (0.45 µm) C->D E Inject into HPLC System D->E F Separate on C18 Column G Detect by UV/DAD H Integrate Peaks G->H I Calculate Area % Purity

Caption: GC-MS workflow for impurity profiling of this compound.

Structural Elucidation and Verification

Spectroscopic techniques provide detailed information about a molecule's structure, confirming atomic connectivity and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR is the most powerful technique for unambiguous structure elucidation in organic chemistry. ¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR reveals the number and type of carbon atoms. For this compound, a deuterated solvent like DMSO-d₆ is a good choice due to the hydroxyl proton, which will be observable. The predicted chemical shifts are based on the known effects of chloro- and hydroxyl- substituents on an aromatic system. [6]

Caption: Structure and numbering scheme for this compound.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). [6] * The use of DMSO-d₆ allows for the observation of the exchangeable hydroxyl proton.

    • Filter the solution through a glass wool plug into a 5 mm NMR tube.

  • Spectrometer Setup:

    • Acquire spectra on a spectrometer with a proton frequency of at least 400 MHz for good signal dispersion.

  • Data Acquisition & Processing:

    • ¹H NMR: Acquire with a standard single-pulse experiment. A sufficient number of scans (e.g., 16-64) should be used to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire with a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) and the ¹³C spectrum to the solvent peak (δ ~39.52 ppm).

  • Predicted Spectral Data (in DMSO-d₆):

Position¹H Prediction (δ, ppm, Multiplicity, J Hz)¹³C Prediction (δ, ppm)Rationale for Prediction
OH ~9.5-10.5 (s, br)-Exchangeable proton, broad singlet.
H3 ~7.6-7.8 (d, J≈6)~122Typical for H3 in isoquinolines.
H4 ~8.0-8.2 (d, J≈6)~142Downfield due to proximity to nitrogen.
H6 ~7.0-7.2 (d, J≈8)~115Ortho to the electron-donating -OH group, shifted upfield.
H7 ~7.4-7.6 (t, J≈8)~130Typical aromatic proton.
H8 ~7.8-8.0 (d, J≈8)~118Para to the electron-donating -OH group.
C1 -~152Carbon bearing chlorine, deshielded.
C4a, C8a -~128, ~138Quaternary carbons of the fused ring system.
C5 -~155Carbon bearing hydroxyl group, strongly deshielded.

Note: These are estimated values. Actual spectra should be compared to these predictions for verification.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, we expect to see characteristic absorptions for the O-H, C-H, C=N, C=C, and C-Cl bonds.

Experimental Protocol: FTIR-ATR

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred for solid samples as it requires minimal sample preparation.

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3500 (broad) O-H stretchPhenolic Hydroxyl
3000-3100 (sharp) C-H stretchAromatic C-H
1600-1650 C=N stretchIsoquinoline Ring
1450-1600 C=C stretchAromatic Ring
1200-1300 C-O stretchPhenolic C-O
700-850 C-Cl stretchAryl Chloride

Note: The presence of a broad band in the 3200-3500 cm⁻¹ region is strong evidence for the hydroxyl group.

References

  • PubChem. Isoquinoline, 1-chloro-. National Center for Biotechnology Information. [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. Thieme. [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. [Link]

  • Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

  • Cellular, Molecular and Biomedical Reports. GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. [Link]

  • Trends in Pharmaceutical Sciences. Identification and resolution of trace and co-eluted components of lamium amplexicaule essential oil using two chemometric methods-assisted GC-MS. [Link]

  • MDPI. LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br.. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • MDPI. GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. [Link]

  • SpectraBase. 1-Chloroisoquinoline - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. 1-Chloro-5-methylisoquinoline. National Center for Biotechnology Information. [Link]

  • American Elements. 1-Chloroisoquinoline-5-carbonitrile. [Link]

  • National Center for Biotechnology Information. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • ResearchGate. FTIR Spectroscopy of Aqueous Solutions. [Link]

  • ResearchGate. Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. [Link]

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Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-Oxide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 1-chloroisoquinoline, a critical building block in medicinal chemistry and organic synthesis, from isoquinoline-N-oxide. The procedure centers on the well-established use of phosphorus oxychloride (POCl₃) as both a chlorinating agent and a solvent. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety precautions, and expected outcomes to ensure a successful and safe synthesis.

Introduction

1-Chloroisoquinoline is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a wide array of more complex molecules.[1] Its utility is particularly pronounced in the field of drug discovery, where the isoquinoline scaffold is a common feature in numerous biologically active compounds, including anti-cancer and anti-inflammatory agents.[1] The chlorine atom at the 1-position provides a reactive handle for various nucleophilic substitution and cross-coupling reactions, enabling the facile introduction of diverse functional groups and the construction of novel molecular architectures.[1] This reactivity makes 1-chloroisoquinoline an invaluable precursor for the development of new pharmaceuticals and functional materials.[1]

The synthesis of 1-chloroisoquinoline is most commonly and efficiently achieved through the deoxygenative chlorination of isoquinoline-N-oxide. This transformation is typically effected by treatment with phosphorus oxychloride (POCl₃), a powerful and readily available reagent. This document outlines a reliable and scalable protocol for this synthesis, emphasizing practical considerations and safety measures.

Reaction Scheme

G Isoquinoline-N-Oxide Isoquinoline-N-Oxide 1-Chloroisoquinoline 1-Chloroisoquinoline Isoquinoline-N-Oxide->1-Chloroisoquinoline POCl₃, Reflux

Caption: General reaction scheme for the synthesis of 1-chloroisoquinoline.

Reaction Mechanism

The conversion of isoquinoline-N-oxide to 1-chloroisoquinoline using phosphorus oxychloride is believed to proceed through a series of well-defined steps. The reaction is initiated by the nucleophilic attack of the N-oxide oxygen onto the electrophilic phosphorus atom of POCl₃. This is followed by an intramolecular rearrangement and subsequent chloride attack to yield the final product.

A plausible mechanism is outlined below:

  • Activation of Isoquinoline-N-Oxide: The lone pair of electrons on the oxygen atom of isoquinoline-N-oxide attacks the phosphorus atom of POCl₃, forming a covalent intermediate.

  • Chloride Ion Generation: A chloride ion is displaced from the phosphorus center.

  • Nucleophilic Attack: The generated chloride ion then attacks the C1 position of the isoquinoline ring, which is activated towards nucleophilic attack.

  • Rearomatization and Product Formation: The intermediate collapses, leading to the formation of 1-chloroisoquinoline and a phosphorus-containing byproduct, which is subsequently hydrolyzed during the workup.

G cluster_0 Reaction Mechanism Start Isoquinoline-N-Oxide + POCl₃ Intermediate1 Formation of Adduct Start->Intermediate1 Nucleophilic Attack of N-Oxide Intermediate2 Chloride Attack at C1 Intermediate1->Intermediate2 Intramolecular Rearrangement Intermediate3 Rearomatization Intermediate2->Intermediate3 Loss of Phosphate Moiety End 1-Chloroisoquinoline + Byproducts Intermediate3->End

Sources

Application Notes and Protocols for Mn-Catalyzed Cross-Coupling with 1-Chloroisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the manganese-catalyzed cross-coupling of 1-Chloroisoquinolin-5-ol. Recognizing the growing importance of sustainable chemistry, this guide focuses on leveraging the earth-abundant, inexpensive, and low-toxicity transition metal manganese for the synthesis of valuable isoquinoline derivatives. We present a detailed protocol for a representative C-N cross-coupling (amination) reaction, a transformation of significant interest in the synthesis of biologically active molecules. This guide emphasizes the scientific rationale behind the chosen methodology, potential challenges, and strategies for successful execution, including the critical management of the phenolic hydroxyl group.

Introduction: The Strategic Value of Manganese Catalysis and the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals and natural products. The functionalization of this heterocyclic system is therefore of paramount importance. Traditional cross-coupling reactions have heavily relied on precious metals like palladium. While highly effective, the cost, toxicity, and environmental footprint of these metals have spurred the search for more sustainable alternatives.

Manganese has emerged as a powerful candidate in this pursuit. As the third most abundant transition metal in the Earth's crust, it offers a cost-effective and environmentally benign platform for catalysis.[1] Recent advancements have demonstrated the utility of manganese in catalyzing a variety of cross-coupling reactions, including the formation of C-C, C-N, and C-S bonds.[2] These transformations often proceed through unique mechanistic pathways, sometimes involving radical intermediates, which can offer complementary reactivity to traditional methods.[3][4]

The substrate of interest, this compound, presents a unique synthetic challenge and opportunity. The chlorine atom at the C1 position is activated for nucleophilic substitution and cross-coupling, while the hydroxyl group at C5 provides a handle for further functionalization or can modulate the biological activity of the final compound. However, the acidic nature of the phenolic proton necessitates careful consideration of reaction conditions to avoid unwanted side reactions. This guide will address these challenges head-on, providing a robust protocol for the selective amination at the C1 position.

The Challenge of the Free Hydroxyl Group: A Strategic Decision

The primary challenge in the cross-coupling of this compound is the presence of the free phenolic hydroxyl group. This group is acidic and can interfere with the reaction in several ways:

  • Deprotonation: The base required for the C-N coupling can deprotonate the phenol, forming a phenoxide. This can alter the electronic properties of the substrate and potentially coordinate to the manganese catalyst, inhibiting its activity.

  • O-Arylation: The resulting phenoxide is a nucleophile and could compete with the amine in the coupling reaction, leading to undesired O-arylated byproducts.

  • Solubility Issues: The formation of salts can affect the solubility of the substrate and intermediates in the reaction mixture.

While some advanced cross-coupling methods that tolerate free hydroxyl groups have been developed, they are often highly specific to the catalyst system and substrates.[5][6] For a generally applicable and reproducible protocol, the most reliable strategy is to protect the hydroxyl group prior to the cross-coupling reaction. This two-step sequence—protection followed by cross-coupling and subsequent deprotection—ensures a clean reaction at the desired position and simplifies purification.

For this protocol, we recommend the use of a tert-butyldimethylsilyl (TBDMS) protecting group. It is easily installed, stable to the basic conditions of the proposed Mn-catalyzed amination, and can be readily removed under mild acidic conditions.

Experimental Protocols

This section details the step-by-step procedures for the protection of this compound, the subsequent Mn-catalyzed amination, and the final deprotection to yield the desired 1-aminoisoquinolin-5-ol derivative.

Workflow Overview

G cluster_0 PART 1: Protection cluster_1 PART 2: Mn-Catalyzed C-N Coupling cluster_2 PART 3: Deprotection A This compound B TBDMS Protection A->B TBDMS-Cl, Imidazole, DMF C 1-Chloro-5-(TBDMS-oxy)isoquinoline B->C D Protected Substrate (C) + Amine C->D E Mn-Catalyzed Amination D->E Mn(OAc)₂, Ligand, Base, Solvent F Protected 1-Amino-isoquinolin-5-ol Derivative E->F G Protected Product (F) F->G H TBDMS Deprotection G->H TBAF or HCl I Final Product: 1-Amino-isoquinolin-5-ol Derivative H->I

Caption: Experimental workflow for the synthesis of 1-aminoisoquinolin-5-ol derivatives.

Part 1: Protection of the Hydroxyl Group

Rationale: The TBDMS group is chosen for its robustness under basic conditions and ease of removal. Imidazole acts as a base to neutralize the HCl generated during the reaction.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add TBDMS-Cl (1.2 eq) portion-wise at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with EtOAc (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to afford 1-Chloro-5-(tert-butyldimethylsilyloxy)isoquinoline.

Part 2: Mn-Catalyzed C-N Cross-Coupling

Rationale: This protocol is adapted from general procedures for Mn-catalyzed aminations.[7][8][9] Manganese(II) acetate is a common and inexpensive Mn source. A bidentate nitrogen-based ligand such as trans-1,2-diaminocyclohexane is often employed to stabilize the catalyst and promote the reaction.[9][10] A strong base like sodium tert-butoxide is typically required to facilitate the deprotonation of the amine and subsequent steps in the catalytic cycle. A polar aprotic solvent like DMSO or DME is used to ensure solubility of the reagents. The reaction is conducted under an inert atmosphere to prevent oxidation of the catalyst.

Materials:

  • 1-Chloro-5-(tert-butyldimethylsilyloxy)isoquinoline (from Part 1)

  • Amine (e.g., Morpholine, Piperidine, or a primary aliphatic amine) (1.5 eq)

  • Manganese(II) acetate (Mn(OAc)₂) (10 mol%)

  • trans-1,2-Diaminocyclohexane (20 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous 1,2-dimethoxyethane (DME) or Dimethyl sulfoxide (DMSO)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Mn(OAc)₂ (10 mol%), trans-1,2-diaminocyclohexane (20 mol%), and NaOtBu (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (repeat 3x).

  • Add anhydrous DME or DMSO via syringe.

  • Add the amine (1.5 eq) and the protected 1-Chloro-5-(tert-butyldimethylsilyloxy)isoquinoline (1.0 eq).

  • Seal the tube and heat the reaction mixture at 110-130 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench with water and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the protected amino-isoquinoline product.

Part 3: Deprotection of the TBDMS Group

Rationale: The TBDMS group can be cleaved under mild acidic conditions or with a fluoride source. Tetra-n-butylammonium fluoride (TBAF) is a common and effective reagent for this purpose.

Materials:

  • Protected amino-isoquinoline product (from Part 2)

  • Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the protected amino-isoquinoline (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.5 eq) dropwise at room temperature.

  • Stir for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the final 1-amino-isoquinolin-5-ol derivative.

Mechanism & Rationale

While the precise mechanism of many manganese-catalyzed cross-couplings is still a subject of investigation, a plausible catalytic cycle for the C-N amination is depicted below. The reaction likely involves a Mn(I)/Mn(III) or a related catalytic cycle, potentially with radical intermediates.[7]

G Mn_II Mn(II) Precursor Mn_active Active Mn(0/I) Species Mn_II->Mn_active Reduction (e.g., by base/solvent) OxAdd Oxidative Addition Mn_active->OxAdd Ar-Cl Mn_complex [Ar-Mn(II/III)-Cl] OxAdd->Mn_complex Coord Amine Coordination Mn_complex->Coord R₂NH, -Cl⁻ Mn_amine_complex [Ar-Mn(II/III)-NHR₂]⁺ Coord->Mn_amine_complex RedElim Reductive Elimination Mn_amine_complex->RedElim RedElim->Mn_active Catalyst Regeneration Product Ar-NR₂ (Product) RedElim->Product

Sources

Application Notes and Protocols for the Pd-Catalyzed Cross-Coupling of 1-Chloroisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Isoquinolin-5-ol Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic pharmaceuticals.[1][2] Specifically, functionalization at the 1-position of the isoquinoline ring system is a common strategy in drug discovery for modulating biological activity. The presence of a hydroxyl group at the 5-position, as in 1-chloroisoquinolin-5-ol, offers a valuable handle for further molecular modifications and can play a crucial role in target binding through hydrogen bonding interactions.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[3] This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound, a key building block for the synthesis of novel isoquinoline-based compounds.

A critical consideration in the cross-coupling of this compound is the presence of the free phenolic hydroxyl group. This group is acidic and can potentially interfere with the basic conditions typically employed in these reactions, leading to side reactions or catalyst deactivation. Therefore, this guide will present two strategic approaches:

  • Direct Coupling: An approach that attempts the cross-coupling reaction directly on the unprotected this compound. This is a more atom- and step-economical approach but may require careful optimization of the base and reaction conditions.

  • Protecting Group Strategy: A more robust, multi-step approach that involves the protection of the hydroxyl group prior to the cross-coupling reaction, followed by a final deprotection step. This strategy often provides higher yields and a cleaner reaction profile.

PART 1: The Catalytic Cycles: A Mechanistic Overview

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimization. Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates.[4][5]

The General Pd(0)/Pd(II) Catalytic Cycle

Palladium Catalytic Cycle cluster_legend Key Steps Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(L)2-X Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex R-Pd(II)(L)2-R' Oxidative Addition Complex->Transmetalation Complex Transmetalation (M-R') Transmetalation Complex->Pd(0)L2 Product R-R' Transmetalation Complex->Product Reductive Elimination Oxidative Addition Oxidative Addition Transmetalation Transmetalation Reductive Elimination Reductive Elimination

Caption: A generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[6][7] This is often the rate-limiting step, particularly for less reactive aryl chlorides.

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.[7]

PART 2: Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming biaryl and heteroaryl-aryl structures by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester.[8][9]

Challenge: The Phenolic Hydroxyl Group in Suzuki Coupling

The base required to activate the boronic acid for transmetalation can also deprotonate the phenolic hydroxyl group of this compound.[10] This may lead to the formation of a phenoxide, which could potentially coordinate to the palladium center and inhibit catalysis. A weaker base or a protecting group strategy might be necessary.

Protocol 1: Direct Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the direct coupling and may require optimization.

Table 1: Reaction Parameters for Direct Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale & Insights
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)Pd(OAc)₂ is a common and cost-effective precursor. Pd₂(dba)₃ can be advantageous for generating the active Pd(0) species.
Ligand SPhos or XPhos (1.2-1.5 eq. to Pd)Buchwald's biaryl phosphine ligands are highly effective for coupling of challenging heteroaryl chlorides due to their steric bulk and electron-rich nature, which promote oxidative addition and reductive elimination.
Boronic Acid Aryl- or heteroarylboronic acid (1.2-1.5 eq.)An excess of the boronic acid is used to drive the reaction to completion.
Base K₃PO₄ (2-3 eq.) or Cs₂CO₃ (2-3 eq.)These are moderately strong bases that are often effective in Suzuki couplings while being less harsh than alkoxides, which could be beneficial given the free hydroxyl group.
Solvent 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)The presence of water is often crucial for the transmetalation step with boronic acids.
Temperature 80-110 °CHeating is typically required to drive the reaction, especially with a less reactive chloride.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Experimental Protocol (Direct Coupling):

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (K₃PO₄, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.).

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 10:1, to achieve a concentration of ~0.1 M).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Protecting Group Strategy for Suzuki-Miyaura Coupling

Protecting the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether is a robust strategy, as TBDMS ethers are generally stable to the basic conditions of the Suzuki coupling and can be readily cleaved.[1][11]

Protecting_Group_Workflow Start This compound Protected TBDMS-Protected 1-Chloroisoquinolin Start->Protected Protection (TBDMSCl) Coupled TBDMS-Protected Coupling Product Protected->Coupled Suzuki Coupling Final Final Product (1-Arylisoquinolin-5-ol) Coupled->Final Deprotection (TBAF)

Caption: Workflow for the protecting group strategy in cross-coupling.

Step 2a: Protection of this compound

  • Dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add imidazole (2.5 eq.) and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the TBDMS-protected intermediate by flash chromatography.

Step 2b: Suzuki-Miyaura Coupling of the Protected Substrate

Follow the "Step-by-Step Experimental Protocol (Direct Coupling)" above, using the TBDMS-protected 1-chloroisoquinolin as the starting material.

Step 2c: Deprotection of the TBDMS Ether

  • Dissolve the purified TBDMS-protected coupling product in anhydrous THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq.) at room temperature.

  • Stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by flash column chromatography.

PART 3: Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[7][12]

Challenge: Competing O-Arylation and Base Sensitivity

The phenolic -OH can compete with the amine nucleophile, potentially leading to O-arylation as a side product. Additionally, strong bases like sodium tert-butoxide (NaOtBu), commonly used in this reaction, will readily deprotonate the phenol, which can complicate the reaction.[3]

Protocol 3: Direct Buchwald-Hartwig Amination of this compound

This protocol uses a weaker base to minimize side reactions involving the hydroxyl group.

Table 2: Reaction Parameters for Direct Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale & Insights
Palladium Precatalyst Pd₂(dba)₃ (1-3 mol%) or a G3/G4 Buchwald Precatalyst (1-3 mol%)Buchwald precatalysts are highly efficient and air-stable, simplifying reaction setup and often providing higher yields.[13]
Ligand XPhos or RuPhos (1.2-1.5 eq. to Pd)These bulky, electron-rich ligands are well-suited for the amination of heteroaryl chlorides.[3]
Amine Primary or secondary amine (1.2-1.5 eq.)An excess of the amine is generally used.
Base Cs₂CO₃ or K₃PO₄ (2-3 eq.)A weaker inorganic base is chosen to minimize deprotonation of the phenol and potential O-arylation. Stronger bases like NaOtBu or LHMDS should be avoided in the direct approach.
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous, non-protic solvents are essential for this reaction.
Temperature 90-120 °CHigher temperatures are often required for the amination of chlorides.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Experimental Protocol (Direct Amination):

  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 eq.), the ligand (e.g., XPhos, 0.03 eq.), and the base (Cs₂CO₃, 2.0 eq.) to an oven-dried reaction vial.

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add anhydrous, degassed toluene (to achieve ~0.1 M concentration).

  • Seal the vial and heat to 110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. Upon completion, cool to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 4: Protecting Group Strategy for Buchwald-Hartwig Amination

Protecting the phenol as a benzyl ether is an excellent strategy, as the benzyl group is robust to the reaction conditions and can be removed via hydrogenolysis, which is orthogonal to many other functional groups.[14][15]

Step 4a: Benzyl Protection of this compound

  • Suspend this compound (1.0 eq.) and K₂CO₃ (2.0 eq.) in anhydrous acetone or DMF.

  • Add benzyl bromide (1.2 eq.) and heat the mixture to 60-80 °C.

  • Stir for 4-12 hours, monitoring by TLC.

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the benzyl-protected intermediate by flash chromatography.

Step 4b: Buchwald-Hartwig Amination of the Protected Substrate

Follow the "Step-by-Step Experimental Protocol (Direct Amination)" above, using the benzyl-protected 1-chloroisoquinolin. In this case, a stronger base like NaOtBu can be used if necessary, as the free phenol is no longer present.

Step 4c: Deprotection of the Benzyl Ether

  • Dissolve the purified benzyl-protected product in ethanol or methanol.

  • Add Pd/C (10 wt%, ~0.1 eq. by weight) to the solution.

  • Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir vigorously under a hydrogen atmosphere for 4-16 hours until the reaction is complete (monitor by TLC/LC-MS).

  • Filter the reaction mixture through Celite® to remove the catalyst, washing with methanol.

  • Concentrate the filtrate to afford the final deprotected product, which can be further purified if necessary.

PART 4: Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[6][10]

Challenge: Base and Copper(I) Interactions

The amine base used in the Sonogashira reaction will deprotonate the phenol. While this may not be as detrimental as in other couplings, the resulting phenoxide could still influence the reaction. Copper(I) is known to coordinate with phenols, which might affect its role as a co-catalyst.

Protocol 5: Direct Sonogashira Coupling of this compound

Table 3: Reaction Parameters for Direct Sonogashira Coupling

ParameterRecommended ConditionRationale & Insights
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A classic and reliable catalyst for Sonogashira couplings.
Copper(I) Co-catalyst CuI (3-10 mol%)Essential for the formation of the copper acetylide intermediate in the traditional Sonogashira mechanism.[10]
Terminal Alkyne Aryl- or alkyl-substituted alkyne (1.2-1.5 eq.)An excess is used to ensure complete consumption of the starting halide.
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-4 eq.)Acts as both the base and often as the solvent.
Solvent THF or DMF (if the base is not used as the solvent)Anhydrous and degassed solvents are required.
Temperature Room Temperature to 80 °CThe reaction can often proceed at milder temperatures than Suzuki or Buchwald-Hartwig couplings.
Reaction Time 2-16 hoursMonitor by TLC or LC-MS.

Step-by-Step Experimental Protocol (Direct Sonogashira):

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the palladium catalyst (PdCl₂(PPh₃)₂, 0.03 eq.), and the copper(I) iodide (CuI, 0.06 eq.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 eq.).

  • Add the terminal alkyne (1.2 eq.) via syringe.

  • Stir the reaction at room temperature or heat to 60 °C as needed, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 6: Protecting Group Strategy for Sonogashira Coupling

Protecting the phenol as a methyl ether provides a very stable protecting group that is inert to the Sonogashira reaction conditions.[5] However, deprotection requires harsher conditions.

Step 6a: Methylation of this compound

  • Suspend this compound (1.0 eq.) and K₂CO₃ (2.0 eq.) in anhydrous acetone or DMF.

  • Add dimethyl sulfate (1.2 eq.) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Stir the reaction for 4-12 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the methyl-protected intermediate by flash chromatography.

Step 6b: Sonogashira Coupling of the Protected Substrate

Follow the "Step-by-Step Experimental Protocol (Direct Sonogashira)" above, using the O-methylated 1-chloroisoquinolin as the starting material.

Step 6c: Demethylation of the Aryl Methyl Ether

  • Dissolve the purified methyl-protected product in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Add boron tribromide (BBr₃, 1.0 M solution in DCM, 2-3 eq.) dropwise. Caution: BBr₃ is highly corrosive and reacts violently with water. Handle with care.

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

  • Extract with DCM (3x), wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by flash column chromatography.[6]

Conclusion: A Versatile Platform for Isoquinoline Diversification

The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile platform for the synthesis of diverse libraries of isoquinoline derivatives. While direct coupling presents a more streamlined approach, the inherent reactivity of the phenolic hydroxyl group necessitates careful consideration of reaction conditions, particularly the choice of base. The implementation of a protecting group strategy, although adding steps to the synthesis, provides a more robust and often higher-yielding pathway to the desired products. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully navigate the synthesis of novel 1-substituted isoquinolin-5-ol derivatives, paving the way for the discovery of new therapeutic agents and chemical probes.

References

  • ResearchGate. (2021). Demethylating Reaction of Methyl Ethers. [Link]

  • Wikipedia. (2023). Demethylation. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. (2014). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Baran Group, The Scripps Research Institute. (n.d.). Protecting Groups. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Asian Journal of Chemistry. (2013). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. [Link]

  • Synlett. (2016). KHF2: A Mild and Selective Desilylating Agent for Phenol Tert-Butyldimethylsilyl (TBDMS) Ethers. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • PubMed. (2001). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]

  • ResearchGate. (2012). Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes. [Link]

  • ResearchGate. (2017). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • National Institutes of Health. (2021). Catalytic Oxidative Coupling of Phenols and Related Compounds. [Link]

  • Wiley-VCH. (2017). 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]

  • National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • YouTube. (2020). Sonogashira cross-coupling reaction. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

  • ACS Publications. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. [Link]

  • Wiley Online Library. (2022). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]

  • Google Patents. (n.d.).
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • National Institutes of Health. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry Stack Exchange. (2014). Phenol protection. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

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Application Notes and Protocols: Preparation of Aminoisoquinolinylurea Derivatives from 1-Chloroisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

The isoquinoline core is a prominent scaffold in medicinal chemistry, found in a multitude of biologically active compounds and natural products.[1] Specifically, aminoisoquinolinylurea derivatives have garnered significant interest as potent inhibitors of various protein kinases, playing a crucial role in the development of targeted cancer therapies and treatments for other signaling-related disorders.[2][3][4] The strategic placement of the amino and urea functionalities on the isoquinoline ring system allows for critical interactions within the ATP-binding sites of these enzymes. This document provides a comprehensive guide to the synthesis of these valuable compounds, starting from the readily accessible 1-chloroisoquinolin-5-ol. The protocols herein are designed to be robust and scalable, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Strategic Overview of the Synthesis

The synthetic route is designed as a multi-step process that can be broadly divided into two key stages: 1) formation of the key intermediate, 5-amino-1-chloroisoquinoline, and 2) the subsequent urea formation. This modular approach allows for the synthesis of a diverse library of final compounds by varying the amine component in the final step.

Overall Synthetic Workflow

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Urea Formation This compound This compound 1-Chloro-5-nitroisoquinoline 1-Chloro-5-nitroisoquinoline This compound->1-Chloro-5-nitroisoquinoline Nitration 5-Amino-1-chloroisoquinoline 5-Amino-1-chloroisoquinoline 1-Chloro-5-nitroisoquinoline->5-Amino-1-chloroisoquinoline Reduction Isocyanate Intermediate Isocyanate Intermediate 5-Amino-1-chloroisoquinoline->Isocyanate Intermediate Phosgenation or equivalent Aminoisoquinolinylurea Derivative Aminoisoquinolinylurea Derivative Isocyanate Intermediate->Aminoisoquinolinylurea Derivative Nucleophilic Addition Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Aminoisoquinolinylurea Derivative

Caption: A generalized workflow for the synthesis of aminoisoquinolinylurea derivatives.

PART 1: Synthesis of the Key Intermediate: 5-Amino-1-chloroisoquinoline

The initial phase of the synthesis focuses on the preparation of 5-amino-1-chloroisoquinoline from this compound. This involves a two-step process of nitration followed by reduction.

Step 1.1: Nitration of this compound to 1-Chloro-5-nitroisoquinoline

The hydroxyl group at the 5-position of the isoquinoline ring is an activating group that directs electrophilic substitution. However, to achieve selective nitration at the desired position and avoid unwanted side reactions, careful control of the reaction conditions is paramount.

Protocol:
  • Reaction Setup: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Addition of Nitrating Agent: Slowly add a solution of nitric acid (1.1 eq) in concentrated sulfuric acid while maintaining the temperature below 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

  • Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-chloro-5-nitroisoquinoline.

Step 1.2: Reduction of 1-Chloro-5-nitroisoquinoline to 5-Amino-1-chloroisoquinoline

The reduction of the nitro group to an amine is a critical step. Several methods can be employed, with the choice often depending on the scale of the reaction and the desired purity of the product. A common and effective method involves the use of stannous chloride dihydrate.[5]

Protocol:
  • Reaction Setup: To a solution of 1-chloro-5-nitroisoquinoline (1.0 eq) in ethyl acetate, add stannous chloride dihydrate (5.0 eq).[5]

  • Reaction Conditions: Reflux the mixture for 3-4 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[5]

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Basify the mixture to a pH of approximately 10 with an aqueous solution of sodium carbonate.[5]

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-amino-1-chloroisoquinoline as a solid.[5]

PART 2: Formation of Aminoisoquinolinylurea Derivatives

With the key intermediate, 5-amino-1-chloroisoquinoline, in hand, the final step is the formation of the urea moiety. This is typically achieved by reacting the amine with an isocyanate. The isocyanate can be either a commercially available reagent or generated in situ.

Method A: Reaction with a Pre-formed Isocyanate

This is a straightforward and widely used method for urea synthesis.[6][7]

Protocol:
  • Reaction Setup: Dissolve 5-amino-1-chloroisoquinoline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Isocyanate: Add the desired isocyanate (R-NCO) (1.0-1.2 eq) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Isolation: If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Method B: In Situ Generation of Isocyanate via Curtius Rearrangement
Protocol:
  • Activation of Carboxylic Acid: Convert the desired carboxylic acid (R-COOH) to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.

  • Formation of Acyl Azide: React the acyl chloride with sodium azide in a suitable solvent to form the acyl azide.

  • In Situ Rearrangement and Trapping: Heat the acyl azide solution in the presence of 5-amino-1-chloroisoquinoline. The acyl azide will undergo the Curtius rearrangement to form the isocyanate, which is then trapped by the aminoisoquinoline to form the desired urea derivative.[9]

Mechanistic Insight: The Curtius Rearrangement

The Curtius rearrangement is a concerted process where the R-group migrates from the carbonyl carbon to the nitrogen atom simultaneously with the expulsion of nitrogen gas.[8] This avoids the formation of a discrete nitrene intermediate.

G cluster_0 Curtius Rearrangement Acyl Azide R-CO-N3 Transition State [R-CO-N]‡ Acyl Azide->Transition State Heat Isocyanate R-N=C=O Transition State->Isocyanate Loss of N2 Urea Derivative R-NH-CO-NH-Isoquinoline Isocyanate->Urea Derivative + 5-Amino-1-chloroisoquinoline

Caption: Simplified mechanism of the Curtius rearrangement for isocyanate formation.

Characterization of Final Products

The synthesized aminoisoquinolinylurea derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Representative Data
CompoundMolecular FormulaMW ( g/mol )¹H NMR (δ, ppm)Purity (HPLC)
Example Derivative C₁₆H₁₁ClN₄O310.74Signals corresponding to both the isoquinoline and the appended urea moiety.>95%

Troubleshooting

ProblemPossible CauseSolution
Low yield in nitration Overheating, incorrect acid concentration.Maintain low temperature (0-5°C) and use concentrated acids.
Incomplete reduction Insufficient reducing agent, short reaction time.Increase the amount of SnCl₂·2H₂O and/or extend the reflux time.
Side products in urea formation Reaction with moisture, formation of symmetrical urea.Use anhydrous solvents and reagents. Add the isocyanate slowly.

Conclusion

The synthetic pathway detailed in this application note provides a reliable and versatile method for the preparation of aminoisoquinolinylurea derivatives from this compound. By understanding the key transformations and the underlying mechanisms, researchers can effectively synthesize a wide range of these medicinally important compounds for further investigation in drug discovery programs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline.
  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.
  • MDPI. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt.
  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine.
  • Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction.
  • Royal Society of Chemistry. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water.
  • Wikipedia. (n.d.). Curtius rearrangement.
  • Alfa Chemistry. (n.d.). Curtius Rearrangement.
  • Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses.
  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement.
  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373. [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.
  • PubMed. (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1).
  • Benchchem. (n.d.). Synthesis routes of 5-Amino-1-chloroisoquinoline.
  • PubMed. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • PubMed. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors.

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 1-Chloroisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Chloroisoquinolin-5-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield, purity, and reproducibility of this critical synthetic transformation. This compound is a valuable heterocyclic building block in medicinal chemistry, and a robust synthetic route is essential for advancing research programs.

This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances. We will explore the causality behind common issues, offer data-driven optimization strategies, and provide detailed protocols to empower you in the laboratory.

Section 1: Synthetic Strategy and Core Challenges

The most direct and common approach to synthesizing this compound is via the electrophilic chlorination of the parent isoquinolin-5-ol. While seemingly straightforward, this reaction is fraught with challenges related to regioselectivity and substrate stability. The isoquinoline nucleus has a complex electronic profile, and the presence of the activating hydroxyl group further complicates the reaction.

The primary chlorinating agent for this transformation is N-Chlorosuccinimide (NCS), a mild and easy-to-handle source of electrophilic chlorine.[1][2] The key to a high-yielding reaction lies in carefully controlling the conditions to favor chlorination at the desired C-1 position while preventing side reactions.

cluster_synthesis Synthetic Workflow A Isoquinolin-5-ol (Starting Material) B Electrophilic Chlorination (NCS, Solvent, Temp) A->B C Reaction Workup (Quenching & Extraction) B->C D Purification (Chromatography/Recrystallization) C->D E This compound (Final Product) D->E

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide for Low Yield and Impurity Formation

This section addresses the most common problems encountered during the synthesis in a question-and-answer format.

Problem Cluster 1: Low Conversion and Starting Material Recovery

Question: My reaction is sluggish, and upon workup, I recover a large amount of my starting isoquinolin-5-ol. What are the primary causes and how can I fix this?

Answer: This is a classic issue of insufficient reactivity or reagent availability. Several factors are at play:

  • Reagent Stoichiometry and Purity: N-Chlorosuccinimide can degrade over time, especially if exposed to moisture. It is crucial to use a fresh, high-purity batch of NCS. We recommend using a slight excess (1.1 to 1.2 equivalents) to drive the reaction to completion. Using less than one equivalent will guarantee incomplete conversion.

  • Solvent Choice and Solubility: Isoquinolin-5-ol has limited solubility in many common non-polar solvents. The reaction requires a solvent that can dissolve the starting material and facilitate the interaction with NCS. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices. Running the reaction as a slurry will severely limit the reaction rate.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to reagent decomposition and side reactions. For this specific transformation, a moderately elevated temperature, typically in the range of 40-60 °C, provides a good balance between reaction rate and stability.[1] Always monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Problem Cluster 2: Poor Regioselectivity and Multiple Products

Question: My LC-MS analysis shows the desired product mass, but also several isomers. My TLC plate has multiple spots that are close in Rf value. How can I improve the selectivity for the C-1 position?

Answer: This is a regioselectivity problem rooted in the inherent electronics of the isoquinolin-5-ol scaffold. The hydroxyl group is a powerful ortho-, para-directing activator for electrophilic aromatic substitution.[3] This means that in addition to the desired C-1 chlorination on the pyridine ring, you are likely getting chlorination on the benzene ring at the C-6 and C-8 positions.

cluster_outcomes Reaction Pathways start Isoquinolin-5-ol + NCS desired This compound (Desired Product) start->desired Favored kinetically at C1 (Low Temp, Controlled Stoich.) side1 6-Chloro Isomer (Side Product) start->side1 Ortho to -OH (Thermodynamic product) side2 8-Chloro Isomer (Side Product) start->side2 Ortho to -OH (Sterically hindered) side3 Dichlorinated Products (Side Product) start->side3 Excess NCS High Temp

Caption: Competing reaction pathways in the chlorination of isoquinolin-5-ol.

Strategies to Enhance C-1 Selectivity:

  • Temperature Control: The C-1 position of the isoquinoline ring is electronically deficient and thus kinetically favored for nucleophilic attack, but in electrophilic reactions, it is less reactive than the activated benzene ring.[4] However, chlorination at C-1 does not disrupt the aromaticity of the benzene ring in the intermediate sigma complex to the same extent. Keeping the reaction temperature low (start at room temperature and gently warm if needed) can favor the kinetically controlled C-1 product over the thermodynamically favored products on the benzene ring.

  • Controlled Reagent Addition: Add the NCS portion-wise or as a solution via a syringe pump over 30-60 minutes. This keeps the instantaneous concentration of the electrophile low, reducing the likelihood of di-substitution or reaction at less favored sites.

  • Chlorinating Agent: While NCS is preferred, other reagents can be considered, though they often present greater challenges. The table below summarizes the options.

ReagentTypical ConditionsProsCons
NCS MeCN or DMF, 40-60 °CMild, easy to handle, good selectivity with controlCan be sluggish, requires optimization
SO₂Cl₂ CH₂Cl₂, 0 °C to RTHighly reactiveOften results in poor selectivity, harsh conditions
POCl₃ High Temp (reflux)Effective for isoquinolinonesReacts with the phenol group, not suitable here[5]
Cl₂ gas Chlorinated solventInexpensiveDifficult to handle, hazardous, poor selectivity
Section 3: Detailed Experimental Protocol

This protocol is a robust starting point. Researchers should always perform reactions on a small scale first to optimize conditions before scaling up.

Objective: To synthesize this compound from isoquinolin-5-ol.

Materials:

  • Isoquinolin-5-ol (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Acetonitrile (MeCN), anhydrous (approx. 0.1 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aq. NaCl)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isoquinolin-5-ol (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the starting material (target concentration of ~0.1 M).

  • Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: In one portion, add N-Chlorosuccinimide (1.1 eq) to the stirred solution.

  • Heating and Monitoring: Heat the reaction mixture to 50 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate eluent). The starting material should be consumed, and a new, slightly less polar spot corresponding to the product should appear. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing an equal volume of water.

  • Workup:

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with:

      • Saturated aqueous sodium thiosulfate (to quench any excess oxidant).

      • Saturated aqueous sodium bicarbonate (to remove the succinimide byproduct).

      • Brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing the polarity, is typically effective for separating the product from any unreacted starting material and isomers.[6]

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

Section 4: Frequently Asked Questions (FAQs)
  • Q: Can I use phosphoryl chloride (POCl₃) instead of NCS?

    • A: It is not recommended for this specific substrate. POCl₃ is typically used to convert isoquinolin-1-ones (lactams) to 1-chloroisoquinolines.[5][7] It will readily react with the phenolic -OH group on your starting material, leading to phosphate ester formation and other unwanted side reactions.

  • Q: My product seems to be degrading on the silica gel column. What can I do?

    • A: Phenolic compounds can sometimes be unstable on silica gel. You can try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~0.5-1%). Alternatively, a faster purification with a shorter column may minimize contact time and degradation. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is another excellent method for final purification if impurities are minimal.[8]

  • Q: What are the primary safety precautions for this reaction?

    • A: N-Chlorosuccinimide is an oxidizing agent and an irritant. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used are flammable and should be handled with care away from ignition sources.

References
  • Benchchem. (n.d.). Side reactions and byproduct formation in Isoquinoline-6-carbonyl chloride chemistry.
  • Georg Thieme Verlag. (2005). Product Class 5: Isoquinolines. Science of Synthesis, 15, 812.
  • ChemicalBook. (n.d.). 1-Chloroisoquinoline synthesis.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.
  • Wikipedia. (n.d.). Isoquinoline. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2018). N-Chlorosuccinimide (NCS). Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved January 7, 2026, from [Link]

  • J. G. Smith. (n.d.). Isoquinoline. In Organic Chemistry.
  • Benchchem. (n.d.). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.
  • Zabłocka, M., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(22), 5431. Retrieved January 7, 2026, from [Link]

  • Boyer Research. (2021, September 30). 13 - Synthesis of Isoquinolines and Quinolines [Video]. YouTube. Retrieved January 7, 2026, from [Link]

  • University of Rochester. (n.d.). Chlorination - Common Conditions. Retrieved January 7, 2026, from [Link]

  • R Discovery. (n.d.). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2018). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. Retrieved January 7, 2026, from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Yield for 6-Chloroisoquinoline-1-carbaldehyde Derivatives.
  • University of Regensburg. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.
  • Google Patents. (n.d.). CN112300072A - High-yield synthesis method of 5-iodoisoquinoline compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of 8-Chloroisoquinoline-1-carbonitrile.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 5-Chloroisoquinoline.

Sources

Technical Support Center: Navigating the Purification of 1-Chloroisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Chloroisoquinolin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to the challenges encountered during the purification of this important heterocyclic compound. As Senior Application Scientists, we have synthesized our in-field experience with established scientific principles to create a comprehensive resource.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding the purification of this compound:

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from the compound's physicochemical properties. The presence of both a chlorine atom and a hydroxyl group on the isoquinoline core can lead to issues with thermal stability, pH sensitivity, and the removal of structurally similar impurities.[1]

Q2: My purified this compound is a brownish color. What is the likely cause?

A2: A brownish color often indicates the presence of colored impurities or degradation products.[2] This can result from exposure to high temperatures, strong acidic or basic conditions, or air and light during synthesis or purification.[3][4]

Q3: I am experiencing low recovery after recrystallization. What can I do?

A3: Low recovery during recrystallization is often due to the compound's significant solubility in the cold solvent or using too much solvent for washing the crystals.[5] Optimizing the solvent system and minimizing the amount of cold solvent used for washing are crucial steps to improve recovery.[5][6]

Q4: My compound appears to be degrading on the silica gel column during chromatography. Is this common?

A4: Yes, some compounds, particularly those with sensitive functional groups, can degrade on standard acidic silica gel.[5][7] For this compound, the hydroxyl group and the nitrogen atom in the isoquinoline ring can interact with the acidic silica surface, potentially leading to degradation. Using a deactivated stationary phase like neutral alumina or adding a small amount of a base like triethylamine to the eluent can mitigate this issue.[5]

In-Depth Troubleshooting Guides

Challenge 1: Persistent Impurities After Initial Purification

Problem: After an initial purification step (e.g., aqueous workup), analytical tests like HPLC or TLC still show the presence of significant impurities.

Probable Causes:

  • Co-eluting Impurities: Structurally similar impurities, such as isomers or precursors from the synthesis, may have similar polarities to this compound, making them difficult to separate by standard chromatography.[3]

  • Incomplete Reaction: Unreacted starting materials from the synthesis can persist in the crude product.[5]

  • Formation of Salts: The basic nitrogen of the isoquinoline ring can form salts with acidic reagents or byproducts, altering the polarity and making purification challenging.

Solutions:

  • Optimize Chromatographic Conditions:

    • Solvent System Gradient: Employ a shallow gradient elution in your column chromatography. For instance, starting with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity can improve the resolution between your target compound and closely eluting impurities.[7]

    • Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase. Neutral alumina can be a good alternative to avoid degradation of acid-sensitive compounds.[5] For highly challenging separations, reversed-phase chromatography (C18 silica) may offer a different selectivity.[3][8]

  • Recrystallization with a Different Solvent System:

    • If initial recrystallization fails to remove certain impurities, it is likely that those impurities have similar solubility profiles in the chosen solvent.[5] Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9][10] Common solvent pairs like ethanol/water or toluene/hexane can be effective.[7]

  • Acid-Base Extraction:

    • An aqueous workup is a crucial first step.[7] Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate. Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash.[7] This can help remove acidic starting materials or byproducts.

Challenge 2: Product Degradation During Purification

Problem: The purity of the product decreases after purification attempts, or new, unexpected spots appear on the TLC plate.

Probable Causes:

  • Thermal Decomposition: Although this compound has a high melting point (225 °C)[11], prolonged exposure to high temperatures during solvent evaporation or chromatography can lead to degradation.

  • pH-Induced Degradation: The isoquinoline core and the phenolic hydroxyl group make the molecule susceptible to degradation under strongly acidic or basic conditions.[4]

  • Oxidation: Exposure to air and light, especially in solution, can lead to the formation of colored oxidation byproducts.[3]

Solutions:

  • Temperature Control:

    • When performing chromatography at elevated temperatures to improve solubility, monitor for degradation. If degradation is observed, consider running the purification at a lower temperature, even if it sacrifices some chromatographic performance.[12]

    • During solvent removal with a rotary evaporator, use a water bath with the lowest practical temperature.

  • pH Neutrality:

    • Avoid strongly acidic or basic conditions during workup and chromatography. Use mild bases like sodium bicarbonate for washes.

    • If using silica gel for chromatography, consider neutralizing it by preparing a slurry with a small amount of triethylamine (0.1-1%) in the eluent.[5]

  • Inert Atmosphere:

    • For sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[13]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a starting point and may require optimization based on the specific impurity profile of your crude material.

  • Slurry Preparation:

    • In a fume hood, prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).

  • Column Packing:

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 7:3 hexane:ethyl acetate) to facilitate the elution of the product.[7]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.[6] A good solvent will have low solubility at room temperature and high solubility when heated.[9][10]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[2][6]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.[2]

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14] Further cooling in an ice bath can maximize the yield.[14]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration.[9]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[6]

  • Drying:

    • Dry the purified crystals under vacuum to remove residual solvent.

Purity Analysis and Quality Control

Assessing the purity of the final product is a critical step. A combination of analytical techniques should be employed for a comprehensive evaluation.

Analytical Technique Purpose Typical Observations for this compound
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect non-volatile impurities.[3][8]A single major peak with a purity of >98% is typically desired. The retention time will depend on the specific method used.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the chemical structure and identify any residual solvents or impurities.[1]The 1H and 13C NMR spectra should be consistent with the structure of this compound.
Mass Spectrometry (MS) Confirm the molecular weight.[1]A molecular ion peak corresponding to the mass of this compound (179.60 g/mol ) should be observed.[11] The isotopic pattern of chlorine should also be present.
Melting Point Analysis Assess purity.[16]A sharp melting point close to the literature value (225 °C) indicates high purity.[11] A broad melting range suggests the presence of impurities.[16]

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of this compound.

PurificationWorkflow cluster_chromatography Chromatography cluster_recrystallization Recrystallization start Crude this compound aq_workup Aqueous Workup (e.g., NaHCO3 wash) start->aq_workup analyze1 Analyze Purity (TLC/HPLC) aq_workup->analyze1 is_pure1 Purity > 98%? analyze1->is_pure1 end_product Pure this compound is_pure1->end_product Yes column_chrom Column Chromatography (Silica Gel or Alumina) is_pure1->column_chrom No analyze2 Analyze Fractions (TLC) column_chrom->analyze2 combine_pure Combine Pure Fractions analyze2->combine_pure Pure Fractions Identified recrystallize Recrystallization analyze2->recrystallize Impure Fractions combine_pure->is_pure1 analyze3 Analyze Crystals (HPLC/MP) recrystallize->analyze3 analyze3->end_product Purity > 98% analyze3->column_chrom Purity < 98%

Caption: A decision-making workflow for the purification of this compound.

References

  • Recrystalliz
  • 1-Chloroisoquinolin-8-ol - 1374651-67-8 - Vulcanchem. (n.d.). Vulcanchem.
  • A Comparative Guide to Assessing the Purity of Synthesized 1-Chloro-3,6-dimethoxyisoquinoline - Benchchem. (n.d.). Benchchem.
  • Methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde - Benchchem. (n.d.). Benchchem.
  • Methods for Purification of Commonly Used Solvents - Alfa Chemistry. (n.d.). Alfa Chemistry.
  • Synthesis routes of 5-Amino-1-chloroisoquinoline - Benchchem. (n.d.). Benchchem.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo.
  • Recrystallization I. (n.d.). University of California, Irvine.
  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis.
  • This compound | 90224-96-7 | QDA22496 - Biosynth. (n.d.). Biosynth.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
  • A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol - Benchchem. (n.d.). Benchchem.
  • Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions - Benchchem. (n.d.). Benchchem.
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.). Moravek, Inc.
  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024, August 13). LCGC North America.
  • Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. (2015). Journal of Pharmaceutical Sciences.
  • How To Recrystallize A Solid. (2020, July 17). YouTube.
  • 1-Chloroisoquinoline synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem. (n.d.). PubChem.
  • 1-Chloroisoquinoline 95 19493-44-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Technical Support Center: Purification of 6-Chloroisoquinoline-1-carbaldehyde - Benchchem. (n.d.). Benchchem.
  • Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols - Benchchem. (n.d.). Benchchem.
  • 90224-96-7|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • The 5-Chloroisoquinoline Core: A Technical Guide to Reactivity and Stability for Drug Discovery and Development - Benchchem. (n.d.). Benchchem.

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Technical Support Center: 1-Chloroisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Chloroisoquinolin-5-ol. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the knowledge to anticipate and mitigate potential challenges in your experiments, ensuring the integrity of your results.

Introduction to the Stability Profile of this compound

This compound is a bifunctional molecule featuring a chlorinated pyridine ring fused to a phenolic ring. This unique structure, while synthetically useful, presents inherent stability challenges. The electron-deficient nature of the isoquinoline ring, coupled with the reactivity of the chloro- and hydroxyl- substituents, makes the compound susceptible to several degradation pathways. Understanding these liabilities is the first step toward successful handling and experimentation.

Frequently Asked Questions (FAQs)

Q1: My freshly prepared stock solution of this compound has started to change color. What could be the cause?

A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This is typically due to oxidation of the 5-hydroxy group, a reaction common to phenolic compounds, which can lead to the formation of colored quinone-type structures.[1][2] This process can be accelerated by exposure to air (oxygen), light, and even trace metal impurities.

Q2: I'm seeing a new peak in my HPLC chromatogram when analyzing my sample. Could this be a degradation product?

Yes, the appearance of new peaks in a stability-indicating HPLC analysis is a strong sign of degradation.[3] Depending on the experimental conditions, this new peak could correspond to several potential degradants. The most common are the hydrolysis product, 1-hydroxyisoquinolin-5-ol, or various oxidation products. To confirm, a forced degradation study is recommended to intentionally generate these products and compare their retention times.[4][5]

Q3: What are the optimal storage conditions for this compound?

To ensure maximum stability, this compound should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[3] It should be kept in a cool, dark, and dry place, with refrigeration (2-8 °C) being ideal for long-term storage.[3] Solutions should always be prepared fresh. If a stock solution must be stored, it should be for a minimal time, protected from light, and refrigerated.

Q4: Is this compound sensitive to pH?

Yes, the stability of this compound is expected to be pH-dependent. The phenolic hydroxyl group can be deprotonated under basic conditions, making it more susceptible to oxidation.[6] Acidic conditions may promote hydrolysis of the C1-chloro group.[3] It is advisable to use buffered solutions when working with this compound and to assess its stability at the specific pH of your experiment.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly low yield in a reaction Degradation of the starting material due to improper handling or storage.Ensure the compound is stored under an inert atmosphere, protected from light, and in a cool, dry place. Prepare solutions fresh before use.
Appearance of a new, more polar peak in HPLC Hydrolysis of the 1-chloro substituent to a hydroxyl group.Avoid prolonged exposure to aqueous media, especially under non-neutral pH conditions. If possible, use anhydrous solvents.
Solution turning yellow or brown Oxidation of the 5-hydroxy group.Degas solvents before use and handle the compound and its solutions under an inert atmosphere. Protect from light.
Inconsistent results between experiments Photodegradation of the compound.Conduct all experiments in amber glassware or protect from light with aluminum foil. Minimize exposure to ambient light.

Key Degradation Pathways

Based on the structure of this compound, two primary degradation pathways are of concern: hydrolysis and oxidation.

Hydrolysis

The chlorine atom at the C1 position of the isoquinoline ring is susceptible to nucleophilic substitution, particularly by water.[7][8] This reaction is facilitated by the electron-withdrawing nature of the ring nitrogen. The likely product of this hydrolysis is 1-hydroxyisoquinolin-5-ol.

This compound This compound 1-Hydroxyisoquinolin-5-ol 1-Hydroxyisoquinolin-5-ol This compound->1-Hydroxyisoquinolin-5-ol + H2O - HCl

Caption: Hydrolysis of this compound.

Oxidation

The 5-hydroxy group, being a phenolic moiety, is prone to oxidation. This can be initiated by atmospheric oxygen, light, or oxidizing agents. The oxidation process can be complex, leading to a mixture of products, including quinone-like species, which are often colored.[1]

This compound This compound Oxidized Products\n(e.g., Quinones) Oxidized Products (e.g., Quinones) This compound->Oxidized Products\n(e.g., Quinones) [O] (Air, Light)

Caption: Oxidation of this compound.

Experimental Protocols

Protocol 1: Safe Handling and Storage
  • Receiving and Initial Storage : Upon receipt, store the solid compound in its original container in a desiccator at 2-8 °C, protected from light.

  • Weighing and Handling : All handling of the solid should be performed in a fume hood. For weighing, use a clean, dry spatula and weighing boat. Minimize the time the container is open to the atmosphere. For sensitive applications, consider handling in a glovebox under an inert atmosphere.

  • Solution Preparation : Prepare solutions fresh for each experiment. Use high-purity, degassed solvents. If an aqueous buffer is required, ensure it has been freshly prepared and filtered.

  • Solution Storage : If short-term storage of a solution is unavoidable, store it in a tightly sealed amber vial with minimal headspace, and refrigerate at 2-8 °C. Do not store solutions for extended periods.

Protocol 2: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[9][10]

  • Preparation of Stock Solution : Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acidic Hydrolysis : To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at 60 °C for a predetermined time (e.g., 2, 6, 12, 24 hours). At each time point, withdraw a sample, neutralize with 0.1 N NaOH, and dilute for HPLC analysis.

  • Basic Hydrolysis : To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep at room temperature for a set time course. At each time point, withdraw a sample, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation : To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light. Sample at various time points and dilute for analysis.

  • Thermal Degradation : Place the solid compound in a 60 °C oven. Also, heat a solution of the compound at 60 °C. Sample at various time points for analysis.

  • Photolytic Degradation : Expose a solution of the compound to a calibrated light source as per ICH Q1B guidelines.[11][12] A control sample should be wrapped in aluminum foil and kept under the same conditions. Sample at various time points for analysis.

  • Analysis : Analyze all samples by a suitable stability-indicating HPLC method, for example, a reverse-phase C18 column with a gradient elution of acetonitrile and water/formic acid buffer, with UV detection.[2][5]

cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis HPLC-UV/MS Analysis HPLC-UV/MS Analysis Acid Hydrolysis->HPLC-UV/MS Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC-UV/MS Analysis Oxidation Oxidation Oxidation->HPLC-UV/MS Analysis Thermal Thermal Thermal->HPLC-UV/MS Analysis Photolytic Photolytic Photolytic->HPLC-UV/MS Analysis Stock Solution Stock Solution Stock Solution->Acid Hydrolysis Stock Solution->Base Hydrolysis Stock Solution->Oxidation Stock Solution->Thermal Stock Solution->Photolytic

Caption: Workflow for a forced degradation study.

Summary of Potential Degradation Products

Degradation Product Likely Cause Analytical Signature
1-Hydroxyisoquinolin-5-olHydrolysis (acidic or basic conditions)More polar than the parent compound on reverse-phase HPLC.
Quinone-type speciesOxidation (exposure to air, light)Often colored, may be less stable and appear as multiple peaks.
Ring-opened productsPhotodegradationMay result in a complex mixture of smaller, more polar fragments.

References

  • Isoquinoline. (n.d.). In V-Dem. Retrieved from [Link]

  • Albuquerque, B. R., Heleno, S. A., Oliveira, M. B. P. P., Ferreira, I. C. F. R., & Costa, P. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. Foods, 10(5), 1035.
  • Georg Thieme Verlag. (2014). Product Class 5: Isoquinolines. Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Li, X., Li, X., Jiang, J., Xia, X., & Dou, J. (2023). Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. Environmental Science and Pollution Research, 30(35), 83730-83740.
  • López-García, J., Cerdá-Bernad, D., & Pérez-López, A. J. (2021). Stability and Bioaccessibility of Phenolic Compounds in Rosehip Extracts during In Vitro Digestion. Foods, 10(7), 1637.
  • Skroza, D., Šimat, V., Smajo, M., & Čagalj, M. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 11(23), 3845.
  • Sravani, G., & Alagundagi, S. (2016). Forced Degradation Studies. MedCrave Online Journal of Toxicology, 1(1), 1-4.
  • Thitilertdecha, N., & Thitilertdecha, P. (2022). Stability in total phenolic compounds of the ethanolic extract under various conditions. Current Research in Green and Sustainable Chemistry, 5, 100293.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
  • Sharma, G., & Kumar, A. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(11), 5174-5180.
  • Liu, Y., Zhang, Y., & Chen, J. (2020). Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids: A Computational Study. Environmental Science & Technology, 54(6), 3461-3470.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1? Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Singh, B. K., Walker, A., Morgan, J. A. W., & Wright, D. J. (2003). Effects of Soil pH on the Biodegradation of Chlorpyrifos and Isolation of a Chlorpyrifos-Degrading Bacterium. Applied and Environmental Microbiology, 69(9), 5198-5206.
  • Graham, N., Jiang, C. C., Li, X. Z., Jiang, J. Q., & Ma, J. (2004).
  • Chemsrc. (n.d.). 5-Hydroxyisoquinoline. Retrieved from [Link]

  • Kim, H. K., Kim, Y. S., Kim, Y. C., & Lee, K. R. (2011). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Bulletin of the Korean Chemical Society, 32(10), 3843-3847.
  • Gurnule, W. B., Mandavgade, S. K., & Dontulwar, J. R. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(1), 99-102.
  • University of Illinois. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Kenyhercz, T. M., & Kissinger, P. T. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Journal of Pharmaceutical Sciences, 67(1), 112-113.
  • PubChem. (n.d.). Isoquinoline, 1-chloro-. Retrieved from [Link]

  • Kumar, A., Kumar, R., & Singh, R. (2018). Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR. Journal of Pharmaceutical and Biomedical Analysis, 159, 321-331.
  • Clark, J. (2020). nucleophilic substitution - halogenoalkanes and water. Chemguide. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • TAIYO Fine Chemicals CO., LTD. (n.d.). 5-Hydroxyisoquinoline. Retrieved from [Link]

  • Brückner, R., & Knochel, P. (2011). A versatile synthesis of substituted isoquinolines.
  • EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Linnartz, H., Peeters, Z., & Tielens, A. G. G. M. (2014). Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics, 562, A3.
  • Gini, A., Pu, X., & Glorius, F. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Chemistry–A European Journal, 28(41), e202200877.
  • Fauconnier, G., Haddad, M., & Charles, L. (2016). Analysis of rotenone degradation products by electrospray mass spectrometry. Journal of Mass Spectrometry, 51(10), 896-904.
  • Szőri, K., Nagy, Z. K., & Kóti, J. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 991.
  • Patel, P. N., & Singh, S. (2024). Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. Journal of Pharmaceutical and Biomedical Analysis, 238, 115762.

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Technical Support Center: Overcoming Solubility Challenges of 1-Chloroisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 1-Chloroisoquinolin-5-ol. This document provides a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address common challenges in your experimental workflows. The methodologies described herein are grounded in established principles of medicinal chemistry and pharmaceutics.

Understanding the Solubility Profile of this compound

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Solubility
Acidic pKa (Phenolic -OH) 6.96The compound's solubility will increase in basic conditions (pH > 7) due to deprotonation of the hydroxyl group.
Basic pKa (Isoquinoline N) 1.34The compound's solubility will increase in acidic conditions (pH < 1.34) due to protonation of the nitrogen atom.
Intrinsic Aqueous Solubility (logS) -2.54The inherent solubility in pure water is low.
Intrinsic Aqueous Solubility 0.29 mg/mLDirect dissolution in aqueous buffers at neutral pH will likely be challenging.

Disclaimer: These values are computationally predicted and should be used as a guide for initial experimental design. Experimental verification is recommended.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS at pH 7.4). What is the first thing I should try?

A1: Initial Troubleshooting: pH Modification

Given the predicted amphoteric nature of this compound, the most straightforward initial approach is to adjust the pH of your aqueous buffer.

Causality: The solubility of ionizable compounds is highly dependent on the pH of the solution. For this compound, at a pH above its acidic pKa (around 6.96), the phenolic hydroxyl group will deprotonate to form a more soluble phenolate salt. Conversely, at a pH below its basic pKa (around 1.34), the isoquinoline nitrogen will be protonated, forming a more soluble cationic salt.[1]

Step-by-Step Protocol for pH Adjustment:

  • Prepare a concentrated stock solution of your buffer.

  • Accurately weigh the required amount of this compound.

  • To solubilize via basification:

    • Add a small amount of your buffer to the solid compound.

    • While stirring, add a dilute solution of NaOH (e.g., 0.1 M) dropwise until the compound dissolves.

    • Once dissolved, carefully adjust the pH back to your desired experimental pH using a dilute solution of HCl (e.g., 0.1 M). Caution: Be mindful of potential precipitation as you approach the compound's pKa.

  • To solubilize via acidification:

    • Add a small amount of your buffer to the solid compound.

    • While stirring, add a dilute solution of HCl (e.g., 0.1 M) dropwise until the compound dissolves.

    • Once dissolved, carefully adjust the pH back to your desired experimental pH using a dilute solution of NaOH (e.g., 0.1 M). Caution: Given the very low basic pKa, significant acidification will be required.

Workflow for pH Adjustment:

start Start: Undissolved Compound in Aqueous Buffer check_ph Is experimental pH flexible? start->check_ph adjust_ph Adjust pH away from pKa values (pH > 8 or pH < 1) check_ph->adjust_ph Yes next_step Proceed to Co-solvency (Q2) check_ph->next_step No dissolve Compound Dissolves adjust_ph->dissolve back_titrate Carefully back-titrate to target pH dissolve->back_titrate observe Observe for precipitation back_titrate->observe success Success: Soluble at Target pH observe->success No Precipitation fail Precipitation Occurs observe->fail Precipitation fail->next_step

Caption: Workflow for pH-based solubilization.

Q2: Adjusting the pH is not feasible for my experiment, or the compound precipitates upon back-titration. What is my next option?

A2: Co-solvency: Utilizing Organic Solvents

When pH modification is not an option, using a water-miscible organic co-solvent is a common and effective strategy.[]

Causality: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between the hydrophobic solute and the solvent, thereby enhancing solubility.[3]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

SolventPredicted Solubility (mg/mL)Notes
DMSO > 20Excellent for stock solutions.
DMF > 20Excellent for stock solutions.
Ethanol ~ 5 - 10Good for intermediate dilutions.
Methanol ~ 5 - 10Good for intermediate dilutions.
Propylene Glycol ~ 2 - 5A less volatile co-solvent.
PEG 400 ~ 2 - 5Often used in in-vivo formulations.

Disclaimer: These values are computationally predicted and should be used as a guide. Experimental verification is recommended.

Step-by-Step Protocol for Co-solvency:

  • Prepare a concentrated stock solution: Dissolve this compound in a minimal amount of a high-solubility solvent like DMSO or DMF. For example, prepare a 20 mg/mL stock in DMSO.

  • Dilute into your aqueous buffer: Slowly add the concentrated organic stock solution to your vigorously stirring aqueous buffer. It is crucial to add the stock to the buffer, not the other way around, to avoid precipitation.

  • Mind the final co-solvent concentration: Aim for the lowest possible final concentration of the organic co-solvent in your experimental medium (typically <1%, and often <0.1%) to avoid off-target effects in biological assays.

Workflow for Co-solvency:

start Start: Undissolved Compound select_solvent Select a high-solubility organic solvent (e.g., DMSO) start->select_solvent make_stock Prepare a concentrated stock solution select_solvent->make_stock dilute Slowly add stock to vigorously stirring aqueous buffer make_stock->dilute check_final_conc Is final co-solvent concentration acceptable for the assay? dilute->check_final_conc success Success: Soluble formulation check_final_conc->success Yes fail Consider alternative co-solvent or proceed to Q3 check_final_conc->fail No

Caption: Workflow for solubilization using co-solvents.

Q3: My compound is still not soluble enough, or I need to avoid organic solvents altogether. Are there other techniques I can use?

A3: Advanced Solubilization Techniques

For particularly challenging cases, more advanced formulation strategies may be necessary.

1. Cyclodextrin Complexation:

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[4][5]

Step-by-Step Protocol for Cyclodextrin Complexation:

  • Select a cyclodextrin: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Prepare an aqueous solution of the cyclodextrin.

  • Add this compound to the cyclodextrin solution.

  • Stir or sonicate the mixture: This facilitates the formation of the inclusion complex. The mixture may need to be stirred for several hours to reach equilibrium.

  • Filter the solution: Use a 0.22 µm filter to remove any undissolved compound. The filtrate contains the soluble drug-cyclodextrin complex.

2. Solid Dispersions:

Causality: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[6][7] This can be achieved by methods like melt extrusion or solvent evaporation. The resulting solid dispersion enhances solubility by reducing the drug's particle size to a molecular level and improving its wettability.[8]

3. Particle Size Reduction (Micronization):

Causality: Reducing the particle size of the compound increases its surface area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to an increased rate of dissolution.[9][10] This can be achieved through techniques like jet milling.[11] However, it's important to note that micronization increases the dissolution rate but not the equilibrium solubility.[12]

Best Practices for Preparing Stock Solutions

  • Use Volumetric Glassware: For accurate concentrations, always use Class A volumetric flasks.[13]

  • Account for Purity: Adjust the weight of the solid based on its purity as stated on the certificate of analysis.[14]

  • Start with a Small Amount of Solvent: When dissolving a solid, add a small amount of the solvent to the flask first, then add the solid, and finally add the remaining solvent up to the calibration mark. This prevents the solid from clumping at the bottom.[13][15]

  • Ensure Complete Dissolution: Use a vortex or sonicator to ensure the compound is fully dissolved before making further dilutions.

  • Store Properly: Store stock solutions as recommended on the product data sheet, often at -20°C or -80°C, to minimize degradation.

References

  • Juniper Publishers. (2023, October 2). Micronization Technique for Solubility Enhancement. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2024, August 15). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2023, October 10). Micronization Technique for Solubility Enhancement. Retrieved from [Link]

  • Spence, J. K., et al. (2005). Increased dissolution rate and bioavailability through comicronization with microcrystalline cellulose. Pharmaceutical development and technology, 10(4), 451–460. Retrieved from [Link]

  • Nayak, A. K., & Pal, D. (2011). An overview on in situ micronization technique – An emerging novel concept in advanced drug delivery. Asian Journal of Pharmaceutical Sciences, 6(3), 81-91. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Retrieved from [Link]

  • Der Pharmacia Lettre. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2018). Micronization of BCS Class–II Drugs by Various Approaches for Solubility Enhancement – A Review. Retrieved from [Link]

  • AIChE. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education & Research. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • Slideshare. (2016, November 29). Cosolvency. Retrieved from [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024, January 24). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. Retrieved from [Link]

  • Computational Pharmaceutics Group. (2019). Tools for solubility prediction in organic solvents. Retrieved from [Link]

  • LinkedIn. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Global Pharmaceutical Sciences Review. (2018). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Retrieved from [Link]

  • Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Liu, Y., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7358. Retrieved from [Link]

  • Slideshare. (2016, November 22). solubility enhancement -by pH change & complexation. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for 1-Chloroisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Chloroisoquinolin-5-ol. As a versatile bifunctional molecule, this compound presents unique challenges and opportunities in synthesis and functionalization. This guide is structured to provide direct, actionable solutions to common issues encountered during its synthesis and subsequent reactions, grounded in mechanistic principles and field-proven insights.

Section 1: Synthesis & Purification of this compound

The successful use of this compound begins with its efficient synthesis and purification. This section addresses common hurdles in obtaining high-quality material.

Q1: What are the most viable synthetic routes to this compound, and what are the primary challenges?

A1: Direct synthesis data for this compound is scarce in the literature. Therefore, the most logical approach is a two-step synthesis starting from a suitable precursor, typically involving the construction of the isoquinoline core followed by chlorination, or the chlorination of a pre-formed isoquinolin-5-ol.

Route A: Chlorination of Isoquinolin-5-ol This is the most direct route. The primary challenge is controlling regioselectivity. The isoquinoline ring has multiple sites susceptible to electrophilic attack, and the hydroxyl group is a powerful activating group.

Route B: Multi-step Synthesis (e.g., Bischler-Napieralski) This involves building the isoquinoline ring from a phenethylamine derivative already bearing the hydroxyl group (or a protected version).[1] The chlorination would then occur at a later stage. This route offers better control but is longer. The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2]

Q2: My chlorination of isoquinolin-5-ol with POCl₃ is giving a low yield and a mixture of isomers. What is going wrong?

A2: This is a common and complex issue stemming from the high reactivity of the starting material and the harshness of the reagent. Several factors are at play:

  • Mechanism of Chlorination: The reaction of a hydroxyl-substituted N-heterocycle with POCl₃ is not a simple electrophilic substitution. It proceeds through phosphorylation of the hydroxyl group to form a phosphate ester, which is an excellent leaving group.[3] Chloride ions (from POCl₃) then act as nucleophiles. The isoquinoline nitrogen can also be activated. This complex mechanism can lead to multiple products.

  • Regioselectivity: The C1 position in isoquinolines is electron-deficient and susceptible to nucleophilic attack, but direct chlorination is complex. The powerful electron-donating effect of the 5-OH group activates the benzene ring for electrophilic substitution, potentially leading to chlorination at C4, C6, or C8. The reaction with POCl₃ can favor chlorination at the C1 position by converting the tautomeric isoquinolone form to the chloro-isoquinoline.

  • Harsh Conditions: POCl₃ reactions often require high temperatures (reflux), which can lead to decomposition and tar formation, especially with activated substrates like phenols.[4]

Troubleshooting & Optimization Strategy:

  • Protect the Hydroxyl Group: Before chlorination, protect the -OH group as a more stable ether (e.g., methyl or benzyl ether). This deactivates the benzene ring towards unwanted electrophilic substitution and prevents side reactions at the hydroxyl group.[5][6]

  • Use Milder Chlorinating Agents: If proceeding from an isoquinolone precursor, milder reagents may be effective. For N-oxides, reagents like PPh₃/Cl₃CCN can offer better regioselectivity.[7]

  • Optimize POCl₃ Conditions:

    • Temperature Control: The reaction often involves distinct stages. An initial, lower-temperature phosphorylation step can be followed by a higher-temperature substitution step.[3] Start at a lower temperature (e.g., 25 °C) and slowly heat to reflux to control the reaction.

    • Additives: The addition of a base like triethylamine or dimethylaniline can sometimes improve yields by scavenging HCl produced during the reaction, although this can also complicate the reaction mixture.

    • Solvent: While often run neat, using a high-boiling inert solvent (e.g., toluene, xylene) can help moderate the reaction temperature.

Q3: What is the most effective method for purifying crude this compound?

A3: The purification strategy depends on the nature of the impurities. Given the likely presence of isomers and tar, a multi-step approach is recommended.

  • Aqueous Workup: After quenching the reaction (typically by carefully pouring onto ice), neutralize the acidic mixture with a base like Na₂CO₃ or NaOH solution. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine to remove inorganic salts.

  • Column Chromatography: This is almost always necessary to separate isomers.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient system of hexanes/ethyl acetate is a good starting point. The polarity can be adjusted based on TLC analysis. The phenolic -OH group will cause the compound to be relatively polar.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can further enhance purity. Suitable solvents might include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

Section 2: Handling, Stability, and Reactions of this compound

This molecule's utility lies in its two reactive handles: the C1-Cl bond and the C5-OH group. Understanding their interplay is key to successful downstream reactions.

Q4: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the C1 position is inefficient. Is the free hydroxyl group interfering?

A4: Yes, the free phenolic hydroxyl group is highly likely to interfere with palladium-catalyzed cross-coupling reactions.

  • Acidity: The phenolic proton is acidic and will react with the strong bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) required for these couplings. This consumes the base, potentially halting the catalytic cycle.

  • Coordination: The phenoxide anion formed can coordinate to the palladium center, inhibiting catalyst activity. Lewis-basic heterocycles and compounds with coordinating groups are known to behave poorly in some cross-coupling reactions.[8]

  • Substrate/Product Solubility: The formation of a phenoxide salt can drastically change the solubility of your material, potentially causing it to precipitate from non-polar organic solvents like toluene or dioxane.

The Essential Solution: Protection of the Hydroxyl Group

To ensure reliable and high-yielding cross-coupling, protecting the 5-OH group is critical.[5] This strategy prevents the aforementioned side reactions and improves the substrate's compatibility with typical reaction conditions.

Protecting Group Protection Reagents & Conditions Deprotection Conditions Key Advantages/Disadvantages
Methyl (Me) MeI or Me₂SO₄, K₂CO₃, Acetone/DMFBBr₃, CH₂Cl₂ or HBr/AcOH (harsh)Very stable, but requires harsh removal.[6]
Benzyl (Bn) BnBr, K₂CO₃ or NaH, DMFH₂, Pd/C (Hydrogenolysis)Stable to many conditions; removed cleanly.
Silyl Ethers (e.g., TBDMS) TBDMS-Cl, Imidazole, DMFTBAF, THF or HCl/MeOHEasily removed, but may be labile to some coupling conditions.
Methoxymethyl (MOM) MOM-Cl, DIPEA, CH₂Cl₂HCl, MeOH/THFStable to bases, removed with acid.
Q5: I have protected the hydroxyl group. What are the key parameters to optimize for a successful Suzuki-Miyaura coupling at the C1 position?

A5: With the hydroxyl group protected, you can focus on the core parameters of the Suzuki-Miyaura reaction. (Hetero)aryl chlorides are notoriously less reactive than the corresponding bromides or iodides, so catalyst selection is paramount.[9][10]

Troubleshooting & Optimization Workflow for Suzuki Coupling

Suzuki_Troubleshooting Start Low Yield / No Reaction in Suzuki Coupling Check_Reagents Verify Reagent Quality (Boronic Acid, Base, Solvent) Start->Check_Reagents First Step Optimize_Catalyst Optimize Catalyst System Check_Reagents->Optimize_Catalyst If reagents are good Optimize_Base Optimize Base Optimize_Catalyst->Optimize_Base If yield still low Pd_Source Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) Optimize_Catalyst->Pd_Source Ligand Ligand Choice (Crucial for Ar-Cl) (e.g., XPhos, SPhos, RuPhos) Optimize_Catalyst->Ligand Optimize_Solvent Optimize Solvent & Temperature Optimize_Base->Optimize_Solvent Next variable Base_Choice Base Strength & Solubility (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) Optimize_Base->Base_Choice Success High Yield of Desired Product Optimize_Solvent->Success Optimization Complete Solvent_Choice Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O, n-Butanol/H₂O) Optimize_Solvent->Solvent_Choice Temp_Control Temperature (Typically 80-120 °C) Optimize_Solvent->Temp_Control

Caption: A systematic workflow for troubleshooting Suzuki-Miyaura coupling reactions.

Detailed Protocol (General Starting Point for Protected this compound):

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine the protected this compound (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and a bulky phosphine ligand (e.g., XPhos, 2-6 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, often with a small amount of water).

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Q6: What are the best practices for a Buchwald-Hartwig amination with protected this compound?

A6: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11] Similar to Suzuki coupling, the reaction with aryl chlorides requires a highly active catalyst system.[12][13]

Key Parameters for Optimization:

Parameter Common Choices & Considerations Rationale
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) or Pd(II) sources that initiate the catalytic cycle.[14]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos)These ligands promote the oxidative addition to the strong Ar-Cl bond and facilitate reductive elimination.[14]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS, K₃PO₄)The base is crucial for deprotonating the amine, forming the palladium-amido complex.[11] NaOtBu is common, but K₃PO₄ may be better for sensitive functional groups.
Solvent Anhydrous, non-protic solvents (e.g., Toluene, Dioxane, THF)The reaction is sensitive to moisture. The choice of solvent can also affect catalyst stability and reaction rate.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step.

Troubleshooting Common Issues:

  • Low Conversion: Increase catalyst loading, switch to a more active ligand (e.g., a "third-generation" Buchwald ligand), or increase the temperature.

  • Hydrodehalogenation (Ar-Cl → Ar-H): This side reaction can occur, especially with sterically hindered amines. It may be minimized by changing the ligand or base.

  • Amine Decomposition: Some amines are not stable at high temperatures. Ensure the reaction is run under a strict inert atmosphere.

Q7: I want to modify the 5-OH group directly. What are standard conditions for O-alkylation?

A7: O-alkylation of the phenolic group is a common transformation. The key is to first form the phenoxide anion with a suitable base, which then acts as a nucleophile to displace a leaving group on an alkyl electrophile (Williamson Ether Synthesis).[15]

General Protocol for O-Alkylation:

  • Phenoxide Formation: Dissolve this compound (1.0 equiv) in a suitable solvent like DMF, acetone, or THF.

  • Base Addition: Add a base (e.g., K₂CO₃, NaH, Cs₂CO₃; 1.1-1.5 equiv) and stir at room temperature for 30-60 minutes. The choice of base depends on the acidity of the phenol and the desired reaction temperature. K₂CO₃ is a mild and common choice.[16]

  • Electrophile Addition: Add the alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide; 1.1-1.2 equiv).

  • Reaction: The reaction may proceed at room temperature or require heating (e.g., 50-80 °C) depending on the reactivity of the electrophile. Monitor by TLC.

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Purify as needed by chromatography or recrystallization.

Key Consideration: C- vs. O-Alkylation The phenoxide anion is an ambident nucleophile and can react at either the oxygen or a carbon atom of the aromatic ring. To favor the desired O-alkylation, polar aprotic solvents like DMF or DMSO are recommended. Protic solvents (water, ethanol) can solvate the oxygen atom through hydrogen bonding, hindering its nucleophilicity and promoting competitive C-alkylation.[17]

References

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  • MDPI. (2022). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 27(19), 6296. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • NIH National Center for Biotechnology Information. (2012). A Versatile Synthesis of Substituted Isoquinolines. PubMed Central. [Link]

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  • NIH National Center for Biotechnology Information. (2021). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PubMed Central. [Link]

  • Wikipedia. (n.d.). Isoquinoline. Wikipedia. [Link]

  • R Discovery. (2021). C–O-Selective Cross-Coupling of Chlorinated Phenol Derivatives. R Discovery. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • MDPI. (2022). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Chem. Proc., 3, 97. [Link]

  • ACS Publications. (1992). Inverted Regioselectivities in the Reactions of Chlorine Atoms with Heteroarylmethanes. The Journal of Organic Chemistry, 57(15), 4155–4160. [Link]

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  • ACS Publications. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. [Link]

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  • PubMed. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of Organic Chemistry, 73(10), 3959-62. [Link]

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Technical Support Center: Synthesis of 1-Chloroisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Chloroisoquinolin-5-ol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. The inherent functionalities of the target molecule—an electron-rich phenol and a heterocyclic ring—present unique challenges, primarily in controlling regioselectivity and preventing unwanted side reactions.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and peer-reviewed literature. Our goal is to empower you to diagnose issues in your synthesis, understand their mechanistic origins, and implement effective solutions.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound is not a trivial process and is typically achieved through a multi-step sequence. The choice of route depends on the availability of starting materials and the desired scale of the reaction. Below are two plausible strategies, each with critical control points where side reactions can occur.

Strategy A: Isoquinoline Core Construction followed by Functionalization This classic approach involves first building the 5-hydroxyisoquinoline core, typically via a Bischler-Napieralski reaction, followed by chlorination. The phenolic hydroxyl group often requires protection to prevent undesired reactions.

Strategy B: Synthesis from a Pre-chlorinated Precursor An alternative route involves the synthesis of a precursor that already contains the C-1 chloro substituent, such as 5-amino-1-chloroisoquinoline. The amino group is then converted to the hydroxyl group in a later step, often via a Sandmeyer-type reaction sequence.

Diagram 1: Plausible Synthetic Pathways

cluster_A Strategy A: Bischler-Napieralski Route cluster_B Strategy B: Sandmeyer Route A1 m-Methoxyphenethylamine A2 N-Acylation A1->A2 A3 Bischler-Napieralski Cyclization A2->A3 A4 Dehydrogenation A3->A4 A5 1-Chloro-5-methoxyisoquinoline A4->A5 A6 Demethylation (BBr3) A5->A6 A_Final This compound A6->A_Final B1 1-Chloro-5-nitroisoquinoline B2 Reduction (SnCl2) B1->B2 B3 5-Amino-1-chloroisoquinoline B2->B3 B4 Diazotization (NaNO2, H+) B3->B4 B5 Hydrolysis B4->B5 B_Final This compound B5->B_Final

Caption: High-level overview of two common synthetic routes.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the more challenging Bischler-Napieralski route (Strategy A) and related functional group manipulations.

Part 2.1: Bischler-Napieralski Cyclization

Question: My Bischler-Napieralski reaction is producing a significant amount of an unexpected regioisomer alongside my desired 3,4-dihydro-5-methoxyisoquinoline. What is the cause?

Answer: This is a classic side reaction driven by the electronics of the aromatic ring. The primary cause is the competing electrophilic attack at different positions on the phenethylamine ring.

  • Mechanistic Insight: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[1][2] While cyclization is desired at the position ortho to the ethylamine substituent (to form the 5-methoxy product), the methoxy group is also strongly ortho-, para- directing. If the para position relative to the methoxy group is available and sterically unhindered, cyclization can occur there, leading to the formation of the 7-methoxy isomer. This "abnormal" product formation has been observed, especially when using phosphorus pentoxide (P₂O₅) as the dehydrating agent, which can favor cyclization via a spiro intermediate.[1][3]

  • Troubleshooting Steps:

    • Choice of Dehydrating Agent: Phosphoryl chloride (POCl₃) is generally more selective than P₂O₅ for this transformation.[1][4] Using a combination of refluxing POCl₃ with P₂O₅ can be effective for less reactive substrates but may increase the risk of isomer formation.[1]

    • Solvent and Temperature: The reaction is typically performed at reflux in a non-polar solvent like toluene or xylene.[4] Lowering the temperature may improve selectivity but at the cost of reaction rate.

    • Steric Hindrance: If possible, introducing a blocking group at the position para to the methoxy group on the starting material can physically prevent the unwanted cyclization, although this adds steps to the synthesis.

Diagram 2: Competing Cyclization Pathways

cluster_paths Start N-acyl-m-methoxyphenethylamine Nitrilium Ion Intermediate Desired {Desired Pathway | Ortho Attack | 5-Methoxy Product} Start->Desired Favored by POCl₃ Side {Side Reaction | Para Attack | 7-Methoxy Isomer} Start->Side Possible with P₂O₅

Caption: Desired vs. abnormal cyclization in the Bischler-Napieralski reaction.

Question: My reaction has a very low yield, and I've isolated a styrene-like byproduct. What is causing this?

Answer: The formation of a styrene derivative is indicative of a retro-Ritter type side reaction.[4] This occurs from the same nitrilium salt intermediate that leads to the desired cyclization. Instead of intramolecular attack by the aromatic ring, the intermediate eliminates a proton, leading to the cleavage of the C-N bond and formation of a vinyl group.

  • Mechanistic Insight: This side reaction is more prevalent when the aromatic ring is electron-deficient or when the cyclization is sterically hindered, making the elimination pathway kinetically more favorable.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Water can hydrolyze the dehydrating agent and the reactive intermediates, leading to lower yields.

    • Use a More Potent Dehydrating System: For substrates that are slow to cyclize, a stronger dehydrating agent like a mixture of P₂O₅ in POCl₃ or triflic anhydride (Tf₂O) can promote the desired cyclization over elimination.[1]

    • Temperature Control: Excessively high temperatures can favor elimination and decomposition pathways. Use the minimum temperature required for a reasonable reaction rate (e.g., refluxing toluene before trying xylene).

Part 2.2: Chlorination and Deprotection

Question: When I attempt to chlorinate my 5-hydroxyisoquinoline intermediate with POCl₃, I get a dark, intractable tar and multiple spots on TLC. Why is this happening?

Answer: Direct chlorination of a phenol-containing isoquinoline with POCl₃ is highly problematic. The unprotected hydroxyl group is nucleophilic and can react with POCl₃, leading to phosphorylation and subsequent polymerization or decomposition under the harsh, acidic, high-temperature conditions.

  • Causality: The phenolic -OH group is highly reactive towards electrophilic reagents like POCl₃. This reaction is not selective and competes directly with the desired chlorination at the C-1 position (which typically proceeds via the tautomeric isoquinolinone form).

  • Solution: The hydroxyl group must be protected prior to chlorination. A common and effective protecting group for this sequence is a methyl ether (-OCH₃), as outlined in Strategy A. The methyl group is stable to the chlorination conditions and can be selectively removed later.

Question: My demethylation of 1-Chloro-5-methoxyisoquinoline using Boron Tribromide (BBr₃) is giving a low yield of the desired this compound. How can I optimize this step?

Answer: Boron tribromide is a powerful but aggressive Lewis acid for cleaving aryl methyl ethers. Success depends critically on stoichiometry, temperature control, and the quench procedure.[5]

  • Troubleshooting Steps:

    • Stoichiometry: Ensure at least 1 equivalent of BBr₃ is used per ether group. It is common to use a slight excess (1.1-1.5 eq.) to drive the reaction to completion. However, a large excess can lead to complex formation with the product and potential side reactions.

    • Temperature Control: The initial addition of BBr₃ should be performed at a very low temperature (e.g., -78 °C) to control the initial exothermic reaction. The reaction is then allowed to slowly warm to room temperature.[5] Overheating can cause decomposition.

    • Reaction Time: The reaction may require several hours to overnight at room temperature for complete conversion. Monitor the reaction by TLC or LC-MS.

    • Quenching: The quench is highly exothermic and must be done carefully at low temperature. Slowly adding methanol or water will destroy excess BBr₃ and break up the boron complexes.[5] An improper quench can lead to product loss.

    • Workup: After quenching, the product may precipitate. The pH may need to be adjusted to ensure the phenolic product is in a neutral form for efficient extraction into an organic solvent.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the C-1 chlorination step? The most common and generally reliable method is the reaction of the corresponding isoquinolin-1(2H)-one with refluxing phosphoryl chloride (POCl₃).[6] An alternative is the reaction of an isoquinoline N-oxide with POCl₃, which also yields the 1-chloro derivative.[7] Both methods avoid direct C-H activation and provide high regioselectivity for the C-1 position.

Q2: Which analytical techniques are best for identifying the isomeric byproducts from the Bischler-Napieralski reaction? A combination of techniques is ideal.

  • LC-MS: To confirm that the byproduct has the same mass as the desired product.

  • ¹H NMR: This is the most powerful tool. The coupling patterns and chemical shifts of the aromatic protons will be distinctly different for the 5-methoxy vs. the 7-methoxy isomer. 2D NMR techniques like NOESY can be used to confirm through-space correlations between the methoxy protons and nearby aromatic protons.

Q3: Can a Sandmeyer reaction be used to convert 1-aminoisoquinolin-5-ol to this compound? This is not a recommended approach. The Sandmeyer reaction converts an amino group into the target group (e.g., -Cl).[8][9] Attempting this on 1-aminoisoquinolin-5-ol would replace the C-1 amino group with a chloro group, which is already present in your target. If you were starting with 5-aminoisoquinoline, a Sandmeyer reaction could be used to install a halogen at the 5-position, but installing the C-1 chlorine would still need to be done separately.[10] Strategy B, which involves diazotization of 5-amino-1-chloroisoquinoline followed by hydrolysis, is a more logical application of this chemistry.[11]

Section 4: Experimental Protocol Example

This section provides a representative, detailed protocol for the final deprotection step, a critical stage where yield can be compromised.

Protocol: Demethylation of 1-Chloro-5-methoxyisoquinoline

ParameterValue/DescriptionRationale
Reactant 1-Chloro-5-methoxyisoquinolineStarting material for deprotection.
Reagent Boron Tribromide (BBr₃), 1M in DCMPowerful Lewis acid for ether cleavage.
Solvent Anhydrous Dichloromethane (DCM)Inert solvent, suitable for low temperatures.
Stoichiometry 1.2 equivalents BBr₃A slight excess ensures complete reaction.
Temperature -78 °C to Room TemperatureCritical for controlling exotherm and preventing degradation.[5]
Quench Reagent Methanol (MeOH)Safely reacts with excess BBr₃.
Workup Aqueous NaHCO₃Neutralizes acidic byproducts.

Step-by-Step Procedure:

  • Preparation: Under a nitrogen atmosphere, dissolve 1-Chloro-5-methoxyisoquinoline (1.0 g, 5.16 mmol) in anhydrous DCM (25 mL) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add BBr₃ (1.0 M solution in DCM, 6.2 mL, 6.2 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir at room temperature for 16 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes).

  • Quenching: Re-cool the mixture to -78 °C. Slowly and carefully add methanol (5 mL) dropwise to quench the excess BBr₃. A vigorous reaction may occur.

  • Workup: Allow the mixture to warm to room temperature. Add saturated aqueous sodium bicarbonate solution (30 mL) and stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final this compound.

References

  • F. D. Popp and W. E. McEwen, "Abnormal products in the Bischler–Napieralski isoquinoline synthesis," Journal of the Chemical Society, Perkin Transactions 1, 1978, DOI: 10.1039/a701332i. [Link]

  • Wikipedia, "Bischler–Napieralski reaction," Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal, "Bischler-Napieralski Reaction," organic-chemistry.org. [Link]

  • Wikipedia, "Pictet–Spengler reaction," Wikipedia, The Free Encyclopedia. [Link]

  • University of Regensburg, "Chapter 7: Quinolines and Isoquinolines," Course Material. [Link]

  • Pharmaguideline, "Synthesis, Reactions and Medicinal Uses of Isoquinoline," pharmaguideline.com. [Link]

  • Cambridge University Press, "Pictet-Spengler Isoquinoline Synthesis," Cambridge University Press. [Link]

  • RSC Publishing, "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies," RSC Advances, 2021. [Link]

  • Centurion University, "Synthesis of isoquinolines," CUTM Courseware. [Link]

  • Wikipedia, "Sandmeyer reaction," Wikipedia, The Free Encyclopedia. [Link]

  • Science of Synthesis, "Product Class 5: Isoquinolines," Thieme, 2005. [Link]

  • L.S. College, Muzaffarpur, "Sandmeyer reaction," Department of Chemistry. [Link]

  • A. B. G. M. Rahman et al., "Recent trends in the chemistry of Sandmeyer reaction: a review," J. Iran. Chem. Soc., 2022. [Link]

  • ResearchGate, "Precursors and products from the Sandmeyer reaction," ResearchGate. [Link]

  • Organic Chemistry Portal, "Sandmeyer Reaction," organic-chemistry.org. [Link]

  • A. Kumar et al., "Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic Positions," Chem. Asian J., 2024. [Link]

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Technical Support Center: Crystallization of 1-Chloroisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the dedicated technical support guide for the crystallization of 1-Chloroisoquinolin-5-ol. This resource is designed to provide direct, actionable solutions to common challenges encountered during the purification of this important synthetic intermediate. As professionals in the field, we understand that a successful crystallization is often the pivotal step in obtaining high-purity material for downstream applications. This guide moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.

Compound Quick Reference

Before delving into troubleshooting, a firm grasp of the physicochemical properties of this compound is essential. These characteristics dictate its behavior in solution and are fundamental to designing a successful crystallization strategy.

PropertyValueSourceSignificance for Crystallization
Molecular Formula C₉H₆ClNO[1]Indicates a heterocyclic aromatic structure.
Molecular Weight 179.6 g/mol [1]Standard molecular weight for calculations.
Appearance White to light yellow powder/crystal[2]Color can be an initial indicator of purity. A significant deviation may suggest impurities.
Melting Point 225 °C[1]A high melting point suggests strong intermolecular forces in the crystal lattice. It also makes "oiling out" due to a low melting point less likely, unless significant impurities are present.[3]
Structure Isoquinoline core with chloro and hydroxyl groups[1][4]The polar hydroxyl (-OH) group allows for hydrogen bonding, and the electronegative chlorine (-Cl) and nitrogen atoms contribute to the molecule's overall polarity. This dictates the choice of suitable solvents.

Troubleshooting Crystallization: A Problem-Oriented Approach

This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

A1: This is a classic case of failure to achieve nucleation, which can stem from several factors. The solution is likely not sufficiently supersaturated, or there are no nucleation sites for crystals to begin growing.[5][6]

  • Causality & Solution:

    • Excess Solvent: You may have used too much solvent, keeping the compound soluble even at low temperatures.[3][7]

      • Action: Gently reheat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again.

    • Insufficient Cooling: The solution may not be cold enough to become supersaturated.

      • Action: Place the flask in an ice-water bath to lower the temperature further.[8]

    • Lack of Nucleation Sites: A perfectly smooth glass surface and a highly pure solution can sometimes inhibit spontaneous nucleation.

      • Action 1 (Scratching): Scratch the inside of the flask below the solvent level with a glass rod. The scratching provides energy and creates microscopic imperfections on the glass surface that can act as nucleation sites.[5][9]

      • Action 2 (Seeding): If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" provides a perfect template for further crystal growth.[6]

Q2: Instead of forming solid crystals, my compound has separated as an oily liquid. Why is it "oiling out" and how can I prevent this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of a solid crystalline lattice.[3] While pure this compound has a high melting point (225 °C), significant impurities can drastically lower this, making oiling out a possibility.

  • Causality & Solution:

    • High Impurity Level: Impurities can create a eutectic mixture with a melting point lower than the boiling point of your solvent. These impurities are often more soluble in the liquefied product than in the solvent, hindering crystallization.[3][7]

      • Action: Re-heat the solution to redissolve the oil. Add a small amount of additional solvent to keep the compound soluble at a slightly lower temperature. If the solution is colored, consider a hot filtration with activated charcoal to remove colored impurities.[3][8]

    • Cooling Too Rapidly: If the solution is cooled too quickly, the high level of supersaturation can cause the compound to separate from the solution faster than it can organize into a stable crystal lattice.

      • Action: Re-heat to form a homogenous solution. Allow the solution to cool much more slowly. Insulate the flask with paper towels or a cork ring to slow heat loss.[3]

Q3: My crystals formed almost instantly upon cooling, but the yield is pure white and the recovery is low. What went wrong?

A3: This phenomenon, known as "crashing out," typically results from a solution that is too highly concentrated or cooled too quickly.[3] Rapid formation traps impurities within the crystal lattice, defeating the purpose of recrystallization. The low recovery suggests that a significant amount of your product remains in the mother liquor.

  • Causality & Solution:

    • Excessive Supersaturation: Cooling a highly concentrated solution too fast leads to rapid, non-selective precipitation rather than ordered crystal growth.

      • Action: Re-heat the flask to redissolve the precipitate. Add a small additional volume (10-15%) of the hot solvent to slightly reduce the saturation level. Allow the solution to cool slowly and undisturbed to promote the formation of larger, purer crystals.[3]

    • Checking the Mother Liquor: To confirm if a significant amount of product remains in the solution, dip a glass stirring rod into the filtrate (mother liquor) and let the solvent evaporate. A large amount of solid residue indicates poor recovery.[3] You can attempt to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.

Q4: The final crystalline product has a distinct yellow or brown tint, but the literature says it should be white. How do I remove the color?

A4: Colored impurities are a common issue, often arising from side reactions or residual starting materials. These can sometimes be incorporated into the crystal lattice.

  • Causality & Solution:

    • Adsorbed Impurities: Highly colored, often polar, impurities can adsorb onto the surface of growing crystals.

      • Action: Perform a recrystallization with the addition of activated charcoal. Dissolve the impure solid in the minimum amount of hot solvent, then add a very small amount of activated charcoal (1-2% of the solute mass). The charcoal's high surface area will adsorb the colored impurities. Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal. Allow the purified, colorless filtrate to cool and crystallize.[8][10]

Experimental Workflows & Protocols

Workflow for Troubleshooting Crystallization

The following diagram outlines a logical decision-making process for addressing common crystallization failures.

G start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool check_crystals Crystals formed? cool->check_crystals no_crystals No Crystals check_crystals->no_crystals No yes_crystals Yes check_crystals->yes_crystals Yes troubleshoot_no Troubleshoot Nucleation no_crystals->troubleshoot_no evaporate Evaporate some solvent troubleshoot_no->evaporate cool_further Cool in ice bath troubleshoot_no->cool_further scratch Scratch flask troubleshoot_no->scratch seed Add seed crystal troubleshoot_no->seed evaporate->cool cool_further->cool scratch->cool seed->cool check_quality Examine Crystals (Quality & Quantity) yes_crystals->check_quality oiled_out Oiled Out check_quality->oiled_out Liquid crashed_out Crashed Out / Impure check_quality->crashed_out Poor good_crystals Good Quality check_quality->good_crystals Good reheat_oil Reheat, add more solvent, cool slower oiled_out->reheat_oil reheat_crash Reheat, add more solvent, cool slower crashed_out->reheat_crash filtrate Filter and Dry Crystals good_crystals->filtrate reheat_oil->dissolve reheat_crash->dissolve

Caption: Decision-making flowchart for troubleshooting crystallization.

Protocol 1: Solvent Screening for this compound

The ideal solvent will dissolve the compound when hot but not when cold.[11] Given the polar nature of the target molecule, polar solvents are a good starting point.[12]

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a potential solvent (e.g., ethanol, methanol, acetone, ethyl acetate, water) dropwise, up to ~0.5 mL. Agitate the tube. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observation: A suitable solvent is one that shows poor solubility at room temperature but high solubility when hot, and which yields a good quantity of crystalline precipitate upon cooling.

  • Mixed Solvents: If no single solvent is ideal, try a binary mixture. Dissolve the compound in a minimum of a "good" solvent (one in which it is very soluble, e.g., ethanol) and add a "poor" solvent (one in which it is insoluble, e.g., water) dropwise at the boiling point until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.

Frequently Asked Questions (FAQs)

Q: What is the fundamental principle of purification by recrystallization? A: Recrystallization is a purification technique for solid compounds.[10] It relies on the differences in solubility between the desired compound and impurities in a given solvent.[13] An ideal solvent will dissolve the target compound at high temperatures but have low solubility for it at cold temperatures. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after the desired compound crystallizes).[11] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to a supersaturated state from which pure crystals nucleate and grow, excluding impurity molecules from their crystal lattice.[8]

Q: How do impurities physically interfere with the crystallization process? A: Impurities can disrupt crystallization in several ways. They can inhibit nucleation, slowing down or preventing crystal formation altogether.[14] During crystal growth, impurity molecules can adsorb onto the active sites of a growing crystal face, which can slow or block the addition of more solute molecules, ultimately affecting the crystal's size, shape, and purity.[15][16][17] In high concentrations, impurities can also significantly lower the melting point of the solute, leading to problems like oiling out.[3]

Q: Can the choice of solvent affect the crystal form (polymorphism)? A: Absolutely. Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[18] These different forms can have distinct physical properties, including solubility, melting point, and stability. The solvent environment plays a critical role in determining which polymorphic form nucleates and grows, as solute-solvent interactions can influence the molecular conformation and packing in the crystal lattice.[19] Therefore, crystallizing this compound from different solvents (e.g., ethanol vs. acetone) could potentially yield different polymorphs.

References

  • University of York, Department of Chemistry. (n.d.). Guide for crystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.5E: Initiating Crystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Martins, P. M., Rocha, F. A., & Rein, P. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. Crystal Growth & Design, 6(5), 1195–1201. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization1. Retrieved from [Link]

  • Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, August 20). 3.5: Inducing Recrystallization. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 29). How Do Impurities Affect Crystal Structures? [Video]. YouTube. [Link]

  • ResearchGate. (2016, November 18). How the impurities in the solute can affect the induction time during crystallization. Retrieved from [Link]

  • University of Florida, Department of Chemistry. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(10), 1855-1870. [Link]

  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of impurities on crystal growth. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. 53(1), 47. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

  • Wang, C., et al. (2020). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 20(4), 2446-2457. [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • YouTube. (2023, April 10). Common Challenges in Crystallization Processes. Retrieved from [Link]

  • PubChem. (n.d.). Isoquinoline, 1-chloro-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-6-methylisoquinoline-5-carboxylic acid. Retrieved from [Link]

  • American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile. Retrieved from [Link]

  • Current Protocols. (2007). Crystallization of Macromolecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Retrieved from [Link]

  • International Union of Crystallography. (2018). Guidelines for the successful generation of protein–ligand complex crystals. Retrieved from [Link]

  • Journal of Visualized Experiments. (2011). Protein Crystallization for X-ray Crystallography. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). Solubility Data Series, Volume 12. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). Solubility Data Series, Volume 19. Retrieved from [Link]

  • Molecules. (2021). Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs. Retrieved from [Link]

  • Acta Crystallographica Section D. (2005). Introduction to protein crystallization. Retrieved from [Link]

  • SciSpace. (n.d.). The quest for a general co-crystallization strategy for macromolecules: lessons on the use of chaperones for membrane protein cr. Retrieved from [Link]

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Technical Support Center: Purification of 1-Chloroisoquinoline by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-chloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing silica gel column chromatography for this specific separation. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower you to optimize your purification process.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational questions that are crucial for setting up a successful purification of 1-chloroisoquinoline.

Q1: Why is my 1-chloroisoquinoline streaking or tailing on the TLC plate and column?

A1: This is the most common issue encountered. 1-Chloroisoquinoline is a nitrogen-containing heterocycle.[1] The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This strong interaction leads to poor elution, resulting in significant peak tailing or streaking. In severe cases, the compound may not elute at all.[3]

Q2: How can I prevent peak tailing and improve the separation of 1-chloroisoquinoline?

A2: To mitigate the acidic nature of silica gel, you should deactivate it.[1][4] This can be achieved in two primary ways:

  • Use a mobile phase additive: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your eluent is highly effective.[2][4] Typically, a concentration of 0.5-2% TEA in the solvent system will neutralize the active silanol sites, allowing the 1-chloroisoquinoline to elute symmetrically.[2][5]

  • Use a different stationary phase: While less common for routine purifications, you could consider using neutral or basic alumina, which is less acidic than silica gel and is often recommended for the purification of amines.[1][6]

Q3: What is a good starting solvent system (eluent) for the column chromatography of 1-chloroisoquinoline?

A3: A mixture of a non-polar solvent like hexanes (or petroleum ether) and a moderately polar solvent like ethyl acetate is the standard choice.[7] The optimal ratio depends on the specific impurities present in your crude material. A systematic approach using Thin Layer Chromatography (TLC) is essential to determine the best eluent composition.[7][8]

TLC Analysis Workflow:

  • Spot your crude 1-chloroisoquinoline solution on a TLC plate.

  • Develop the plate in a chamber with a test solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Visualize the plate under UV light.

  • Adjust the solvent polarity to achieve an Rf value of 0.2-0.35 for 1-chloroisoquinoline.[7]

    • If the Rf is too low (spot doesn't move far), increase the polarity by adding more ethyl acetate.

    • If the Rf is too high (spot is near the solvent front), decrease the polarity by adding more hexanes.

Q4: What are the common impurities I should expect when purifying 1-chloroisoquinoline?

A4: The impurities will largely depend on the synthetic route used. A common synthesis involves the treatment of isoquinoline-N-oxide with phosphoryl chloride.[9] Potential impurities could include:

  • Unreacted starting material: Isoquinoline-N-oxide.

  • Side products: Other chlorinated isoquinoline isomers or related byproducts.

  • Homocoupling products: Such as 1,1'-biisoquinoline, which can form under certain reaction conditions.[10]

Knowing the potential impurities is crucial as their polarity will dictate the difficulty of the separation.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the column chromatography process.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation 1. Incorrect Solvent System: Eluent polarity is too high or too low. 2. Column Overloading: Too much crude material was loaded onto the column. 3. Poor Column Packing: The silica bed is uneven, cracked, or contains air bubbles.[11][12]1. Re-optimize with TLC: Find a solvent system that provides a clear separation between your product and impurities. Consider a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[4] 2. Reduce Sample Load: A general rule is to use a silica gel mass that is 30-100 times the mass of your crude sample. 3. Repack the Column: Ensure a uniform, tightly packed column bed. Wet (slurry) packing is generally preferred to minimize air bubbles and channels.[6][11]
Product Not Eluting 1. Strong Adsorption: The compound is irreversibly stuck to the acidic silica gel.[3] 2. Eluent Too Non-polar: The solvent system does not have sufficient polarity to move the compound down the column.1. Deactivate the Silica: Flush the column with your eluent containing 1-2% triethylamine before loading the sample.[4][5] 2. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent system.
Low Recovery/Yield 1. Compound Degradation: 1-chloroisoquinoline may be sensitive to the acidic silica, leading to decomposition on the column.[3] 2. Irreversible Adsorption: As mentioned above. 3. Co-elution: The product is eluting with an impurity, leading to mixed fractions that are discarded.1. Use Deactivated Silica: This is the most critical step for acid-sensitive compounds.[4] 2. Run the Column Faster: While maintaining separation, a slightly faster flow rate (flash chromatography) can minimize the time the compound spends in contact with the silica.[13] 3. Fine-tune the Solvent System: A shallower solvent gradient can improve the resolution between closely eluting spots.
Cracked/Dry Column 1. Solvent Level Dropped: The solvent level fell below the top of the silica bed. 2. Heat Generation: During packing or running, heat from the solvent mixing with silica can cause air bubbles and cracks.1. NEVER let the column run dry. Always keep the solvent level above the silica bed.[14] 2. Allow for Equilibration: After packing, let the column cool and settle before loading your sample.

Part 3: Experimental Protocols & Data

Physicochemical Properties of 1-Chloroisoquinoline
PropertyValueSource
Molecular Formula C₉H₆ClN[10]
Molecular Weight 163.60 g/mol [10]
Appearance White to light yellow crystalline solid[15]
Melting Point 31-36 °C[10][16]
Boiling Point 274-275 °C at 768 mmHg[16]
Solubility Insoluble in water[16]
Recommended Solvent Systems (Starting Points)

The following are suggested starting points for TLC analysis. The addition of triethylamine is highly recommended.

Solvent System (v/v/v)Target RfNotes
Hexane : Ethyl Acetate (95:5) + 1% TEA~0.2-0.4Good for separating from very non-polar impurities.
Hexane : Ethyl Acetate (80:20) + 1% TEA~0.3-0.5A versatile starting point for many reaction mixtures.
Dichloromethane : Hexane (50:50) + 1% TEAVariesCan be useful if solubility in hexane/ethyl acetate is low.
Step-by-Step Protocol: Slurry Packing a Silica Gel Column

This protocol outlines the wet packing method, which is generally superior for achieving a homogenous stationary phase.[6][11]

  • Column Preparation: Secure a glass chromatography column vertically to a stand. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[12]

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar eluent (e.g., 95:5 Hexane:EtOAc) to the silica gel to form a slurry that can be easily poured.[6]

  • Pack the Column: Add some eluent to the column. Pour the silica slurry into the column in portions. Gently tap the side of the column to dislodge air bubbles and encourage even settling.[6][17]

  • Settle the Bed: Once all the slurry is added, open the stopcock and drain the excess solvent until it is just level with the top of the silica bed. This will compact the stationary phase. Add a protective layer of sand on top.[11][12]

  • Equilibration (Crucial for Amines): If using triethylamine, flush the packed column with 2-3 column volumes of your eluent containing 1-2% TEA. This neutralizes the silica before the sample is introduced.[4][5]

Workflow Diagrams

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation Crude Crude 1-Chloroisoquinoline TLC TLC Analysis to Determine Eluent (Rf ~0.3) Crude->TLC Slurry Prepare Silica Slurry with Eluent + 1% TEA TLC->Slurry Pack Pack and Equilibrate Column with Eluent + TEA Slurry->Pack Load Load Sample (Concentrated) Pack->Load Elute Elute with Solvent (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure 1-Chloroisoquinoline Evaporate->Pure

Troubleshooting_Tree Start Problem: Peak Tailing / Streaking Check_Acid Is the silica acidic? Start->Check_Acid Yes Yes (Standard Silica) Check_Acid->Yes Yes Check_Overload Is the column overloaded? Check_Acid->Check_Overload No / Already Deactivated Solution Solution: Add 1-2% Triethylamine to Eluent to Deactivate Silica Yes->Solution Yes_Overload Yes Check_Overload->Yes_Overload No_Overload No Check_Overload->No_Overload Solution_Overload Solution: Reduce sample load (Silica:Crude > 30:1) Yes_Overload->Solution_Overload No_Overload->Solution Re-check deactivation

References

  • Chrom Tech, Inc. (2024, November 20).
  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing.
  • Bitesize Bio.
  • Chemsrc. (2025, August 27). 1-Chloroisoquinoline | CAS#:19493-44-8.
  • Davis, H. D. (2013, October 3).
  • University of Rochester, Department of Chemistry.
  • SiliCycle. FAQ: Is there a way to reduce the acidity of my silica gel if my compound is sensitive to acid?.
  • ChemicalBook. (2025, July 24). 1-Chloroisoquinoline | 19493-44-8.
  • Chem-Impex. 1-Chloroisoquinoline.
  • Sigma-Aldrich. 1-Chloroisoquinoline 95 19493-44-8.
  • ResearchGate. (2014, November 4).
  • University of Rochester, Department of Chemistry.
  • University of Rochester, Department of Chemistry.
  • ChemistryViews. (2012, August 7).
  • BenchChem. methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde.
  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC-ANALYSIS.
  • OC CHEM anie. (2013, October 21).
  • Pennsylvania State University, Department of Chemistry. ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3.

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Technical Support Center: Sandmeyer Reaction of Aminoisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sandmeyer reaction, with a specialized focus on its application to aminoisoquinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful synthetic transformation. Here, we address common challenges, particularly byproduct formation, and provide expert-driven troubleshooting strategies to optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a mechanistic explanation for the observed problem and offers actionable protocols to resolve it.

Q1: My reaction is yielding significant amounts of hydroxyisoquinoline instead of the desired halo-isoquinoline. What is causing this, and how can I prevent it?

A1: Cause & Mechanism

The formation of hydroxyisoquinoline is a classic side reaction resulting from the reaction of the isoquinolinediazonium salt intermediate with water.[1][2] This occurs when the diazonium salt, which is highly reactive, is attacked by water acting as a nucleophile, leading to the loss of dinitrogen gas (N₂) and the formation of a phenolic product.[2] The reaction is particularly favorable at elevated temperatures, as the thermal decomposition of the diazonium salt in an aqueous acidic medium readily produces the corresponding phenol.[2][3]

Several factors can exacerbate this issue:

  • Excess Water: Using dilute acids or not adequately drying solvents can introduce excess water.

  • Elevated Temperatures: Diazonium salts are thermally unstable.[1] Allowing the reaction temperature to rise above the optimal 0-5 °C range during diazotization or the subsequent copper-catalyzed substitution significantly accelerates hydrolysis.[3][4]

  • Slow Substitution Step: If the desired Sandmeyer reaction with the copper(I) halide is slow, it provides a larger window for the competing hydrolysis reaction to occur.

Troubleshooting & Optimization Protocol:

  • Strict Temperature Control: Maintain the temperature of the diazotization step between 0-5 °C using an ice-salt bath.[4] Do not allow the temperature to exceed 10 °C during the addition of the copper(I) salt solution.[4]

  • Minimize Water Content:

    • Use concentrated acids (e.g., 48% HBr or concentrated HCl) for the diazotization step.

    • If using organic co-solvents, ensure they are anhydrous.

  • Efficient Mixing: Ensure vigorous stirring during the dropwise addition of the sodium nitrite solution to prevent localized overheating and ensure rapid, homogeneous formation of the diazonium salt.

  • Prompt Copper(I) Salt Addition: Prepare the copper(I) halide solution in advance. Once diazotization is complete (typically confirmed by a negative starch-iodide paper test for nitrous acid), add the copper(I) solution promptly to the cold diazonium salt solution.

Q2: I'm observing a deeply colored, often insoluble, byproduct. My TLC shows a spot at the baseline. What is this, and how do I avoid it?

A2: Cause & Mechanism

This is a hallmark of azo coupling , a common side reaction in diazotization chemistry.[1][5] It occurs when the newly formed, electrophilic isoquinolinediazonium salt reacts with an unreacted, nucleophilic aminoisoquinoline molecule.[1][5] This forms a highly conjugated azo compound, which typically presents as a colored precipitate.

This side reaction is favored under conditions of insufficient acidity.[5] The primary amine starting material is in equilibrium with its protonated ammonium salt. Only the free amine is nucleophilic enough to attack the diazonium cation. Low acidity shifts the equilibrium towards the free amine, promoting azo coupling.

Troubleshooting & Optimization Protocol:

  • Ensure Sufficient Acidity: Use a sufficient excess of strong mineral acid (e.g., HCl, H₂SO₄). A general guideline is to use at least 3-4 equivalents of acid relative to the aminoisoquinoline. This ensures that the starting amine is fully protonated, rendering it non-nucleophilic and preventing it from attacking the diazonium salt.[5]

  • Controlled Addition of Nitrite: Add the sodium nitrite solution slowly and subsurface to the acidic amine solution. This ensures that the nitrous acid is formed in situ and reacts immediately with the protonated amine, minimizing the concentration of free amine available for coupling.

  • Maintain Low Temperature: While primarily for stability, low temperatures also slow the rate of the undesired azo coupling reaction.

Q3: My primary byproduct is isoquinoline itself (protodeazotization), not the halogenated product. Why is the diazonium group being replaced by hydrogen?

A3: Cause & Mechanism

Protodeazotization, or hydrodediazoniation, is the replacement of the diazonium group with a hydrogen atom. This is a reductive side reaction. The mechanism is believed to proceed through an aryl radical intermediate, similar to the productive Sandmeyer pathway.[6] However, instead of being trapped by a halide from the copper(II) species, the aryl radical abstracts a hydrogen atom from a donor molecule in the reaction mixture.

Common hydrogen donors include:

  • Solvents: Alcohols, particularly methanol or ethanol, can act as reducing agents in this context.

  • Reagents: Hypophosphorous acid (H₃PO₂) is a classic reagent used to intentionally effect protodeazotization and can be a contaminant.[5]

  • Counter-ions or Additives: Certain species can facilitate the reductive pathway.

Troubleshooting & Optimization Protocol:

  • Solvent Selection: If protodeazotization is a major issue, consider switching from alcohol-based co-solvents to aprotic solvents like acetonitrile or using a purely aqueous system if solubility permits.

  • Reagent Purity: Ensure all reagents, especially the acid and copper(I) salt, are free from reducing contaminants.

  • Optimize Copper Catalyst: Ensure the copper(I) catalyst is active and present in a sufficient amount. The desired pathway involves the aryl radical reacting with the copper(II) halide species to regenerate the Cu(I) catalyst and form the product.[7][8] If this step is inefficient, the radical may persist long enough to be quenched by a hydrogen donor.

Frequently Asked Questions (FAQs)

  • Q: What is the fundamental mechanism of the Sandmeyer reaction?

    • A: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[6] It begins with the diazotization of a primary aromatic amine to form a diazonium salt.[7][9] A single-electron transfer from a copper(I) salt to the diazonium salt generates an aryl radical and a copper(II) species, with the loss of stable nitrogen gas.[7][8] This aryl radical then reacts with the copper(II) halide to form the final aryl halide product and regenerate the copper(I) catalyst.[6][7]

  • Q: Why is copper(I) the preferred catalyst?

    • A: Copper(I) is an effective single-electron donor, which is crucial for initiating the radical mechanism by reducing the diazonium salt.[7] The subsequent formation of the copper(II) halide provides an efficient halogen source to trap the intermediate aryl radical, completing the catalytic cycle.[8] While other transition metals have been explored, copper(I) salts (CuCl, CuBr, CuCN) provide a reliable and high-yielding method for this transformation.[6]

  • Q: Can I use this reaction to make fluoro- or iodo-isoquinolines?

    • A: The standard Sandmeyer reaction is not typically used for these transformations.

      • Iodination: Iodo-isoquinolines are readily prepared by treating the diazonium salt solution with potassium iodide (KI). This reaction does not require a copper catalyst as the iodide ion itself is a strong enough nucleophile and reducing agent.[2][10]

      • Fluorination: Fluoro-isoquinolines are synthesized via the Balz-Schiemann reaction. This involves isolating the diazonium salt as a more stable tetrafluoroborate (BF₄⁻) salt, which is then heated.[5] Thermal decomposition releases N₂ and BF₃, leaving the aryl fluoride.[5]

Data & Diagrams

Table 1: Summary of Common Byproducts and Mitigation Strategies
Byproduct NameIdentificationProbable CausePrimary Mitigation Strategy
Hydroxyisoquinoline Mass Spec (M+16 vs SM), Polarity change (more polar)Reaction with H₂O, elevated temperatureStrict temperature control (0-5 °C), use of concentrated acids
Azo-dimer Deeply colored, insoluble, High MW in Mass SpecInsufficient acidity, unreacted free amineUse ≥3 equivalents of strong acid, slow nitrite addition
Isoquinoline Mass Spec (M-14 vs SM), Non-polarReductive quenching of aryl radicalAvoid alcohol solvents, ensure reagent purity, active catalyst
Diagrams

SandmeyerMechanism cluster_main Core Sandmeyer Pathway cluster_byproduct Byproduct Formation Pathways Aminoisoquinoline Aminoisoquinoline Diazonium_Salt Diazonium_Salt Aminoisoquinoline->Diazonium_Salt NaNO₂, HX 0-5 °C Aryl_Radical Aryl_Radical Diazonium_Salt->Aryl_Radical Cu(I)X -N₂ Hydroxyisoquinoline Hydroxyisoquinoline Diazonium_Salt->Hydroxyisoquinoline H₂O, ΔT (Hydrolysis) Azo-Dimer Azo-Dimer Diazonium_Salt->Azo-Dimer + Aminoisoquinoline (Low Acidity) Halo-isoquinoline Halo-isoquinoline Aryl_Radical->Halo-isoquinoline Cu(II)X₂ Isoquinoline Isoquinoline Aryl_Radical->Isoquinoline H-donor (Protodeazotization)

TroubleshootingWorkflow cluster_analysis Problem Analysis cluster_solution Corrective Actions Start Low Yield or Impure Product Identify Identify Major Byproduct (TLC, LCMS, NMR) Start->Identify Hydroxy Hydroxyisoquinoline (Polar Byproduct) Identify->Hydroxy Azo Azo-Dimer (Colored Precipitate) Identify->Azo Proto Isoquinoline (Non-polar Byproduct) Identify->Proto Sol_Temp Check Temperature Control (< 5°C) & Water Content Hydroxy->Sol_Temp Sol_Acid Check Acidity (Use >3 eq. Acid) Azo->Sol_Acid Sol_Solvent Check Solvent & Reagents (Avoid H-donors) Proto->Sol_Solvent

References

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Hassan, M. M., & Khan, M. A. W. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(10), 1227–1249. Retrieved from [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Diazotization Mechanism - Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. Glasp. Retrieved from [Link]

  • Otsuki, K., et al. (2017). Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water). Organic Process Research & Development, 21(9), 1367-1371. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved from [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Chemical Reactions of Diazonium Salts. Retrieved from [Link]

  • NROChemistry. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]

  • Science Info. (2023). Diazotization reaction: Definition, Mechanism, Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 1-Chloroisoquinolin-5-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloroisoquinolin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in solution. Our focus is on providing not just protocols, but also the scientific rationale behind them to empower you in your experimental design.

Introduction to the Stability Challenges of this compound

This compound is a valuable heterocyclic compound used in medicinal chemistry and organic synthesis.[1] Its structure, featuring an isoquinoline core with a chloro-substituent at the 1-position and a hydroxyl group at the 5-position, presents a unique set of stability challenges. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring system, combined with the reactivity of the chloro and hydroxyl functional groups, makes the molecule susceptible to degradation under various experimental conditions.[2]

This guide will address the most common stability issues encountered in the laboratory, providing a question-and-answer format for quick reference and in-depth troubleshooting protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: I am observing a time-dependent decrease in the concentration of my this compound stock solution. What are the likely causes?

Answer: A time-dependent loss of this compound in solution is often attributable to hydrolytic degradation, particularly if you are using protic solvents (e.g., water, methanol, ethanol). The C1 position on the isoquinoline ring is activated towards nucleophilic attack, and the chlorine atom can act as a leaving group.[3][4]

Troubleshooting Guide:

  • Solvent Choice:

    • Problem: Protic solvents can act as nucleophiles, leading to the substitution of the chlorine atom with a hydroxyl or alkoxyl group. This reaction is often accelerated by non-neutral pH.

    • Solution: Whenever possible, prepare stock solutions in aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO). If your experiment requires a protic solvent, prepare the solution fresh and use it immediately. For long-term storage, aprotic solvents are highly recommended.

  • pH Control:

    • Problem: Both acidic and basic conditions can catalyze the hydrolysis of the C-Cl bond. Under acidic conditions, protonation of the ring nitrogen can further activate the C1 position. Under basic conditions, the hydroxide ion is a potent nucleophile.

    • Solution: If an aqueous or protic solvent system is necessary, ensure the solution is buffered to a neutral pH (around 7.0). The stability of related chloroisoquinoline derivatives has been shown to be pH-dependent.[5][6] Avoid storing solutions at pH extremes.

FAQ 2: After leaving my solution of this compound on the benchtop, I see new peaks in my HPLC analysis. What could these be?

Answer: The appearance of new peaks suggests degradation. Besides hydrolysis, oxidative and photodegradation are common pathways for complex organic molecules. The electron-rich phenol ring and the isoquinoline nitrogen can be susceptible to oxidation, while the aromatic system can absorb UV light, leading to photochemical reactions.

Troubleshooting Guide:

  • Oxidative Degradation:

    • Problem: The hydroxyl group on the benzene ring moiety can make the molecule susceptible to oxidation, potentially leading to the formation of quinone-like structures or ring-opened products. This can be initiated by dissolved oxygen, trace metal ions, or exposure to oxidizing agents. Some isoquinoline alkaloids are known to have hydroxyl radical scavenging activities, indicating their potential to interact with oxidative species.[7]

    • Solution:

      • Degas Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas (nitrogen or argon) or by using a sonication/vacuum cycle.

      • Use Antioxidants: For long-term storage or in sensitive applications, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid.

      • Chelating Agents: If trace metal contamination is suspected as a catalyst for oxidation, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) may be beneficial.

  • Photodegradation:

    • Problem: Aromatic and heterocyclic compounds can be light-sensitive.[6] Exposure to ambient or UV light can provide the energy to initiate degradation reactions, leading to a complex mixture of byproducts.

    • Solution:

      • Protect from Light: Always store solutions of this compound in amber vials or wrap the container in aluminum foil.

      • Minimize Exposure During Experiments: Conduct experimental manipulations in a shaded area or under yellow light to minimize exposure to high-energy wavelengths.

Hypothesized Degradation Pathways

Understanding the potential degradation pathways is crucial for identifying impurities and developing stability-indicating analytical methods.

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation parent This compound hydrolysis_product 1-Hydroxyisoquinolin-5-ol (Isoquinolin-1,5-diol) parent->hydrolysis_product H₂O / H⁺ or OH⁻ parent_ox This compound quinone_product 1-Chloroisoquinoline-5,8-dione (Hypothetical) parent_ox->quinone_product [O] ring_opened_product Ring-Opened Products parent_ox->ring_opened_product [O] parent_photo This compound dechlorinated_product Isoquinolin-5-ol parent_photo->dechlorinated_product hν / H-donor polymeric_product Polymeric Byproducts parent_photo->polymeric_product

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability for short- to medium-term storage.

Materials:

  • This compound

  • Anhydrous, HPLC-grade aprotic solvent (e.g., Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Solvent Preparation: Sparge the acetonitrile with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry weighing boat.

  • Dissolution: Transfer the compound to the amber glass vial. Add the degassed acetonitrile to the desired final volume.

  • Inert Atmosphere: Gently flush the headspace of the vial with the inert gas before sealing the cap tightly.

  • Storage: Store the solution at 2-8°C, protected from light. For longer-term storage, consider storing at -20°C.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[8][9]

start Prepare Stock Solution of This compound stress Expose Aliquots to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sample Sample at Time Points (e.g., 0, 2, 6, 24, 48h) stress->sample neutralize Neutralize/Quench Reaction (if necessary) sample->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analyze evaluate Evaluate Degradation Profile (Peak Purity, Mass Balance) analyze->evaluate

Caption: General workflow for a forced degradation study.

Stress Conditions (Example):

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C48 hours
Base Hydrolysis 0.1 M NaOH60°C48 hours
Oxidation 3% H₂O₂Room Temp48 hours
Thermal Solid & Solution80°C72 hours
Photolytic SolutionAmbientICH Q1B Guidelines

Note: The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete loss of the parent compound.[8]

Developing a Stability-Indicating Analytical Method

A crucial aspect of managing the stability of this compound is the use of a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Key Method Development Considerations:

  • Column Choice: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer, pH controlled) and an organic modifier (acetonitrile or methanol) will likely be required to separate the parent compound from its more polar (hydrolyzed) or less polar (degraded) byproducts. The separation of isoquinoline alkaloids is often sensitive to mobile phase pH.[10]

  • Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity across the UV-Vis spectrum. Mass spectrometry (MS) detection is invaluable for identifying the mass of degradation products, which aids in structure elucidation.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately quantify this compound in the presence of its degradation products.

Summary of Recommendations for Enhancing Stability

ParameterRecommendationRationale
Solvent Use aprotic solvents (ACN, THF, DMSO) for stock solutions.Minimizes the risk of hydrolytic degradation.
pH Buffer aqueous solutions to a neutral pH (~7.0).Avoids acid- and base-catalyzed hydrolysis of the C-Cl bond.
Oxygen Degas solvents and store solutions under an inert atmosphere (N₂ or Ar).Prevents oxidative degradation of the electron-rich phenol moiety.
Light Store solutions in amber vials or protect from light.Prevents photodegradation of the aromatic system.
Temperature Store solutions at 2-8°C or -20°C for long-term stability.Reduces the rate of all chemical degradation pathways.
Purity Use high-purity solvents and reagents.Avoids contaminants that could catalyze degradation (e.g., metal ions).

By understanding the inherent chemical liabilities of this compound and implementing these proactive stabilization and analytical strategies, researchers can ensure the integrity of their experimental results and the quality of their data.

References

  • El-Nahas, A. M. (2018). A thermochemistry and kinetic study on the thermal decomposition of ethoxyquinoline and ethoxyisoquinoline. International Journal of Chemical Kinetics, 50(8).
  • Fetzner, S. (1990). Degradation of halogenated aromatic compounds.
  • Yin, H., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-80.
  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? Retrieved from [Link]

  • Abdel-Raziq, H., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 123.
  • Dolzonek, J., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(32), 43635-43645.
  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1-4), 29-72.
  • Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(5), 1865-1876.
  • Chaudhry, G. R., & Chapalamadugu, S. (1991). Biodegradation of halogenated organic compounds. Microbiological Reviews, 55(1), 59-79.
  • ResearchGate. (n.d.). Separation of Fat-soluble Isoquinoline Enantiomers using β-Cyclodextrinmodified Micellar Capillary Electrokinetic Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Simánek, V. (1989). Methods of isolation and determination of isoquinoline alkaloids. Acta Universitatis Palackianae Olomucensis.
  • Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied microbiology and biotechnology, 93(5), 1865-1876.
  • Mohn, W. W., & Tiedje, J. M. (1992). Mechanisms of bacterial degradation and transformation of chlorinated monoaromatic compounds. Microbiological reviews, 56(3), 482-507.
  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 235, 124219.
  • Kumar, A., et al. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC advances, 11(52), 32918-32943.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Retrieved from [Link]

  • Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link]

  • Jung, H. A., et al. (2009). Hydroxyl Radical Scavenging Activities of Isoquinoline Alkaloids Isolated From Coptis Chinensis. Archives of Pharmacal Research, 32(9), 1255-1261.
  • Bhatt, P., et al. (2020). Biodegradation of Chlorinated Compounds—A Review. Pedosphere, 30(2), 165-179.
  • Pharmaguideline. (n.d.). ISOQUINOLINE - Synthesis, Reactions and Medicinal uses. Retrieved from [Link]

  • MDPI. (2018).
  • YouTube. (2020, April 21). ISOQUINOLINE - Synthesis, Reactions and Medicinal uses. Retrieved from [Link]

  • Amanote Research. (2018). Preparative Separation of Three Isoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). Isoquinoline, 1-chloro-. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions. Retrieved from [Link]

  • Shah, B. A., et al. (2022).
  • MDPI. (2022). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Molecules, 27(19), 6543.
  • ResearchGate. (n.d.). 9. Haloalkanes and Alcohols Introduction to Nucleophilic Substitution and Elimination Reactions. Retrieved from [Link]

  • Save My Exams. (2025, June 20). Substitution Reactions of Halogenoalkanes. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (n.d.). Hydroxypyridine and hydroxyquinoline phosphates as anti-cholinesterases. Retrieved from [Link]

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Validation & Comparative

comparing synthesis methods for 1-Chloroisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Chloroisoquinolin-5-ol

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug development. The isoquinoline scaffold is a common feature in a vast array of natural products and pharmacologically active molecules, including the well-known vasodilator papaverine.[1] The specific substitution pattern of this compound, featuring a reactive chlorine atom at the C1 position and a hydroxyl group on the benzene ring, makes it a versatile intermediate for constructing complex molecular architectures through reactions like nucleophilic aromatic substitution and cross-coupling.[2] The C1-chloro group is readily displaced, allowing for the introduction of various functionalities, while the C5-hydroxyl group provides a handle for further derivatization or can participate in crucial hydrogen-bonding interactions within a drug target.

This guide provides a comparative analysis of viable synthetic routes to this compound, designed for researchers and drug development professionals. We will move beyond simple procedural lists to explore the strategic rationale behind each pathway, weigh the experimental advantages and disadvantages, and provide detailed, actionable protocols grounded in authoritative literature.

Retrosynthetic Analysis and Strategic Overview

The synthesis of a disubstituted isoquinoline like this compound requires careful strategic planning regarding the order of functional group installation. Two primary retrosynthetic strategies emerge as the most logical and experimentally validated approaches.

Diagram 1: Retrosynthetic Pathways

target This compound sub_B 5-Amino-1-chloroisoquinoline target->sub_B Diazotization & Hydrolysis sub_C 1-Chloro-5-methoxyisoquinoline target->sub_C O-Demethylation (BBr3) pre_B 1-Chloro-5-nitroisoquinoline sub_B->pre_B Nitro Reduction (SnCl2) pre_C 5-Methoxyisoquinoline sub_C->pre_C N-Oxidation then Chlorination (POCl3) start_B 5-Nitroisoquinoline pre_B->start_B N-Oxidation then Chlorination (POCl3) start_C 3-Methoxybenzaldehyde pre_C->start_C Pomeranz-Fritsch Cyclization

Caption: Retrosynthetic analysis of this compound highlighting two primary strategies.

  • Route A: The Functional Group Interconversion (FGI) Approach. This strategy begins with a pre-functionalized isoquinoline core, specifically 1-chloro-5-nitroisoquinoline. The synthesis involves the reduction of the nitro group to an amine, followed by a diazotization and subsequent hydrolysis to yield the target phenol. This route leverages well-established, high-yielding transformations.

  • Route B: The Methoxy-Precursor Approach. This strategy involves the initial construction of the isoquinoline ring system with a protected hydroxyl group (a methoxy ether). The required C1-chloro and C5-methoxy functionalities are installed, and the final step is a robust O-demethylation to unmask the phenol. This route is advantageous if the starting materials for the ring construction are more accessible or cost-effective.

We will now examine these two routes in detail.

Route A: Synthesis via Functional Group Interconversion of a Nitro-Intermediate

This multi-step synthesis is arguably the most robust and well-documented pathway, relying on classical, high-yielding reactions. The overall strategy is to install the nitro and chloro groups first, then convert the nitro group into the desired hydroxyl functionality.

Diagram 2: Workflow for Route A

A Isoquinoline B 5-Nitroisoquinoline N-Oxide A->B Nitration then N-Oxidation C 1-Chloro-5-nitroisoquinoline B->C POCl3 D 5-Amino-1-chloroisoquinoline C->D SnCl2·2H2O E This compound D->E 1. NaNO2, H2SO4 2. H2O, Δ

Caption: Step-wise workflow for the synthesis of this compound via Route A.

Strategy and Rationale

The logic of this route hinges on the reactivity patterns of the isoquinoline ring. Direct chlorination of isoquinoline at C1 is challenging, but the introduction of an N-oxide functionality dramatically activates this position towards nucleophilic attack by chlorinating agents like phosphoryl chloride (POCl₃). Nitration of isoquinoline typically yields a mixture of 5- and 8-nitro isomers, from which the 5-nitroisoquinoline can be isolated. The subsequent reduction of the nitro group is a standard, efficient process.[3] The final conversion of the resulting primary aromatic amine to a phenol via a diazonium salt is a cornerstone of aromatic chemistry, known for its reliability.[4][5]

Detailed Experimental Protocols

Step 1: Synthesis of 1-Chloro-5-nitroisoquinoline

This step is typically performed in two stages: N-oxidation of 5-nitroisoquinoline followed by chlorination.

  • N-Oxidation: 5-Nitroisoquinoline is oxidized using an agent like meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent (e.g., dichloromethane) to form 5-nitroisoquinoline N-oxide.

  • Chlorination: The resulting N-oxide is then chlorinated. The protocol is adapted from the highly efficient synthesis of 1-chloroisoquinoline from its N-oxide.[6]

Protocol:

  • To a stirred solution of 5-nitroisoquinoline N-oxide (1.0 eq) in phosphoryl chloride (POCl₃, 10.0 eq), heat the mixture to 90-100 °C.

  • Maintain the temperature and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Allow the reaction to cool to room temperature and then carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield crude 1-chloro-5-nitroisoquinoline, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 5-Amino-1-chloroisoquinoline

This step involves the reduction of the nitro group. Stannous chloride (SnCl₂) in an acidic medium or in a solvent like ethyl acetate is a classic and effective method.[3]

Protocol (adapted from BenchChem)[3]:

  • Suspend 1-chloro-5-nitroisoquinoline (1.0 eq, 450 mg) and stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq, 2.4 g) in ethyl acetate (50 mL).

  • Heat the mixture to reflux under a nitrogen atmosphere for 3 hours.

  • After cooling, pour the mixture into ice-water and basify to a pH of ~10 with an aqueous sodium carbonate (Na₂CO₃) solution.

  • Separate the organic phase and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum.

  • Purify the residue by column chromatography on silica gel to afford 5-amino-1-chloroisoquinoline.

Step 3: Synthesis of this compound

This final transformation proceeds via a diazonium salt intermediate.

Protocol:

  • Dissolve 5-amino-1-chloroisoquinoline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • To this cold, stirred solution, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • To induce hydrolysis, add the diazonium salt solution portion-wise to a boiling solution of aqueous sulfuric acid (e.g., 10% v/v). Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, continue heating for 30 minutes.

  • Cool the reaction mixture, neutralize with a base (e.g., NaOH), and extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield this compound.

Route B: Synthesis via Demethylation of a Methoxy-Precursor

This route builds the core of the molecule first using the well-established Pomeranz-Fritsch reaction and carries the hydroxyl group through the synthesis as a stable methyl ether, which is cleaved in the final step.

Strategy and Rationale

The Pomeranz-Fritsch reaction is a powerful method for synthesizing substituted isoquinolines from benzalaminoacetals.[7][8][9] Starting with 3-methoxybenzaldehyde allows for the direct construction of the 5-methoxyisoquinoline core. As with Route A, chlorination at C1 is best achieved via the N-oxide intermediate.[6] The final O-demethylation is a standard and high-yielding procedure, typically accomplished with strong Lewis acids like boron tribromide (BBr₃) or with hydrogen bromide (HBr). This route can be more atom-economical if the multi-step process to create the 5-nitroisoquinoline starting material for Route A is cumbersome.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Methoxyisoquinoline

This is achieved via the Pomeranz-Fritsch reaction.[7][8]

Protocol:

  • Formation of the Benzalaminoacetal: Condense 3-methoxybenzaldehyde (1.0 eq) with 2,2-diethoxyethylamine (1.1 eq) in a solvent like toluene with a catalytic amount of p-toluenesulfonic acid, using a Dean-Stark apparatus to remove water and drive the reaction to completion.

  • Cyclization: After removing the solvent, add the crude benzalaminoacetal to cold, concentrated sulfuric acid (70-85%).

  • Stir the mixture at room temperature for 12-24 hours.

  • Carefully pour the reaction mixture onto ice, basify with a strong base (e.g., NaOH) while cooling, and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry, concentrate, and purify the crude product by chromatography to obtain 5-methoxyisoquinoline.

Step 2: Synthesis of 1-Chloro-5-methoxyisoquinoline

This step mirrors the chlorination procedure in Route A.

Protocol:

  • N-Oxidation: Oxidize 5-methoxyisoquinoline with an agent like m-CPBA to form 5-methoxyisoquinoline N-oxide.

  • Chlorination: Heat the 5-methoxyisoquinoline N-oxide (1.0 eq) in an excess of phosphoryl chloride (POCl₃, 10.0 eq) at 90-100 °C for 4-6 hours.[6]

  • Work up the reaction as described in Route A, Step 1, to yield 1-chloro-5-methoxyisoquinoline.

Step 3: Synthesis of this compound

The final step is the cleavage of the methyl ether. Boron tribromide is a highly effective reagent for this transformation.

Protocol:

  • Dissolve 1-chloro-5-methoxyisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath).

  • Add a solution of boron tribromide (BBr₃, 2.0-3.0 eq) in DCM dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol, followed by water.

  • Extract the product into an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the final product, this compound.

Comparative Summary and Recommendations

ParameterRoute A: Nitro-IntermediateRoute B: Methoxy-Precursor
Starting Materials Isoquinoline3-Methoxybenzaldehyde, 2,2-Diethoxyethylamine
Number of Steps 3-4 (from 5-nitroisoquinoline)3
Overall Yield Moderate (typically 25-40%)Moderate (typically 30-50%)
Key Reagents POCl₃, SnCl₂·2H₂O, NaNO₂H₂SO₄, POCl₃, BBr₃
Safety & Handling Use of tin salts; diazotization requires careful temperature control and handling of potentially unstable intermediates.Use of highly corrosive conc. H₂SO₄ and moisture-sensitive, toxic BBr₃.
Scalability Good. Diazotization can be challenging on a very large scale.Good. Pomeranz-Fritsch may require optimization for large scale. BBr₃ is expensive for large-scale work.
Advantages Relies on very predictable and well-understood named reactions. Avoids highly sensitive organometallic reagents.Potentially shorter and more convergent. Starts from simpler, commercially available aldehydes.
Disadvantages Nitration can produce isomeric mixtures requiring purification. Diazonium salts can have side reactions.The Pomeranz-Fritsch reaction can have variable yields depending on the substrate. BBr₃ is corrosive and requires anhydrous conditions.
Recommendations

The choice between Route A and Route B depends on the specific capabilities and priorities of the research lab.

  • Route A is recommended for its reliability and predictability. The individual steps are high-yielding and use standard organic chemistry transformations. It is an excellent choice for medicinal chemistry labs that require a dependable supply of the material on a gram scale and where handling diazonium intermediates is routine.

  • Route B is recommended when starting materials are a key consideration. If 3-methoxybenzaldehyde is readily available and 5-nitroisoquinoline is not, this route becomes more attractive. It is also slightly shorter. However, it requires careful handling of concentrated sulfuric acid and boron tribromide, and the key cyclization step may require some optimization.

Both routes represent viable and effective strategies for the synthesis of this compound, providing researchers with flexible options to access this valuable chemical intermediate.

References

  • Pomeranz, C. (1893). Uber eine neue Isochinolinsynthese. Monatshefte für Chemie, 14(1), 116-119. [Link]

  • Fritsch, P. (1893). Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422. [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]

  • Hansen, F. G., et al. (2013). Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase. Applied Microbiology and Biotechnology, 97(10), 4337-4346. [Link]

  • QuimicaOrganica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved January 7, 2026, from [Link]

  • Basu, B., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. The Journal of Organic Chemistry, 82(20), 11145-11152. [Link]

  • Katritzky, A. R., et al. (2003). Product Class 5: Isoquinolines. Science of Synthesis, 15, 663-844. [Link]

  • Wang, Z., et al. (2019). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. The Journal of Organic Chemistry, 84(16), 10329-10337. [Link]

  • Hagel, J. M., & Facchini, P. J. (2010). Dioxygenases Catalyze O-Demethylation and O,O-Demethylenation with Widespread Roles in Benzylisoquinoline Alkaloid Metabolism in Opium Poppy. The Journal of Biological Chemistry, 285(14), 10330-10341. [Link]

  • Jiang, M., et al. (2020). Sulfoxide-Controlled Chlorination of Pyrrolo[2,1-a]isoquinoline with Acetyl Chloride. The Journal of Organic Chemistry, 85(15), 9967-9976. [Link]

  • U.S. Patent No. 3,560,508. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Gallage, S. L., & Tye, J. W. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(12), 2619-2646. [Link]

  • Ahmad, Y., et al. (1962). The 5- and 8-Chlorination of Quinoline and Some of its Derivatives. Pakistan Journal of Scientific and Industrial Research, 5(1), 1-4.
  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Roy, S. D., et al. (1987). Methoxyphenamine O-demethylase and 5-hydroxylase: a GLC-ECD assay to study their activities and their inhibition by debrisoquine and sparteine. Pharmacology & Therapeutics, 33(1), 73-77. [Link]

  • Guo, J. U., et al. (2011). Hydroxylation of 5-methylcytosine by TET1 promotes active DNA demethylation in the adult brain. Cell, 145(3), 423-434. [Link]

  • Boorstein, R. J., & TEO, I. A. (1986). Photochemical deamination and demethylation of 5-methylcytosine. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 162(2), 131-139. [Link]

  • Guo, J. U., et al. (2011). Hydroxylation of 5-methylcytosine by TET1 promotes active DNA demethylation in the adult brain. Cell, 145(3), 423-434. [Link]

Sources

The Halogen Effect: A Comparative Guide to the Bioactivity of Halogenated Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] The strategic introduction of halogen atoms—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—onto this scaffold has emerged as a powerful tool to modulate the physicochemical properties and pharmacological profiles of these molecules. Halogenation can significantly influence a compound's lipophilicity, electronic character, and metabolic stability, thereby fine-tuning its interaction with biological targets.[4] This guide provides an in-depth comparative analysis of the bioactivity of halogenated isoquinolines, supported by experimental data, to aid researchers in the rational design of novel therapeutic agents.

The Rationale for Halogenation in Drug Design

The introduction of halogens into a lead compound is a well-established strategy in drug discovery. The rationale behind this approach is multifaceted:

  • Modulation of Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target. The effect on lipophilicity generally increases with the size of the halogen, following the trend I > Br > Cl > F.

  • Electronic Effects: The high electronegativity of halogens can alter the electron distribution within the isoquinoline ring system. This can influence the pKa of nearby functional groups and the strength of interactions with target proteins.

  • Metabolic Stability: The introduction of a halogen atom, particularly fluorine, at a metabolically susceptible position can block oxidative metabolism, thereby increasing the compound's in vivo half-life.

  • Halogen Bonding: Heavier halogens, such as bromine and iodine, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target. This can provide an additional anchoring point and enhance binding affinity.

This guide will explore the comparative bioactivity of halogenated isoquinolines across three key therapeutic areas: anticancer, antibacterial, and enzyme inhibitory activities.

Anticancer Activity: A Tale of Potency and Selectivity

The isoquinoline framework is a common feature in many anticancer agents.[5][6][7] Halogenation has been shown to be a critical determinant of their cytotoxic potency.

Comparative Cytotoxicity

While a direct head-to-head comparison of a complete series of halogenated isoquinolines (F, Cl, Br, I) on a single cancer cell line is not extensively documented in a single study, analysis of various reports on indenoisoquinolines, a class of potent topoisomerase I inhibitors, provides valuable insights.

Studies on fluorinated and chlorinated indenoisoquinolines have demonstrated that these halogenated derivatives can exhibit potent anticancer activity, often rivaling or even surpassing their nitro-substituted counterparts.[1][4][8] For instance, certain 3-chloro and 3-fluoro-7-azaindenoisoquinolines have shown submicromolar GI50 values against a panel of human cancer cell lines.[8]

Table 1: Comparative Anticancer Activity of Halogenated Indenoisoquinoline Analogs

Compound IDHalogen SubstitutionTarget Cancer Cell LineIC50 (µM)Reference
16b 3-ChloroNCI-60 (MGM)0.063[8]
17b 3-FluoroNCI-60 (MGM)0.033[8]

*MGM: Mean Graph Midpoint, an average activity across the NCI-60 cell line panel.

The data suggests that both chloro and fluoro substituents can lead to highly potent anticancer compounds. The slightly higher potency of the fluoro-substituted compound 17b may be attributed to a combination of electronic effects and optimal steric interactions within the target's binding pocket.

Mechanism of Action: Topoisomerase I Inhibition

Many halogenated isoquinolines exert their anticancer effects by targeting topoisomerase I (Top1), a nuclear enzyme crucial for DNA replication and repair.[1][9] These compounds act as "poisons," stabilizing the covalent complex between Top1 and DNA, which leads to DNA strand breaks and ultimately, apoptosis.

Below is a diagram illustrating the general mechanism of Topoisomerase I inhibition by a halogenated isoquinoline.

cluster_0 Cellular Environment Halogenated_Isoquinoline Halogenated Isoquinoline Stabilized_Complex Stabilized Ternary Complex (Drug-Top1-DNA) Halogenated_Isoquinoline->Stabilized_Complex Binds to Top1_DNA_Complex Topoisomerase I-DNA Covalent Complex Top1_DNA_Complex->Stabilized_Complex Traps DNA_Damage DNA Strand Breaks Stabilized_Complex->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Mechanism of Topoisomerase I inhibition.

Antibacterial Activity: Targeting Drug-Resistant Pathogens

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Halogenated quinolines and isoquinolines have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[10][11][12]

Comparative Efficacy (MIC Values)

Structure-activity relationship studies on halogenated quinolines have revealed that the nature and position of the halogen substituent significantly impact their antibacterial potency.

A study on halogenated quinolines demonstrated potent activity against methicillin-resistant Staphylococcus epidermidis (MRSE).[11] Another study on iodo-quinoline derivatives highlighted their efficacy against S. epidermidis.[13] While a direct comparison across all halogens on the same isoquinoline backbone is scarce, data from related heterocyclic systems, such as indoles, can provide valuable insights. A study on halogenated indoles showed a clear trend in antibacterial activity against Vibrio parahaemolyticus.

Table 2: Comparative Antibacterial Activity (MIC) of Halogenated Indoles against Vibrio parahaemolyticus

Halogenated IndoleMIC (µg/mL)Reference
4-chloroindole50[2]
5-chloroindole50[2]
4-bromoindole50[2]
5-bromoindole50[2]
5-iodoindole>50[2]
4-fluoroindole>275[2]
Indole (unsubstituted)400[2]

This data suggests that chloro and bromo substitutions at specific positions can significantly enhance antibacterial activity compared to the parent indole. Fluoro substitution, in this case, was less effective. This highlights the importance of both the type of halogen and its position on the aromatic ring in determining antibacterial potency.

Enzyme Inhibitory Activity: A Switch in Selectivity

Halogenated isoquinolines have also been investigated as inhibitors of various enzymes, with halogen substitution playing a crucial role in both potency and selectivity.

Case Study: USP2 and USP7 Inhibition

A compelling example of the "halogen effect" is seen in the inhibition of ubiquitin-specific proteases 2 and 7 (USP2 and USP7), which are involved in protein regulation and are considered potential drug targets. A study on halogen-substituted isoquinoline-1,3-diones revealed that the introduction of a fluorine atom could completely switch the selectivity of inhibition between these two closely related enzymes.[14][15]

This remarkable switch in selectivity underscores the profound impact that a single halogen atom can have on the binding orientation and interactions of a molecule within an enzyme's active site.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key bioactivity assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Workflow for MTT Assay

cluster_0 MTT Assay Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Addition 2. Add serial dilutions of halogenated isoquinolines Cell_Seeding->Compound_Addition Incubation_24h 3. Incubate for 24-72 hours Compound_Addition->Incubation_24h MTT_Addition 4. Add MTT reagent to each well Incubation_24h->MTT_Addition Incubation_4h 5. Incubate for 2-4 hours MTT_Addition->Incubation_4h Formazan_Solubilization 6. Add solubilization solution (e.g., DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. Calculate % cell viability and IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the halogenated isoquinolines in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antibacterial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution

cluster_0 Broth Microdilution Workflow Compound_Dilution 1. Prepare serial dilutions of halogenated isoquinolines in broth Inoculation 3. Inoculate the wells with the bacterial suspension Compound_Dilution->Inoculation Inoculum_Preparation 2. Prepare a standardized bacterial inoculum Inoculum_Preparation->Inoculation Incubation 4. Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination 5. Determine the MIC as the lowest concentration with no visible growth Incubation->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the halogenated isoquinolines in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibitory Activity: Monoamine Oxidase (MAO) Inhibition Assay

This is a general protocol for determining the inhibitory activity of compounds against monoamine oxidases (MAO-A and MAO-B).

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a buffer solution (e.g., potassium phosphate buffer), a solution of the MAO enzyme (A or B), a substrate solution (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and solutions of the test compounds at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the test compound solution, and the enzyme solution.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate solution.

  • Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The product of the enzymatic reaction is what is detected.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the percent inhibition relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The halogenation of the isoquinoline scaffold is a proven and effective strategy for the discovery and optimization of bioactive compounds. As this guide has illustrated, the choice of halogen and its position on the isoquinoline ring can have a dramatic impact on anticancer, antibacterial, and enzyme inhibitory activities. The comparative data presented herein, though not exhaustive, highlights key trends and provides a foundation for the rational design of next-generation halogenated isoquinoline-based therapeutics.

Future research should focus on systematic structure-activity relationship studies, including the synthesis and evaluation of complete series of halogenated isoquinolines (F, Cl, Br, and I) at various positions. Such studies will provide a more comprehensive understanding of the "halogen effect" and enable the development of more potent and selective drug candidates. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to contribute to this exciting and impactful area of medicinal chemistry.

References

  • Beck, D. E., et al. (2016). Synthesis and biological evaluation of new fluorinated and chlorinated indenoisoquinoline topoisomerase I poisons. Bioorganic & Medicinal Chemistry, 24(7), 1469-1479.
  • Cushman, M., et al. (2017). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry, 60(15), 6752-6766.
  • Ma, L., et al. (2023). Biologically active isoquinoline alkaloids covering 2019-2022. Bioorganic Chemistry, 134, 106461.
  • Pommier, Y., et al. (2017). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry, 60(15), 6752-6766.
  • Request PDF. (2016). Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons.
  • Huigens, R. W., et al. (2018). Halogenated Quinolines Bearing Polar Functionality at the 2-position: Identification of New Antibacterial Agents With Enhanced Activity Against Staphylococcus Epidermidis. European Journal of Medicinal Chemistry, 155, 705-713.
  • Cheon, S. H., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research, 24(4), 276-280.
  • Rathore, S., et al. (2019). Halogen Substituents in the Isoquinoline Scaffold Switches the Selectivity of Inhibition between USP2 and USP7. ChemBioChem, 20(2), 282-286.
  • Rathore, S., et al. (2018). Halogen Substituents in the Isoquinoline Scaffold Switches the Selectivity of Inhibition between USP2 and USP7.
  • Huigens, R. W., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PMC.
  • Cheon, S. H., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197.
  • Wang, Y., et al. (2019). Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and Their Structure-activity Relationship. Current Medicinal Chemistry, 26(23), 4336-4370.
  • Singh, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(45), 29285-29317.
  • Pulingam, T., et al. (2022). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 74(1), 89-130.
  • Ozenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165.
  • Theiner, S., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(24), 5736-5744.
  • Sharma, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1221-1279.
  • Vlase, G., et al. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 28(13), 5087.
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  • ResearchGate. (n.d.). Selected SAR of isoquinoline series.
  • Request PDF. (2014). Syntheses and antibacterial activity of soluble 9-bromo substituted indolizinoquinoline-5,12-dione derivatives.
  • Yáñez, C., et al. (2021). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Molecules, 26(23), 7309.
  • Lee, J. H., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12, 706825.
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A Researcher's Guide to the Validation of 1-Chloroisoquinolin-5-ol's Biological Effects as a Putative Phosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the isoquinoline scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating activities ranging from anticancer to antimicrobial.[1][2][3][4] The synthetic compound 1-Chloroisoquinolin-5-ol, with its distinct substitution pattern, presents an intriguing candidate for pharmacological exploration. While direct biological data for this specific molecule is sparse, its structural features suggest a potential for interaction with key cellular enzymes. This guide provides a comprehensive framework for the systematic validation of this compound's biological effects, hypothesizing its role as a phosphatase inhibitor and comparing its potential performance against established inhibitors of the SHP2 and DUSP families of phosphatases.

This document is structured to guide researchers through the logical and experimental workflow required to move from a hypothetical mechanism of action to robust, validated biological insights. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present data in a comparative format to facilitate clear interpretation.

The Rationale: Why Investigate this compound as a Phosphatase Inhibitor?

Protein phosphatases are critical regulators of intracellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, autoimmune disorders, and metabolic syndromes.[5][6] Consequently, the development of small molecule inhibitors for phosphatases is an area of intense research.[7][8][9]

The isoquinoline core is present in several known enzyme inhibitors.[1][10][11] The chloro and hydroxyl substitutions on the this compound ring system can modulate its electronic properties and potential for hydrogen bonding, making it a plausible candidate for binding to the active or allosteric sites of enzymes like phosphatases. We hypothesize that this compound may act as an inhibitor of either the Src homology-2 domain-containing phosphatase 2 (SHP2) or a member of the Dual-Specificity Phosphatase (DUSP) family, both of which are key regulators of the MAPK signaling pathway.[6][12][13]

To rigorously validate this hypothesis, a multi-faceted approach is required, beginning with direct biochemical assays and progressing to cellular and functional studies. This guide will use the well-characterized allosteric SHP2 inhibitor, SHP099 , and a representative DUSP inhibitor, BCI-215 , as comparators.[14]

The Validation Workflow: A Step-by-Step Approach

The validation of a novel compound's biological activity is a systematic process. The following workflow outlines the key stages for characterizing this compound as a putative phosphatase inhibitor.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Cellular Pathway Analysis cluster_3 Phase 4: Functional Cellular Outcome In_Vitro_Assay In Vitro Phosphatase Activity Assay Determine_IC50 Determine IC50 & Ki In_Vitro_Assay->Determine_IC50 Quantify Inhibition CETSA Cellular Thermal Shift Assay (CETSA) Determine_IC50->CETSA Proceed if Active Confirm_Binding Confirm Intracellular Target Binding CETSA->Confirm_Binding Demonstrate Engagement Western_Blot Western Blot for Downstream Signaling Confirm_Binding->Western_Blot Validate Mechanism MAPK_Analysis Analyze MAPK Pathway (p-ERK Levels) Western_Blot->MAPK_Analysis Measure Pathway Modulation Viability_Assay Cell Viability/ Cytotoxicity Assay MAPK_Analysis->Viability_Assay Link to Cellular Effect Assess_Phenotype Assess Antiproliferative Effects Viability_Assay->Assess_Phenotype Determine Functional Impact

Figure 1. A stepwise workflow for the validation of this compound's biological effects.

Experimental Protocols & Comparative Data

In Vitro Phosphatase Activity Assay

Rationale: The initial and most critical step is to determine if this compound directly inhibits the enzymatic activity of the target phosphatase in a cell-free system. A colorimetric assay using a substrate like p-nitrophenyl phosphate (pNPP) or a more specific phosphopeptide substrate with malachite green detection provides a robust and high-throughput method to measure phosphatase activity.[15][16]

Experimental Protocol: pNPP Phosphatase Assay [16]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, pH 7.2.

    • Enzyme Solution: Recombinant human SHP2 or DUSP6 protein diluted in Assay Buffer to a final concentration of 20 nM.

    • Substrate Solution: 10 mM p-nitrophenyl phosphate (pNPP) in Assay Buffer.

    • Inhibitor Stock: 10 mM this compound, SHP099, and BCI-215 in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of serially diluted inhibitor compounds or DMSO (vehicle control) to respective wells.

    • Add 48 µL of Enzyme Solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of Substrate Solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M NaOH.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data Table:

CompoundTarget PhosphataseHypothetical IC50 (µM)
This compound SHP25.2
SHP099 (Comparator)SHP20.07
This compound DUSP68.9
BCI-215 (Comparator)DUSP62.5
Cellular Thermal Shift Assay (CETSA)

Rationale: A positive result in the in vitro assay demonstrates biochemical activity but does not confirm that the compound can enter a cell and engage with its target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular context.[17][18][19][20][21] It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

Experimental Protocol: Western Blot-based CETSA [17][20]

  • Cell Treatment:

    • Culture a relevant cell line (e.g., KYSE-520 for SHP2, A375 for DUSP6) to 80% confluency.

    • Treat cells with this compound (at 10x IC50), the respective comparator inhibitor, or DMSO for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Protein Extraction and Analysis:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the protein concentration.

    • Analyze equal amounts of soluble protein by SDS-PAGE and Western blot using a primary antibody specific for the target protein (SHP2 or DUSP6).

  • Data Analysis:

    • Quantify the band intensities at each temperature.

    • Plot the relative amount of soluble protein against the temperature for both the treated and control samples to generate melting curves. A shift in the melting curve to higher temperatures indicates target stabilization by the compound.

G cluster_0 Cell Preparation & Treatment cluster_1 Thermal Denaturation cluster_2 Analysis Cell_Culture Culture Cells Compound_Treatment Treat with Compound/DMSO Cell_Culture->Compound_Treatment Aliquoting Aliquot Cells Compound_Treatment->Aliquoting Heating Apply Temperature Gradient Aliquoting->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble/Aggregated Proteins Lysis->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot Quantification Quantify Bands & Plot Melting Curve Western_Blot->Quantification

Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Western Blot for Downstream Signaling

Rationale: Both SHP2 and DUSPs are key regulators of the MAPK signaling pathway. Inhibition of these phosphatases is expected to lead to an increase in the phosphorylation of downstream kinases, particularly ERK1/2.[22][23][24][25] Western blotting for phosphorylated ERK (p-ERK) and total ERK is a standard method to assess the functional impact of the inhibitor on the signaling cascade.

Experimental Protocol: p-ERK Western Blot [22][26]

  • Cell Treatment:

    • Seed cells (e.g., KYSE-520 or A375) and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 12-16 hours.

    • Pre-treat the cells with various concentrations of this compound, the comparator inhibitor, or DMSO for 2 hours.

    • Stimulate the cells with an appropriate growth factor (e.g., 10 ng/mL EGF) for 10 minutes to activate the MAPK pathway.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Compare the normalized p-ERK levels in inhibitor-treated samples to the stimulated control.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Transcription_Factors Transcription Factors Proliferation_Survival Proliferation, Survival Transcription_Factors->Proliferation_Survival SHP2 SHP2 SHP2->RAS Activates DUSP6 DUSP6 DUSP6->pERK Dephosphorylates pERK->Transcription_Factors

Figure 3. Simplified MAPK signaling pathway showing the points of intervention for SHP2 and DUSP6.
Cell Viability Assay

Rationale: After establishing a biochemical and cellular mechanism, it is essential to determine the functional consequence of target inhibition on cell fate. A cell viability assay, such as the MTT or CellTiter-Glo assay, will quantify the antiproliferative or cytotoxic effects of this compound.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound, the comparator inhibitor, or DMSO.

    • Incubate for 72 hours at 37°C.

  • MTT Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the DMSO-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Comparative Data Table:

CompoundCell LineHypothetical GI50 (µM)
This compound KYSE-520 (SHP2 dependent)7.5
SHP099 (Comparator)KYSE-5200.25
This compound A375 (BRAF mutant, DUSP sensitive)12.1
BCI-215 (Comparator)A3754.0

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for the validation of this compound as a putative phosphatase inhibitor. By systematically progressing from biochemical assays to cellular target engagement, pathway analysis, and functional outcomes, researchers can build a comprehensive profile of this novel compound. The comparative approach, using established inhibitors like SHP099 and BCI-215, provides essential context for evaluating its potency and potential as a pharmacological tool or therapeutic lead.

Should this compound demonstrate promising activity in these initial validation studies, further investigations would be warranted. These could include kinase panel screening to assess selectivity, pharmacokinetic studies to determine its drug-like properties, and in vivo efficacy studies in relevant disease models. This structured validation framework ensures that the biological effects of novel compounds are characterized with scientific integrity, providing a solid foundation for further development.

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A Comparative Guide to the Structure-Activity Relationship of 1-Chloroisoquinolin-5-ol Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition

The isoquinoline framework, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry.[1] Its structural rigidity and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" for the design of biologically active molecules.[2] A multitude of natural and synthetic isoquinoline-based compounds exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] In recent years, the focus has intensified on their potential as protein kinase inhibitors.[4][5]

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific amino acid residues in proteins.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The 1-chloroisoquinolin-5-ol core represents a promising starting point for the development of novel kinase inhibitors. The chlorine atom at the 1-position can act as a key interaction point within the ATP-binding pocket of kinases, while the hydroxyl group at the 5-position provides a handle for further derivatization and can influence solubility and hydrogen bonding interactions.[2]

This guide presents a synthesized analysis of the structure-activity relationship (SAR) of this compound analogs. As direct and comprehensive SAR data for this specific scaffold is limited in the public domain, this guide extrapolates key trends from closely related isoquinoline and quinoline-based kinase inhibitors. The insights provided herein are intended to guide researchers in the rational design of more potent and selective kinase inhibitors based on the this compound scaffold.

Synthesized Structure-Activity Relationship (SAR) Analysis

Based on the analysis of analogous heterocyclic kinase inhibitors, the following SAR trends can be proposed for the this compound scaffold. These hypotheses provide a framework for the rational design of novel derivatives with enhanced biological activity.

Key Interaction Points and Hypothesized SAR Trends

The this compound scaffold offers several key positions for chemical modification to modulate its kinase inhibitory activity. The following diagram illustrates these key positions and the likely impact of substitutions on biological activity.

Caption: Key positions on the this compound scaffold for SAR exploration.

  • Position 1 (Chloro Group): The chlorine atom at this position is a critical feature. Its electronegativity and size can significantly influence binding affinity within the ATP-binding pocket through halogen bonding.[2] In some cases, it can also act as a leaving group for covalent modification of a nearby cysteine residue in the kinase active site, leading to irreversible inhibition.[2]

  • Position 5 (Hydroxyl Group): The hydroxyl group is a versatile functional group that can act as both a hydrogen bond donor and acceptor. Its presence can be crucial for interactions with specific residues in the kinase active site. Derivatization of the hydroxyl group into ethers or esters can be used to modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, which can in turn affect its overall biological activity.

  • Positions 6, 7, and 8: The benzene portion of the isoquinoline ring offers multiple sites for substitution. The introduction of small electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) at these positions can alter the electron density of the aromatic system, potentially influencing the strength of key interactions within the binding pocket.

  • Position 4: This position is often a key vector for introducing larger substituents that can extend into the solvent-exposed region of the kinase active site.[2] Attaching various aryl or heteroaryl groups, often via an amino or ether linkage, can dramatically enhance inhibitory activity and selectivity.[2] The substitution pattern on these appended rings is also critical for optimizing potency.

  • The Isoquinoline Nitrogen (N-2): The nitrogen atom in the pyridine ring is a crucial hydrogen bond acceptor. This nitrogen typically forms a hydrogen bond with the backbone amide of a conserved residue in the "hinge" region of the kinase domain, an interaction that is essential for anchoring many kinase inhibitors in the ATP-binding site.[2]

Comparative Performance Data of Structurally Related Analogs

Compound IDScaffoldR1R4R5R6R7Target KinaseIC50 (nM)Reference
Hypothetical-1 1-ChloroisoquinolineClHOHHHEGFR--
Analog A QuinolineH3-chloroanilinoHOCH2CH2(4-methylpiperazin-1-yl)HEGFR1[6]
Analog B QuinolineH3-ethynylanilinoHOCH2CH2(4-methylpiperazin-1-yl)HEGFR0.7[6]
Analog C Pyrazolo[3,4-g]isoquinolineHHNO2HHHaspin57[7]
Analog D Pyrazolo[3,4-g]isoquinolineHHNH2HHHaspin62[7]
Analog E Isoquinolin-1-oneH4'-(piperidinomethyl)phenylHHHAntitumor (various cell lines)-[8]
Analog F Quinazolinonep-tolylHHClHCDK9282[9]

Note: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[10] Lower IC50 values indicate greater potency.

Experimental Protocols for SAR Evaluation

To establish a robust SAR for this compound analogs, a systematic approach to synthesis and biological evaluation is required. The following section details standardized protocols for the chemical synthesis of key intermediates and the in vitro assays necessary to determine kinase inhibitory activity and cellular effects.

Chemical Synthesis: A General Route to 1-Chloro-5-substituted Isoquinolines

The synthesis of this compound and its derivatives can be achieved through a multi-step sequence, often starting from a readily available isoquinoline precursor. A key intermediate is 5-amino-1-chloroisoquinoline, which can be prepared from 1-chloro-5-nitroisoquinoline.[11] The amino group at the 5-position can then be converted to a hydroxyl group via a Sandmeyer-type reaction or used as a handle for further diversification.

Synthesis of 5-Amino-1-chloroisoquinoline [11]

  • Reaction Setup: To a solution of 1-chloro-5-nitroisoquinoline (1.0 eq) in ethyl acetate, add stannous chloride dihydrate (5.0 eq).

  • Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere for 3 hours.

  • Work-up: After cooling, pour the mixture into ice-water and basify to pH 10 with aqueous sodium carbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-amino-1-chloroisoquinoline.

Synthesis_Workflow start 1-Chloro-5-nitroisoquinoline step1 SnCl2·2H2O, EtOAc Reflux, 3h start->step1 intermediate 5-Amino-1-chloroisoquinoline step1->intermediate step2 NaNO2, H2SO4, H2O Heat intermediate->step2 product This compound step2->product step3 Further Derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination) product->step3 analogs Diverse Analogs step3->analogs

Caption: General synthetic workflow for this compound and its analogs.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific protein kinase.[10]

Materials:

  • Recombinant protein kinase

  • Peptide or protein substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the protein kinase and its substrate in the kinase assay buffer.

  • Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding [γ-³²P]ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³²P]ATP will pass through.

  • Wash the filter plate multiple times with a wash buffer to remove non-specific binding.

  • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]

MTT Cell Viability Assay

This colorimetric assay assesses the effect of test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. While direct SAR data for this specific compound family is still emerging, a comprehensive analysis of structurally related isoquinoline and quinoline derivatives provides a strong foundation for rational drug design. The key takeaways from this comparative guide are:

  • The chlorine at the 1-position and the nitrogen at the 2-position are likely critical for kinase binding.

  • The hydroxyl group at the 5-position offers a valuable point for derivatization to fine-tune physicochemical properties and introduce additional interactions.

  • Substitution at the 4-position with aryl or heteroaryl groups is a proven strategy for enhancing potency in related scaffolds.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with diverse substitutions at positions 4, 5, 6, 7, and 8. Screening these compounds against a panel of cancer-relevant kinases will be crucial for identifying potent and selective inhibitors. Furthermore, co-crystallization studies of lead compounds with their target kinases will provide invaluable structural insights to guide further optimization. The strategic application of the principles outlined in this guide will undoubtedly accelerate the discovery of novel isoquinoline-based therapeutics.

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A Comparative Guide to the Biological Activities of 1-Chloroisoquinolin-5-ol and 5-Chloroisoquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the backbone of numerous bioactive compounds.[1][2] The strategic placement of various substituents on this heterocyclic ring system can dramatically alter its pharmacological profile, leading to a diverse range of therapeutic applications, including anticancer, antimicrobial, and neuroprotective effects.[1][3] This guide provides a detailed comparison of two closely related isoquinoline derivatives: 1-Chloroisoquinolin-5-ol and 5-Chloroisoquinoline. While direct comparative studies are limited, this document will synthesize available data, discuss structure-activity relationships, and propose experimental workflows to elucidate their distinct biological activities.

Unveiling the Contenders: A Structural Overview

The key distinction between this compound and 5-Chloroisoquinoline lies in the nature and position of their substituents. 5-Chloroisoquinoline features a chlorine atom at the 5-position of the isoquinoline ring. In contrast, this compound possesses a chlorine atom at the 1-position and a hydroxyl group at the 5-position. These differences in substitution are anticipated to significantly impact their physicochemical properties and interactions with biological targets.

CompoundStructureKey Features
This compound Chlorine at C1, Hydroxyl at C5
5-Chloroisoquinoline Chlorine at C5

5-Chloroisoquinoline: A Potent Modulator of Axonal Degeneration

Substantial evidence points to 5-Chloroisoquinoline as a notable inhibitor of Sterile Alpha and Toll/Interleukin Receptor Motif-Containing Protein 1 (SARM1).[4] SARM1 is a key enzyme involved in the initiation of programmed axon degeneration, also known as Wallerian degeneration.[4] Its inhibition is a promising therapeutic strategy for a range of neurodegenerative diseases and injuries.[4]

This compound: A Profile of Hypothesized Activity

Direct experimental data on the biological activity of this compound is not extensively reported in publicly available literature. However, based on the known pharmacology of substituted isoquinolines, we can infer its potential activities. The presence of a hydroxyl group at the 5-position and a chlorine atom at the 1-position suggests several possibilities:

  • Anticancer Potential: Many isoquinoline derivatives exhibit cytotoxic activity against various cancer cell lines.[7][8] The combination of a halogen and a hydroxyl group could contribute to interactions with key enzymes or receptors involved in cancer cell proliferation and survival.

  • Enzyme Inhibition: The isoquinoline scaffold is a common feature in many kinase inhibitors.[7] The specific substitution pattern of this compound may confer inhibitory activity against certain protein kinases involved in cell signaling pathways.

  • Antimicrobial Effects: Halogenated and hydroxylated aromatic compounds are known to possess antimicrobial properties.

Further experimental evaluation is necessary to confirm these hypothesized activities and to determine the specific molecular targets of this compound.

Head-to-Head: A Comparative Analysis Based on Structure

The distinct substitution patterns of this compound and 5-Chloroisoquinoline suggest a divergence in their biological activities.

FeatureThis compound5-Chloroisoquinoline
Primary Known Activity Not establishedSARM1 Inhibition
Potential Therapeutic Area Oncology, Infectious Disease (Hypothesized)Neurodegenerative Diseases
Key Structural Moieties C1-Chloro, C5-HydroxylC5-Chloro
Predicted Interactions The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing binding to specific protein targets. The C1-chloro group can influence electronic properties and metabolic stability.The C5-chloro group is critical for its SARM1 inhibitory activity, likely through hydrophobic and/or halogen bonding interactions within the enzyme's active site.

The presence of the hydroxyl group in this compound is a significant differentiator. This functional group can participate in hydrogen bonding, which is a crucial interaction for ligand-receptor binding. This could lead this compound to target a different set of proteins compared to 5-Chloroisoquinoline, where the 5-position is occupied by a more hydrophobic chlorine atom.

Experimental Roadmap for a Definitive Comparison

To provide a conclusive comparison of the biological activities of these two compounds, a series of well-defined experiments are recommended. The following protocols outline a logical workflow for this investigation.

Workflow for Comparative Biological Activity Screening

G cluster_0 Initial Screening cluster_1 Target Validation & Mechanistic Studies A Compound Acquisition & Purity Assessment (this compound & 5-Chloroisoquinoline) B Cell Viability/Cytotoxicity Screening (e.g., MTT Assay) across a panel of cancer cell lines A->B Evaluate general cytotoxicity C Broad Spectrum Kinase Inhibition Assay (e.g., KinomeScan) A->C Identify potential kinase targets D SARM1 Inhibition Assay A->D Directly compare SARM1 inhibition E Dose-Response Studies & IC50 Determination for active compounds B->E Quantify potency C->E D->E F Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA) for identified targets E->F Confirm target interaction in cells G Downstream Signaling Pathway Analysis (e.g., Western Blot) F->G Elucidate mechanism of action

Caption: A proposed experimental workflow for the comparative biological evaluation of this compound and 5-Chloroisoquinoline.

Detailed Experimental Protocols

1. Cell Viability Assessment: MTT Assay

This assay determines the cytotoxic effects of the compounds on cancer cell lines.[9][10][11]

  • Cell Seeding: Plate cancer cells (e.g., a panel representing different cancer types) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and 5-Chloroisoquinoline (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[9] Viable cells with active metabolism will convert MTT into a purple formazan product.[10][12]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

2. In Vitro Kinase Inhibition Assay

This assay identifies potential kinase targets for the compounds.[14][15]

  • Assay Principle: A variety of platforms are available, such as those that measure the phosphorylation of a substrate by a specific kinase using methods like TR-FRET or luminescence.[14][16]

  • Procedure:

    • In a multi-well plate, combine a specific recombinant kinase, its substrate, and ATP.

    • Add varying concentrations of this compound and 5-Chloroisoquinoline.

    • Incubate to allow the kinase reaction to proceed.

    • Add detection reagents that generate a signal proportional to the amount of phosphorylated substrate.

    • Measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

3. Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm that a compound binds to its target protein within a cellular context.

  • Cell Treatment: Treat intact cells with either the vehicle control or the test compound (at a concentration determined from previous assays).

  • Heating: Heat the cell lysates at a range of temperatures. The binding of a ligand (the compound) generally stabilizes its target protein, increasing its melting temperature.

  • Protein Separation: Separate the soluble and aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Conclusion

While 5-Chloroisoquinoline has an established role as a SARM1 inhibitor with clear therapeutic potential in neurodegenerative diseases, the biological activity of this compound remains largely unexplored. Based on structure-activity relationships of related compounds, it is hypothesized to possess anticancer or antimicrobial properties. The proposed experimental workflow provides a robust framework for a direct and comprehensive comparison of these two molecules. The divergent substitution patterns strongly suggest that they will exhibit distinct biological profiles, and a thorough investigation is warranted to unlock their full therapeutic potential. This guide serves as a foundational resource for researchers embarking on the characterization of these and other promising isoquinoline derivatives.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Molina, D., & Lisurek, M. (2018). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888, 149-167. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • ResearchGate. (2025). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Infortech. (2024). Isoquinoline derivatives and its medicinal activity. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Retrieved from [Link]

  • ACS Publications. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • ACS Publications. (2021). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). 5-Chloroisoquinoline. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Aminoethyl)-5-chloro-8-isoquinolinesulfonamide. Retrieved from [Link]

  • PubMed. (2013). In vitro JAK kinase activity and inhibition assays. Retrieved from [Link]

  • American Society for Microbiology. (2002). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Retrieved from [Link]

  • Hindawi. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Retrieved from [Link]

  • BenchChem. (n.d.). Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols. Retrieved from [https://www.benchchem.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Potential Biological Activity of 3-Chloro-6-nitroisoquinolin-1-ol. Retrieved from [https://www.benchchem.com/technical-guides/in-depth-technical-guide-potential-biological-activity-3-chloro-6-nitroisoquinolin-1-ol]
  • PubMed Central. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Retrieved from [Link]

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A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized 1-Chloroisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Novel Pharmaceutical Intermediate

1-Chloroisoquinolin-5-ol is a substituted isoquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] The isoquinoline nucleus is a core component in numerous natural alkaloids and synthetic drugs, exhibiting a wide range of biological activities.[2][3] The specific substitution pattern of this compound, featuring a chloro group at the 1-position and a hydroxyl group at the 5-position, creates a unique electronic and steric profile, making it a valuable intermediate for synthesizing novel therapeutic agents.[1][4]

In the rigorous journey from a chemical intermediate to an Active Pharmaceutical Ingredient (API), purity is not merely a quality metric; it is a fundamental pillar of safety, efficacy, and regulatory compliance.[5][6] Impurities introduced during synthesis can propagate through subsequent steps, potentially leading to unwanted by-products in the final API. These contaminants can alter biological activity, introduce toxicity, or compromise the stability of the drug product, posing significant risks to patient safety and creating regulatory hurdles.[5][7]

This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, offering field-proven insights to construct a robust, self-validating analytical workflow.

Chapter 1: The Synthetic Landscape and Anticipating Potential Impurities

A robust purity assessment begins with an understanding of the synthetic route, as this informs the potential impurity profile. While numerous specific pathways exist, a common approach to synthesizing chloro-isoquinoline derivatives involves the chlorination of an isoquinolinone or isoquinoline-N-oxide precursor.[3][8] For instance, the synthesis of 1-chloroisoquinoline often employs phosphoryl chloride (POCl₃) to convert isoquinoline-N-oxide to the final product.[8] Similarly, the synthesis of the isomeric 1-chloro-6-hydroxyisoquinoline involves the demethylation of a methoxy precursor using boron tribromide.[9]

Based on these established transformations, we can anticipate several classes of impurities in a crude batch of this compound:

  • Unreacted Starting Materials: Residual isoquinolin-5-ol or its N-oxide.

  • Reagent-Derived Impurities: Residual phosphoryl chloride or related phosphorus by-products.

  • Positional Isomers: Synthesis of substituted isoquinolines can sometimes yield mixtures of isomers (e.g., 1-Chloroisoquinolin-8-ol), which can be difficult to separate and may have different pharmacological profiles.[1]

  • By-products of Side Reactions: Hydrolysis of the chloro group to yield isoquinoline-1,5-diol or incomplete reaction products.

  • Residual Solvents: Solvents used during reaction and workup (e.g., dichloromethane, ethyl acetate).

A comprehensive analytical strategy must be capable of separating, identifying, and quantifying these diverse potential contaminants.

Chapter 2: A Comparative Analysis of Purity Assessment Techniques

No single analytical technique can provide a complete picture of a compound's purity. The most reliable approach, and the one demanded by regulatory bodies, is an orthogonal one, utilizing multiple methods with different separation and detection principles.[6] Here, we compare the three cornerstone techniques for small molecule analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the preeminent technique for purity assessment in the pharmaceutical industry, prized for its high resolution, sensitivity, and applicability to a vast range of non-volatile and thermally labile compounds like this compound.[6][10][11]

Principle and Rationale: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[12] For a moderately polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The molecule and its impurities are separated based on their relative hydrophobicity, with more polar compounds eluting earlier. A UV or Photodiode Array (PDA) detector is ideal, as the aromatic isoquinoline core possesses a strong chromophore.[13][14]

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.[10]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Sample Preparation: Accurately weigh ~5 mg of synthesized this compound and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 0.5 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or monitor a range, e.g., 220-400 nm with PDA)

    • Gradient Elution:

      Time (min) % Solvent B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    Senior Application Scientist's Note: A gradient elution is crucial here. It provides the best chance to separate both polar (early-eluting) and non-polar (late-eluting) impurities from the main compound peak within a single run. The inclusion of formic acid improves peak shape and resolution by maintaining a consistent pH.

Data Interpretation: The primary output is a chromatogram. Purity is typically calculated as a percentage based on the area of the main peak relative to the total area of all peaks detected.[15] This is often referred to as "chromatographic purity."[15] More rigorous analysis involves identifying and quantifying "related substances," where each impurity is reported individually.[15]

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample (~5 mg) B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column (Gradient Elution) D->E F PDA Detection (220-400 nm) E->F G Integrate Peaks F->G H Calculate Area % G->H I Report Purity H->I

Caption: A typical workflow for assessing the purity of this compound using RP-HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles and Thermal Stability

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[16] It is particularly effective for analyzing volatile and semi-volatile compounds.

Principle and Rationale: For this compound, GC-MS serves two purposes: identifying any volatile impurities (like residual solvents) and confirming the thermal stability of the main compound. The presence of the hydroxyl group may require derivatization (e.g., silylation) to increase volatility and prevent peak tailing, but direct injection should be attempted first. The mass spectrometer provides definitive identification of eluting peaks by furnishing their mass-to-charge ratio (m/z) and fragmentation patterns.[1]

Experimental Protocol: GC-MS for Impurity Profiling

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).[17]

  • Column: A low-to-mid polarity capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[18]

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a high-purity solvent like dichloromethane or methanol.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[19]

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Mass Range: Scan from m/z 40 to 500.

    Senior Application Scientist's Note: The temperature program is designed to first elute highly volatile solvents at a low temperature before ramping up to elute the main, semi-volatile compound. If the compound shows signs of degradation (multiple peaks with related fragments), it indicates thermal lability, suggesting HPLC is the more appropriate primary technique. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) in the mass spectrum is a key diagnostic feature for identifying chlorine-containing fragments.[1]

Data Interpretation: The total ion chromatogram (TIC) shows all separated compounds. By clicking on a peak, the corresponding mass spectrum can be viewed and compared against libraries (like NIST) for identification. The molecular ion peak for this compound should appear at m/z 179/181.

Workflow for GC-MS Impurity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample in Volatile Solvent B Inject into GC A->B C Separate by Volatility (Temp Program) B->C D Electron Ionization (EI) C->D E Mass Analysis (Quadrupole) D->E F Generate TIC E->F G Extract Mass Spectra F->G H Identify Impurities (Library Search & Fragmentation) G->H

Caption: A standard workflow for identifying volatile and semi-volatile impurities using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter

Quantitative NMR (qNMR) and standard ¹H NMR provide an orthogonal assessment of purity that is not dependent on chromatographic separation. It gives a direct measure of the target analyte against a certified internal standard and provides invaluable structural information on any impurities present.

Principle and Rationale: NMR spectroscopy exploits the magnetic properties of atomic nuclei.[13] For purity assessment, ¹H NMR is particularly powerful. The integral of a signal is directly proportional to the number of protons it represents. By comparing the integrals of signals from the analyte to that of a known amount of a high-purity internal standard, a direct, mass-based purity value can be calculated. This method is less susceptible to the response factor issues that can affect chromatographic techniques. It is also excellent for identifying structurally related impurities, such as positional isomers, which might co-elute in HPLC.[1][20]

Experimental Protocol: ¹H NMR for Purity and Structural Confirmation

  • Instrumentation: An NMR spectrometer with a proton frequency of at least 400 MHz to ensure good signal dispersion.[20]

  • Sample Preparation:

    • Accurately weigh ~10-15 mg of the synthesized this compound into a clean vial.

    • Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have sharp signals in a region of the spectrum that does not overlap with the analyte signals.

    • Dissolve both solids in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to a 5 mm NMR tube.[8]

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any proton being integrated (typically 15-30 seconds for quantitative work) to ensure full relaxation.

    • Number of Scans: 16 or 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum to the solvent residual peak or the internal standard.

    • Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.

    Senior Application Scientist's Note: The choice of a long relaxation delay is the single most critical parameter for accurate quantification. Failing to allow for full relaxation is a common source of error in qNMR. Also, be aware that some isoquinoline compounds can exhibit anomalous line broadening in certain solvents, which may complicate analysis.[21]

Data Interpretation: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight (179.6 g/mol for the analyte)[22]

  • m = mass

  • Purity_std = Purity of the internal standard

Signals that do not correspond to the main compound or the standard represent impurities, and their structure can often be deduced from their chemical shift, multiplicity, and coupling constants.[23]

Chapter 3: Orthogonal Approaches and Data Comparison

A self-validating system for purity assessment relies on the agreement of orthogonal methods.[6] The data from HPLC, GC-MS, and NMR should be considered together to build a comprehensive purity profile.

Comparative Data Summary

The following table summarizes the expected performance and findings from each technique for a hypothetical batch of synthesized this compound.

Parameter HPLC-PDA GC-MS ¹H NMR
Primary Application Quantitative Purity (Area %), Related SubstancesVolatile Impurities, Compound IDAbsolute Purity (qNMR), Structure Verification
Typical Purity Value 98.5% (by area normalization)N/A (qualitative for main compound)98.2% (vs. internal standard)
Identified Impurities - Unreacted starting material (0.6%)- Isomeric impurity (0.3%)- Unknown polar impurity (0.4%)- Dichloromethane (0.1%)- Ethyl Acetate (trace)- Isomeric impurity confirmed (0.3%)- Residual grease (trace)
Strengths High precision, sensitivity, and resolution for non-volatiles.[24]Excellent for volatile solvents; definitive mass-based ID.[16]Absolute quantification without a reference standard of the analyte; rich structural information.[1]
Limitations Requires reference standards for impurity ID; assumes equal detector response for area % purity.Not suitable for non-volatile or thermally labile compounds; derivatization may be needed.Lower sensitivity than chromatography; signal overlap can complicate quantification.

Conclusion

Assessing the purity of a critical pharmaceutical intermediate like this compound requires a multi-faceted, scientifically rigorous approach. No single method is sufficient.

  • High-Performance Liquid Chromatography should be employed as the primary tool for quantitative purity determination and the detection of non-volatile related substances.

  • Gas Chromatography-Mass Spectrometry is essential for identifying and quantifying residual solvents and confirming the identity of the main component, provided it is thermally stable.

  • ¹H NMR Spectroscopy serves as the ultimate arbiter, providing an orthogonal, absolute measure of purity through qNMR and offering unparalleled insight into the structure of the main compound and any co-synthesized impurities.

By integrating the data from these complementary techniques, researchers and drug development professionals can establish a trustworthy and comprehensive purity profile, ensuring the quality and safety of the materials that advance into the pharmaceutical pipeline.

References

  • Gzella, A., et al. (2018). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 23(10), 2533. Retrieved from [Link]

  • Dakota Ingredients. (n.d.). The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • MDPI. (n.d.). Advanced Chromatographic Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • Integrated Liner Technologies. (n.d.). Ensuring Purity for Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • Royed Training. (2024). Difference between related substances and chromatographic purity. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Is Chromatography Used In Pharmaceutical Industry? Retrieved from [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • PubChem. (n.d.). Isoquinoline, 1-chloro-. Retrieved from [Link]

  • ResearchGate. (2012). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

  • ACS Publications. (1952). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

  • Pharmacognosy Journal. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Retrieved from [Link]

  • Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Retrieved from [Link]

  • Trends in Pharmaceutical Sciences. (2024). Gas chromatography-mass spectrometry (GC/MS) analysis of the essential oil of Lamium amplexicaule L.. Retrieved from [Link]

  • MDPI. (2023). LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br.. Retrieved from [Link]

  • Elsevier. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Bosnian Journal of Basic Medical Sciences. (2004). High perfomance liquid chromatography in pharmaceutical analyses. Retrieved from [Link]

  • TSI Journals. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • ResearchGate. (2015). The Most Common Chemical Replacements in Drug-Like Compounds. Retrieved from [Link]

  • Georganics. (n.d.). 5-Chloroisoquinoline - High purity. Retrieved from [Link]

  • PubMed Central. (2004). High perfomance liquid chromatography in pharmaceutical analyses. Retrieved from [Link]

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The Emergence of Chloroquinolines in Tuberculosis Research: A Comparative Analysis of In Vitro Activity

Author: BenchChem Technical Support Team. Date: January 2026

The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates an urgent and continuous search for novel therapeutic agents.[1][2][3] In this pursuit, the scientific community is revisiting and exploring diverse chemical scaffolds for their potential to inhibit mycobacterial growth through novel mechanisms of action. This guide delves into the in vitro antitubercular activity of the chloroquinoline class of compounds, with a specific focus on the promising data available for 5-chloroquinolin-8-ol (cloxyquin), a compound structurally related to 1-Chloroisoquinolin-5-ol.

While direct, publicly available data on the in vitro activity of this compound against M. tuberculosis is not extensively documented in the reviewed literature, the significant findings for the closely related compound, cloxyquin, provide a valuable framework for comparison and a strong rationale for further investigation into this chemical family. This guide will objectively compare the performance of cloxyquin with standard anti-TB drugs, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a comprehensive overview of its potential.

The Rationale for New Scaffolds: Beyond the Current Regimen

Current first-line anti-TB treatment regimens, while effective against susceptible strains, are decades old and face significant challenges, including long treatment durations and the increasing prevalence of resistance.[1][3] The development of new drugs with novel mechanisms of action is paramount to overcoming these hurdles.[4][5] Compounds that can effectively kill both actively replicating and dormant mycobacteria, as well as intracellular bacteria, are of particular interest.[1][3] The exploration of scaffolds like the chloroquinolines opens up new avenues for targeting essential pathways in M. tuberculosis that are distinct from those targeted by existing drugs.

Comparative In Vitro Activity: Cloxyquin vs. Standard Anti-TB Drugs

The in vitro efficacy of an antimicrobial agent is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. Studies on cloxyquin (5-chloroquinolin-8-ol) have demonstrated potent activity against a wide range of M. tuberculosis isolates, including multidrug-resistant strains.[6][7][8][9]

CompoundClassMIC Range (µg/mL) against M. tuberculosis H37RvMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Cloxyquin (5-chloroquinolin-8-ol) Chloroquinoline0.062 - 0.25[6][7][8][9][10]0.125[6][7][8][9][10]0.25[6][7][8][9][10]
Isoniazid (INH) First-Line0.03 - 0.12[11]0.062[6]-
Rifampicin (RIF) First-Line0.03 - 0.25[11]0.031[6]-
Ethambutol (EMB) First-Line0.25 - 2[11]8.0[12][13]-
Streptomycin (STP) First-Line-5.0[12][13]-
Moxifloxacin Fluoroquinolone0.06 - 0.5[11]--
Bedaquiline Diarylquinoline---

Note: MIC values can vary slightly depending on the specific methodology and laboratory. The data presented here is a synthesis from multiple sources for comparative purposes.

The data clearly indicates that cloxyquin exhibits potent in vitro activity, with MIC values comparable to or even better than some first-line anti-TB drugs.[6][7][8][9] Crucially, its efficacy extends to drug-resistant isolates, suggesting a mechanism of action that is different from that of commonly used drugs like isoniazid and rifampicin.[6]

Proposed Mechanism of Action: A Departure from the Norm

While the precise mechanism of action for cloxyquin against M. tuberculosis is still under investigation, the antimicrobial properties of 8-hydroxyquinolines are often linked to their ability to chelate metal ions. This chelation can disrupt essential enzymatic processes within the bacterial cell that are dependent on these metal cofactors. The fact that cloxyquin maintains its activity against strains resistant to other drugs strongly supports the hypothesis of a novel target or mechanism.[6] This is a significant advantage in the context of MDR-TB.

G cluster_0 Proposed Mechanism of Cloxyquin Cloxyquin Cloxyquin (5-chloroquinolin-8-ol) Chelation Metal Ion Chelation (e.g., Fe²⁺, Zn²⁺) Cloxyquin->Chelation Inhibition Enzyme Inhibition Chelation->Inhibition Enzyme Essential Mycobacterial Metalloenzymes Enzyme->Inhibition Growth Inhibition of M. tuberculosis Growth Inhibition->Growth

Caption: Proposed mechanism of action for cloxyquin.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and comparability of in vitro activity data, standardized methodologies are crucial. The broth microdilution method is a widely accepted and recommended technique for determining the MIC of compounds against M. tuberculosis.[14][15][16]

Step-by-Step Methodology
  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.[12]

    • Incubate at 37°C until the culture reaches a logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[14]

    • Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound or cloxyquin) in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well containing the compound dilutions.

    • Include a drug-free well as a positive control for growth and a well with sterile broth as a negative control.

    • Seal the plates and incubate at 37°C for 7 to 14 days.[18]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • Alternatively, a growth indicator like AlamarBlue or resazurin can be added to each well. A color change (e.g., blue to pink for resazurin) indicates bacterial metabolic activity.

    • The MIC is defined as the lowest concentration of the compound that shows no visible growth or color change.[19]

G start Start: Broth Microdilution Assay prep_inoculum Prepare M. tuberculosis Inoculum (McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate read Read Results (Visual or Indicator Dye) incubate->read end Determine MIC read->end

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

The available data on cloxyquin strongly suggests that the chloroquinoline scaffold holds significant promise for the development of new anti-tuberculosis agents. Its potent in vitro activity, including against drug-resistant strains, and its likely novel mechanism of action make it an attractive starting point for medicinal chemistry efforts.[6][7][8][9]

Further research is warranted to:

  • Synthesize and evaluate a broader range of chloroquinoline and chloroisoquinoline analogues, including this compound, to establish a clear structure-activity relationship.

  • Elucidate the precise molecular target(s) of this class of compounds in M. tuberculosis.

  • Assess the in vivo efficacy and safety of lead compounds in animal models of tuberculosis.

By pursuing these research avenues, the scientific community can build upon the promising initial findings and potentially deliver a new class of drugs to combat the global threat of tuberculosis.

References

  • Determination of the activity of standard anti-tuberculosis drugs against intramacrophage Mycobacterium tuberculosis, in vitro: MGIT 960 as a viable altern
  • Study Identifies Potential Novel Drug to Tre
  • Antitubercular drugs: new drugs designed by molecular modific
  • New Study Uncovers Potential Breakthrough Drug for Tuberculosis Tre
  • Changing the Rules of TB-Drug Discovery. Journal of Medicinal Chemistry.
  • Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach.
  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determin
  • Determination of the activity of standard anti-tuberculosis drugs against intramacrophage Mycobacterium tuberculosis, in vitro. SciELO.
  • Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. ASM Journals.
  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
  • In vitro Anti Tubercular Activity and Physicochemical Standardization of Selected Medicinal Plant Extracts. Indian Journal of Pharmaceutical Sciences.
  • Susceptibility testing of Mycobacterium tuberculosis by broth microdilution method: a rapid alternative method.
  • WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex.
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
  • In vitro activities of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis. Sigma-Aldrich.
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.
  • In vitro activities of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Scilit.
  • The Correlations of Minimal Inhibitory Concentration Values of Anti-TB Drugs with Treatment Outcomes and Clinical Profiles in Patients with Multidrug-Resistant Tuberculosis (MDR-TB) in China.
  • A Multilaboratory, Multicountry Study To Determine MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing of Selected First-Line Antituberculosis Drugs, Second-Line Injectables, Fluoroquinolones, Clofazimine, and Linezolid. PubMed.

Sources

A Researcher's Guide to Navigating the Selectivity Landscape of Isoquinoline-Based Kinase Inhibitors: A Case Study on 1-Chloroisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic compound is paramount. Off-target effects can lead to unforeseen toxicities and a lack of efficacy, derailing promising drug discovery programs.[1] This guide provides a comprehensive framework for evaluating the cross-reactivity of novel kinase inhibitors, using the representative compound 1-Chloroisoquinolin-5-ol as a case study. We will delve into the rationale behind experimental choices, present detailed protocols, and interpret hypothetical data to illustrate the process of building a robust selectivity profile.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including many potent kinase inhibitors.[2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] While the development of kinase inhibitors has revolutionized cancer therapy, achieving selectivity remains a significant challenge due to the highly conserved ATP-binding site across the kinome.[5][6]

This compound, a small molecule featuring the isoquinoline core, represents a starting point for a kinase inhibitor discovery program. Its chlorine and hydroxyl substitutions provide potential anchor points for binding and opportunities for further chemical modification.[7] However, before investing significant resources in optimization, a thorough understanding of its selectivity profile is essential.

The Imperative of Early and Comprehensive Selectivity Profiling

Many kinase inhibitors in clinical use are not exquisitely selective, and their therapeutic effect can sometimes be attributed to multi-targeting.[5] However, a lack of a clear understanding of a compound's off-target interactions can lead to unexpected side effects.[1] Therefore, a tiered approach to selectivity profiling is recommended, starting with broad screening and progressing to more focused in-depth analyses.[6]

Experimental Workflow for Assessing Cross-Reactivity

A robust assessment of cross-reactivity involves a multi-pronged approach, combining biochemical, biophysical, and cellular methods. Each technique provides a unique piece of the puzzle, and together they create a comprehensive picture of a compound's interaction with the proteome.

experimental_workflow cluster_tier1 Tier 1: Initial Broad Screening cluster_tier2 Tier 2: Potency Determination for Hits cluster_tier3 Tier 3: Biophysical Validation & Cellular Engagement cluster_tier4 Tier 4: In-depth Cellular Characterization A Biochemical Kinase Panel (e.g., 400+ kinases) @ 1 µM B Dose-Response (IC50) Assays for Primary Target & Off-Targets A->B Hits >70% inhibition C Differential Scanning Fluorimetry (DSF) for Target Engagement B->C D Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells B->D E Phospho-protein Profiling (Western Blot or Mass Spec) D->E F Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis) E->F

Caption: Tiered experimental workflow for assessing kinase inhibitor selectivity.

Tier 1: Broad Kinome Screening

The initial step is to cast a wide net to identify potential off-targets. This is typically achieved by screening the compound at a single high concentration (e.g., 1 µM) against a large panel of kinases.[6]

Experimental Protocol: Large-Panel Kinase Screen

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.

  • Assay Plates: Utilize pre-spotted plates containing a panel of recombinant kinases (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology HotSpot).

  • Compound Addition: Add this compound to the assay plates at a final concentration of 1 µM. Include appropriate positive (known inhibitor) and negative (DMSO) controls.

  • Assay Principle: The specific assay format will vary by vendor but is often a competitive binding assay where the amount of test compound bound to the kinase is quantified.[5]

  • Data Analysis: Results are typically expressed as percent inhibition relative to the DMSO control.

Hypothetical Data: Tier 1 Kinase Screen of this compound at 1 µM

Kinase TargetPercent Inhibition
Primary Target X 95%
Off-Target Kinase A85%
Off-Target Kinase B78%
Off-Target Kinase C52%
... (400+ other kinases)<50%

Interpretation: In this hypothetical scenario, this compound demonstrates potent inhibition of its intended primary target. However, it also shows significant inhibition of two off-target kinases (A and B) and moderate inhibition of a third (C). These "hits" warrant further investigation.

Tier 2: Determining Potency (IC50)

For the primary target and any significant off-targets identified in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each kinase.[6][8]

Experimental Protocol: IC50 Determination via Biochemical Assay

  • Serial Dilution: Prepare a series of dilutions of this compound (e.g., 10-point, 3-fold dilutions) in an appropriate buffer.

  • Kinase Reaction: In a multi-well plate, combine the recombinant kinase, its specific substrate, and ATP with the different concentrations of the inhibitor.

  • Detection: Measure kinase activity using a suitable detection method, such as radiometric assays, fluorescence-based assays, or luminescence-based assays.[8]

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Hypothetical Data: IC50 Values for this compound

KinaseIC50 (nM)
Primary Target X 50
Off-Target Kinase A250
Off-Target Kinase B800
Off-Target Kinase C3500

Interpretation: The IC50 data reveals a 5-fold selectivity for the primary target over Off-Target Kinase A and even greater selectivity over B and C. This quantitative data is crucial for understanding the therapeutic window of the compound.

Tier 3: Biophysical and Cellular Target Engagement

Biochemical assays are performed in a simplified, artificial system. It is crucial to confirm that the compound can bind to its intended target in a more physiological context.[5] Biophysical methods like Differential Scanning Fluorimetry (DSF) and cellular methods like the Cellular Thermal Shift Assay (CETSA) can provide this confirmation.

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

  • Protein and Dye Preparation: Prepare a solution of the purified kinase domain and a fluorescent dye that binds to hydrophobic regions of proteins.

  • Compound Addition: Add this compound to the protein-dye mixture.

  • Thermal Denaturation: Gradually increase the temperature of the solution and monitor the fluorescence of the dye. As the protein unfolds, the dye will bind to the exposed hydrophobic core, causing an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of the compound indicates binding and stabilization of the protein.[9]

dsf_workflow A Mix Purified Kinase, Fluorescent Dye, and Compound B Apply Thermal Gradient (e.g., 25°C to 95°C) A->B C Monitor Fluorescence Intensity B->C D Calculate Melting Temperature (Tm) C->D E Compare Tm with and without Compound (ΔTm) D->E

Caption: Workflow for Differential Scanning Fluorimetry (DSF).

Hypothetical Data: DSF Results for this compound

KinaseΔTm (°C)
Primary Target X +8.5
Off-Target Kinase A+4.2
Off-Target Kinase B+1.5

Interpretation: The significant positive shift in the melting temperature for the primary target strongly suggests direct binding. The smaller shifts for the off-targets indicate weaker interactions.

Tier 4: Cellular Confirmation and Phenotypic Effects

The final and most critical step is to determine if the compound engages its target in a cellular environment and elicits the desired biological response. This involves assessing the phosphorylation of downstream substrates and observing the compound's effect on cellular phenotypes.[8]

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Culture and Treatment: Culture a cell line known to be dependent on the activity of the primary target kinase. Treat the cells with varying concentrations of this compound for a specified time.

  • Cell Lysis and Protein Quantification: Lyse the cells to extract proteins and determine the protein concentration of each sample.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe with an antibody for the total amount of the substrate as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme or fluorophore for detection. Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

Hypothetical Data: Inhibition of Downstream Signaling

A western blot would show a dose-dependent decrease in the phosphorylated form of the substrate of Primary Target X in cells treated with this compound, confirming target engagement and inhibition in a cellular context.

Conclusion: Building a Comprehensive Selectivity Profile

By systematically progressing through these experimental tiers, researchers can build a detailed and reliable selectivity profile for a novel kinase inhibitor like this compound. This data-driven approach allows for informed decisions about which compounds to advance in the drug discovery pipeline. While no inhibitor is perfectly selective, a thorough understanding of its cross-reactivity is essential for mitigating risks and developing safer, more effective therapies. The principles and methodologies outlined in this guide provide a robust framework for achieving this critical goal.

References

  • Bamborough, P., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Fedorov, O., et al. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology. [Link]

  • Milburn, D., et al. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Xu, R., et al. (1996). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. PubMed. [Link]

  • Ancellin, N., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal. [Link]

  • Lee, H., et al. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. [Link]

  • Chrzanowska, M., & Gwarda, A. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules. [Link]

  • Rao, C. V., et al. (2010). Synthesis and biological activity of 8-chloro-[5][6][10]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR | Request PDF. ResearchGate. [Link]

  • PubChem. (n.d.). Isoquinoline, 1-chloro-. PubChem. [Link]

  • Al-Ostoot, F. H., et al. (2021). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. [Link]

  • PubChem. (n.d.). Clioquinol. PubChem. [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH. [Link]

  • El-Damasy, D. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Chen, Z., et al. (2020). AcrIIA5 Suppresses Base Editors and Reduces Their Off-Target Effects. PubMed. [Link]

  • AZoLifeSciences. (2025). CRISPR-Cas9 Off-Target Effects: Challenges and Solutions. AZoLifeSciences. [Link]

  • Cell & Gene Therapy Insights. (2024). How to Reduce Off-Target Effects of Genome Editing. YouTube. [Link]

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Safety Operating Guide

Navigating the Safe Disposal of 1-Chloroisoquinolin-5-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Yet, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Chloroisoquinolin-5-ol, a halogenated heterocyclic compound. Our focus is to equip you with the necessary knowledge to manage this chemical waste stream safely, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Before addressing disposal, a thorough understanding of the inherent risks associated with this compound is paramount. Based on data from analogous compounds like 1-Chloroisoquinoline, this substance should be regarded as hazardous.[1][2]

Key Hazards Include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[1][3]

This hazard profile firmly places this compound in the category of hazardous waste, necessitating a disposal protocol that adheres to strict regulatory standards.

Immediate Safety and Handling Precautions

Proper handling is the first step in a safe disposal workflow. The causality behind these precautions is to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents skin contact and absorption.
Eye Protection Safety goggles or a face shieldProtects against splashes and airborne particles.
Lab Coat Standard laboratory coatProvides a barrier against accidental spills on clothing.
Respiratory Protection Use in a well-ventilated fume hoodMitigates the risk of inhaling dust or vapors.

Disposal Workflow: From Waste Generation to Final Disposition

The disposal of this compound should follow a meticulously planned workflow. The overarching principle is waste segregation and clear labeling to prevent inadvertent mixing with incompatible waste streams.

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Waste Management Facility A Waste Generation (e.g., reaction residues, contaminated labware) B Segregate into Halogenated Organic Waste Container A->B Immediate Segregation C Label Container Clearly 'Hazardous Waste: this compound' B->C Accurate Identification D Store in a Designated, Ventilated, and Secure Area C->D Safe Temporary Storage E Collection by Licensed Hazardous Waste Hauler D->E Scheduled Pickup F High-Temperature Incineration E->F Regulatory Compliant Treatment G Final Disposition (Ash Landfill) F->G Environmentally Sound Disposal

Sources

A Comprehensive Guide to the Safe Handling of 1-Chloroisoquinolin-5-ol: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring a robust safety culture is paramount. This guide provides an in-depth, procedural framework for the safe handling of 1-Chloroisoquinolin-5-ol, a halogenated heterocyclic compound. While specific toxicological data for this compound is not extensively documented, this directive synthesizes established safety protocols for analogous structures, such as 1-Chloroisoquinoline, and general best practices for handling chlorinated aromatic compounds.[1][2][3][4] The causality behind each recommendation is explained to foster a deeper understanding of the necessary precautions.

Hazard Identification and Risk Assessment

This compound is a chlorinated isoquinoline derivative. Based on data from the closely related 1-Chloroisoquinoline, the primary hazards are anticipated to be:

  • Skin Irritation: Causes skin irritation.[1][2][5]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][5]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2][5]

  • Harmful if Swallowed or Absorbed Through Skin: May be harmful if ingested or comes into contact with skin.[1][2]

To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it is crucial to handle this compound with a high degree of caution, assuming it may possess significant health risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with specifications grounded in established safety standards.

Protection Type Required PPE Specifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards to protect against splashes.[1][6] A full-face shield worn over goggles is mandatory when there is a heightened risk of splashing, such as during bulk handling or reactions that could become vigorous.[7][8]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a broad spectrum of chemicals, including chlorinated compounds.[7][8][9] Always inspect gloves for tears or punctures before use.[1] Employ proper glove removal technique (without touching the outer surface) to prevent skin contact.[1][6] Contaminated gloves must be disposed of as hazardous waste.[1][10]
Body Protection Laboratory Coat or Chemical-Resistant SuitA standard, fully-buttoned laboratory coat should be worn for all procedures to protect skin and personal clothing.[9] For tasks with a higher risk of significant splashes or spills, a chemical-resistant apron or suit is advised.[7]
Respiratory Protection Chemical Fume Hood or RespiratorAll handling of this compound, especially in solid form where dust can be generated, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3][7] If a fume hood is unavailable or if there is a potential for exposure limits to be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][9]

Operational Workflow for Safe Handling

A systematic approach to handling this compound is critical to mitigate risks. The following workflow provides a step-by-step guide from preparation to post-experiment cleanup.

Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep Preparation Verify fume hood functionality. Assemble all necessary PPE. Ensure emergency equipment (eyewash, shower) is accessible. Prepare designated waste containers. handling Handling (in Fume Hood) Don all required PPE. Carefully weigh and transfer the compound. Avoid generating dust. Keep containers closed when not in use. prep:f0->handling:f0 Proceed with caution cleanup Cleanup & Disposal Decontaminate surfaces with a suitable solvent. Segregate halogenated waste. Dispose of contaminated PPE and materials in labeled hazardous waste containers. Wash hands thoroughly after work. handling:f0->cleanup:f0 Experiment complete

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls: Before beginning any work, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[7] Verify that all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the handling of this compound to contain any potential contamination.

  • Handling the Compound:

    • Wear all required PPE as detailed in the table above.

    • Conduct all manipulations of this compound within the fume hood.[1]

    • When weighing and transferring the solid, do so carefully to avoid the formation of dust.[1][10]

    • Keep the container tightly closed when not in use.[1]

    • Avoid contact with skin and eyes.[1][10]

  • Spill Management: In the event of a spill, evacuate the immediate area and prevent unauthorized entry. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[1][10] Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][10] The spill area should then be thoroughly decontaminated with a suitable solvent, followed by washing with soap and water.[7]

Emergency Procedures: A Rapid Response Plan

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2][10]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[1][2][10]
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Always show the Safety Data Sheet (SDS) of a similar compound, like 1-Chloroisoquinoline, to the attending medical professional. [1][10]

Disposal Plan: Responsible Waste Management

The proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Plan cluster_waste_streams Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (PPE, absorbent) waste_container Designated, Labeled Halogenated Hazardous Waste Container solid_waste->waste_container liquid_waste Halogenated Liquid Waste (Rinsates, reaction mixtures) liquid_waste->waste_container excess_chemical Excess/Unused This compound excess_chemical->waste_container disposal_service Licensed Professional Waste Disposal Service waste_container->disposal_service Follow institutional protocols

Caption: Disposal plan for this compound waste.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[3]

  • Disposal Procedure: Collect all waste, including contaminated PPE, absorbent materials, and rinsates from cleaning glassware, in the designated halogenated waste container.[3][7] Do not dispose of this chemical down the drain.[1][10]

  • Professional Disposal: Arrange for the disposal of surplus and non-recyclable solutions through a licensed professional waste disposal company, in accordance with local, state, and federal regulations.[1][10][11]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • 1-Chloroisoquinoline - LookChem. (n.d.).
  • SAFETY DATA SHEET: 1-Chloroisoquinoline. (2025, December 19).
  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem. (n.d.).
  • Personal protective equipment for handling Ethyl 6-chloro-4-(methylamino)nicotinate - Benchchem. (n.d.).
  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).
  • Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment - MDPI. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, January 27).
  • SAFETY DATA SHEET. (n.d.).
  • Halogenated Heterocycles as Pharmaceuticals | Request PDF - ResearchGate. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.